molecular formula C30H26F5NO6 B557589 Fmoc-Glu(OtBu)-OPfp CAS No. 86061-04-3

Fmoc-Glu(OtBu)-OPfp

Cat. No.: B557589
CAS No.: 86061-04-3
M. Wt: 591.5 g/mol
InChI Key: AIDYQYOPUBOMTR-FQEVSTJZSA-N
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Description

Fmoc-Glu(OtBu)-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C30H26F5NO6 and its molecular weight is 591.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYQYOPUBOMTR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459315
Record name Fmoc-Glu(OtBu)-OPfp
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Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86061-04-3
Record name 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
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URL https://commonchemistry.cas.org/detail?cas_rn=86061-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fmoc-Glu(OtBu)-OPfp
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester
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Foundational & Exploratory

Fmoc-Glu(OtBu)-OPfp chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Glu(OtBu)-OPfp: Properties, Application, and Best Practices in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly known as this compound. As a critical reagent in solid-phase peptide synthesis (SPPS), a thorough understanding of its chemical properties and reactivity is paramount for the successful synthesis of complex peptides. This document will delve into the core attributes of this compound, providing field-proven insights and detailed methodologies to empower researchers in their peptide synthesis endeavors.

This compound is a pre-activated amino acid derivative designed for efficient incorporation of glutamic acid into a growing peptide chain during Fmoc-based solid-phase peptide synthesis. The molecule integrates three key functional components:

  • The Fmoc (9-fluorenylmethoxycarbonyl) group: An alkali-labile protecting group for the α-amino moiety, allowing for stepwise elongation of the peptide chain under mild conditions.[1]

  • The tert-butyl (OtBu) group: An acid-labile protecting group for the side-chain carboxyl function of glutamic acid, ensuring its stability during peptide chain assembly and enabling orthogonal deprotection strategies.[1]

  • The pentafluorophenyl (OPfp) ester: A highly reactive activating group for the α-carboxyl function, facilitating rapid and efficient amide bond formation.[2][3]

The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thus accelerating the nucleophilic attack by the free amino group of the resin-bound peptide.[2][4]

Chemical Structure:

Coupling_Mechanism start Start: Deprotected Resin-Peptide coupling Nucleophilic Attack & Amide Bond Formation start->coupling reagent This compound reagent->coupling wash1 Wash to Remove Excess Reagents & Byproducts coupling->wash1 deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1->deprotection wash2 Wash to Remove Piperidine deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle

References

The Strategic Application of Fmoc-Glu(OtBu)-OPfp in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the precise and efficient incorporation of each amino acid building block is paramount to the success of synthesizing high-purity peptides. Among the repertoire of activated amino acid derivatives, N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester (Fmoc-Glu(OtBu)-OPfp) stands out as a highly reactive and stable reagent. This guide provides an in-depth technical analysis of its structure, function, and application, offering field-proven insights for its effective use in research and drug development.

Deconstructing this compound: A Trifecta of Functionality

The efficacy of this compound in peptide synthesis arises from the synergistic interplay of its three key chemical moieties: the Fmoc protecting group, the OtBu side-chain protection, and the OPfp activating group.

  • The Fmoc Group (9-Fluorenylmethyloxycarbonyl): This temporary protecting group for the α-amino group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. Its defining characteristic is its lability to weak bases, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), which allows for its removal without affecting the acid-labile side-chain protecting groups. The fluorenyl group's strong UV absorbance is a practical advantage, enabling real-time monitoring of the deprotection step.

  • The OtBu Group (tert-Butyl Ester): The γ-carboxyl group of glutamic acid is protected by a tert-butyl ester to prevent its participation in unwanted side reactions during peptide chain elongation. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality between the Fmoc and OtBu groups is fundamental to the success of the Fmoc/tBu strategy.

  • The OPfp Group (Pentafluorophenyl Ester): The α-carboxyl group is activated as a pentafluorophenyl ester. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the OPfp group an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This high reactivity translates to rapid and efficient peptide bond formation, minimizing the risk of side reactions such as racemization. PFP esters are also noted for being less susceptible to spontaneous hydrolysis compared to other active esters.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValueReferences
CAS Number 86061-04-3
Molecular Formula C₃₀H₂₆F₅NO₆
Molecular Weight 591.52 g/mol
Appearance White to off-white powder
Melting Point 119-125 °C
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Temperature 2-8°C

The Core of the Synthesis: The this compound Coupling Protocol

The successful incorporation of the glutamic acid residue using this compound hinges on a well-defined and meticulously executed coupling protocol. As a pre-activated ester, it does not require an in-situ activation step with coupling reagents like HBTU or HATU.

Experimental Protocol: Manual SPPS Coupling

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treating with 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling Reaction:

    • Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the washed and drained resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The high reactivity of the OPfp ester often leads to rapid coupling.

  • Reaction Monitoring:

    • To monitor the completion of the coupling reaction, a small sample of the resin beads can be taken.

    • Wash the beads thoroughly with DMF and then DCM.

    • Perform a qualitative test for free primary amines, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the successful consumption of all free amino groups and the completion of the coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the pentafluorophenol byproduct.

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizing the Workflow and Mechanisms

Diagrammatic representations of the key processes provide a clearer understanding of the chemical transformations involved in the application of this compound.

The Structure of this compound

G mol This compound Fmoc Fmoc Glu Glu Fmoc->Glu α-amino protection OtBu OtBu Glu->OtBu γ-carboxyl protection OPfp OPfp Glu->OPfp α-carboxyl activation

Caption: Functional components of the this compound molecule.

The SPPS Cycle with this compound

SPPS_Cycle start Start with Resin-NH-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid

Caption: The iterative workflow of solid-phase peptide synthesis.

Mechanism of Peptide Bond Formation

Coupling_Mechanism cluster_reactants Reactants cluster_product Product Resin_Peptide_NH2 Resin-Peptide-NH₂ Peptide_Bond Resin-Peptide-NH-CO-Glu(OtBu)-Fmoc Resin_Peptide_NH2->Peptide_Bond Nucleophilic Attack Fmoc_Glu_OPfp This compound Fmoc_Glu_OPfp->Peptide_Bond PFP_Leaving_Group HO-Pfp Fmoc_Glu_OPfp->PFP_Leaving_Group Leaving Group Departure

Caption: Nucleophilic attack during the peptide coupling reaction.

Navigating Potential Challenges: Side Reactions and Troubleshooting

While this compound is a highly efficient reagent, awareness of potential side reactions is crucial for ensuring the synthesis of high-purity peptides.

  • Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamate, especially during prolonged exposure to basic conditions or upon heating. The use of the OtBu protecting group on the side chain significantly mitigates this risk during the SPPS cycles. However, this can still be a concern if the final deprotected peptide has an N-terminal glutamic acid.

  • Incomplete Coupling: Although the OPfp ester is highly reactive, incomplete coupling can still occur, particularly in "difficult sequences" prone to aggregation.

    • Troubleshooting: If a positive Kaiser test is observed after the initial coupling, a "double coupling" can be performed by repeating the coupling step with a fresh solution of this compound. Increasing the coupling time or using a more polar solvent may also improve efficiency.

  • Side Reactions during Final Cleavage: The cleavage of the OtBu group with strong acids like TFA generates tert-butyl cations. These reactive carbocations can alkylate nucleophilic residues such as Tryptophan (Trp) and Methionine (Met).

    • Mitigation: The inclusion of "scavengers" in the cleavage cocktail, such as triisopropylsilane (TIS) and water, is essential to quench these reactive intermediates.

Conclusion: A Powerful Tool for Peptide Synthesis

This compound is a robust and highly effective building block for the incorporation of glutamic acid in solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling protocol and promotes rapid and efficient peptide bond formation, while the orthogonal Fmoc/tBu protection strategy ensures the integrity of the growing peptide chain. By understanding its chemical properties, adhering to optimized protocols, and being mindful of potential side reactions, researchers and drug development professionals can leverage the power of this compound to successfully synthesize complex and high-purity peptides for a wide range of applications.

The Strategic Advantage of Pre-Activation: A Technical Guide to Fmoc-Glu(OtBu)-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and reliability is paramount. The strategic selection of building blocks is a critical determinant of success, particularly when synthesizing complex or lengthy peptide sequences. This guide provides an in-depth technical analysis of Fmoc-Glu(OtBu)-OPfp, a pre-activated amino acid derivative that offers significant advantages in modern peptide synthesis. We will explore the chemical rationale behind its design, its mechanistic role in promoting efficient amide bond formation, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.

Deconstructing this compound: A Trifecta of Functionality

The efficacy of this compound stems from the synergistic interplay of its three key components: the Fmoc protecting group, the OtBu side-chain protecting group, and the OPfp activating group.

  • The Fmoc Group (9-Fluorenylmethyloxycarbonyl): This temporary protecting group shields the α-amino group of the glutamic acid.[1][2] Its defining characteristic is its lability to mild basic conditions, typically a solution of 20% piperidine in DMF, which allows for its removal without compromising the acid-labile side-chain protecting groups.[1][3] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[3][4] The strong UV absorbance of the Fmoc group also facilitates real-time monitoring of both the coupling and deprotection steps.[1]

  • The OtBu Group (tert-Butyl Ester): The γ-carboxyl group of the glutamic acid side chain is protected by a tert-butyl ester. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][5][6] This ensures that the side chain's carboxylic acid does not participate in unwanted side reactions during chain elongation.[7]

  • The OPfp Group (Pentafluorophenyl Ester): This is the key to the enhanced reactivity of this building block. The pentafluorophenyl ester is a highly effective "active ester" used to facilitate the formation of the peptide bond.[8][9] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group.[8][10] This greatly accelerates the rate of nucleophilic attack by the free amino group of the growing peptide chain, leading to rapid and efficient coupling.[8][11][12]

The Mechanistic Advantage: Why Pre-Activation Matters

In traditional SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated in situ using coupling reagents like carbodiimides (e.g., DCC, DIC) or aminium/uronium salts (e.g., HBTU, HATU).[13] While effective, this approach exposes the entire peptide-resin complex to the activating agent and potential side reactions.

The use of a pre-formed active ester like this compound circumvents the need for a separate activation step.[14] This provides several distinct advantages:

  • Increased Coupling Speed and Efficiency: PFP esters are highly reactive, with kinetic studies showing significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[8][11][12] This high reactivity is particularly beneficial for coupling sterically hindered amino acids or for difficult sequences prone to aggregation.[8]

  • Reduced Risk of Side Reactions: By eliminating the in-situ activation step, the growing peptide chain is not exposed to potentially harmful coupling reagents.[8][10][14] This minimizes the risk of side reactions such as racemization, especially for amino acids prone to losing their stereochemical integrity during activation.[8][14]

  • Simplified Protocols and Automation: The stability and high reactivity of Fmoc-amino acid OPfp esters make them well-suited for automated SPPS.[8][13] They are typically stable, crystalline compounds that can be easily handled and dispensed.[8]

  • Potential for Additive-Free Coupling: Under certain conditions, particularly in flow chemistry systems, PFP esters can facilitate peptide bond formation without the need for coupling additives like HOBt or Oxyma, simplifying the reaction mixture and subsequent purification.[8][15]

Comparative Performance

The choice of amino acid derivative is a critical decision in peptide synthesis. The following table provides a comparative overview of this compound against the standard Fmoc-Glu(OtBu)-OH which requires in-situ activation.

FeatureThis compoundFmoc-Glu(OtBu)-OH
Activation Pre-activated (no coupling reagent needed for activation)Requires in-situ activation with coupling reagents (e.g., HCTU, DIC/Oxyma)
Coupling Kinetics Very rapidDependent on the efficiency of the in-situ activating reagent
Risk of Racemization MinimizedHigher risk during the in-situ activation step
Side Reactions Reduced due to the absence of in-situ coupling reagentsPotential for side reactions from coupling reagents and byproducts
Protocol Simplicity Simpler; direct addition to the deprotected resinMore complex; requires the addition of coupling reagents and additives
Cost Generally higher due to the pre-activation stepGenerally lower

Experimental Protocols

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

SPPS_Workflow cluster_cycle Amino Acid Addition Cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling: Add Fmoc-AA-OPfp (or Fmoc-AA-OH + Activator) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Completion_Test Completion Test (e.g., Kaiser Test) Washing2->Completion_Test 5. Completion_Test->Resin Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Completion_Test->Final_Cleavage After final amino acid Start Start with Resin-bound First Amino Acid Start->Resin

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling this compound

This protocol outlines the manual coupling of this compound to a deprotected peptide-resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).[5]

    • Thoroughly wash the resin with DMF (5x) and dichloromethane (DCM) (3x) to remove piperidine and the fulvene adduct.[4][16]

  • Coupling Reaction:

    • Dissolve this compound (3 equivalents based on resin substitution) in a minimal amount of DMF.

    • Optional Additive: While OPfp esters can couple without additives, for difficult couplings, an additive such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1 equivalent) can be added to further accelerate the reaction.[14]

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove any unreacted amino acid and the pentafluorophenol byproduct.

  • Chain Elongation:

    • Proceed to the deprotection step for the newly added glutamic acid residue to continue the elongation of the peptide chain.

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test indicates incomplete coupling after the standard time, the coupling step can be repeated (double coupling).

  • Steric Hindrance: For particularly hindered couplings, extending the reaction time or performing the reaction at a slightly elevated temperature may be beneficial.

  • Final Cleavage: The OtBu protecting group is removed during the final cleavage from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4][5] The t-butyl cations generated during this process can lead to side reactions with nucleophilic residues like tryptophan or methionine. Therefore, the inclusion of scavengers in the cleavage cocktail is crucial.[6]

Conclusion

This compound represents a highly efficient and reliable building block for the incorporation of glutamic acid in Fmoc-based solid-phase peptide synthesis. By leveraging a pre-activated pentafluorophenyl ester, it accelerates coupling kinetics, minimizes side reactions, and simplifies synthetic protocols. While the initial cost of this derivative may be higher than its non-activated counterpart, the benefits in terms of increased purity, higher yields, and reduced troubleshooting, particularly in the synthesis of complex and challenging peptides, make it a strategically advantageous choice for researchers and professionals in drug discovery and development.

References

Fmoc-Glu(OtBu)-OPfp (CAS 86061-04-3): A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Pre-activated, Orthogonally Protected Glutamic Acid Derivative

In the landscape of solid-phase peptide synthesis (SPPS), the precise and efficient incorporation of each amino acid residue is paramount to achieving high-purity target peptides. Fmoc-Glu(OtBu)-OPfp, N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-pentafluorophenyl ester, represents a sophisticated building block designed for this purpose. Its strategic utility arises from the synergistic combination of three key chemical moieties: the base-labile Fmoc protecting group for the α-amine, the acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group, and the highly reactive pentafluorophenyl (OPfp) ester for carboxyl group activation. This pre-activated and orthogonally protected derivative offers a streamlined and efficient solution for the introduction of glutamic acid residues, particularly in challenging sequences.

This guide provides an in-depth technical overview of this compound, including its core chemical principles, detailed protocols for its application, and a discussion of potential challenges and mitigation strategies.

Core Chemical Principles and Advantages

The efficacy of this compound in SPPS is rooted in the distinct roles of its constituent parts:

  • The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amine of the glutamic acid. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the selective deprotection of the N-terminus, leaving the side-chain protecting groups and the peptide-resin linkage intact, a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy.[1]

  • The OtBu (tert-Butyl) Ester: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. The OtBu group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side chain throughout the peptide assembly.[2] It is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is concurrently used for the final cleavage of the peptide from the resin.[3][4][5] This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the correct peptide sequence.

  • The OPfp (Pentafluorophenyl) Ester: This is a highly reactive "active ester" of the α-carboxyl group. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide a very good leaving group, thus facilitating rapid and efficient acylation of the free N-terminal amine of the growing peptide chain.[2] This high reactivity can lead to faster coupling times and may reduce the risk of racemization, particularly for sensitive amino acids.[6] The use of a pre-formed active ester like an OPfp ester also circumvents the need for in-situ activation with coupling reagents that can sometimes lead to side reactions.[7]

Physicochemical and Safety Data

PropertyValue
CAS Number 86061-04-3
Molecular Formula C₃₀H₂₆F₅NO₆
Molecular Weight 591.52 g/mol
Appearance White to off-white powder
Storage 2-8°C

Safety Information: this compound is classified as a skin irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area.

Experimental Protocols

Workflow for the Incorporation of this compound in SPPS

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling: This compound (DMF, +/- HOBt) Resin->Coupling Step 1 Wash1 Wash (DMF) Coupling->Wash1 Step 2 Capping Capping (Optional) (e.g., Ac₂O/DIPEA) Wash1->Capping Step 3 (If needed) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Step 4 Wash2 Wash (DMF) Capping->Wash2 Wash2->Deprotection Wash3 Wash (DMF, DCM) Deprotection->Wash3 Step 5 NextCycle Ready for Next Coupling Cycle Wash3->NextCycle Step 6

Caption: SPPS cycle for this compound incorporation.

Detailed Coupling Protocol for this compound

This protocol is a general guideline for manual solid-phase peptide synthesis and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended for enhancing reaction rates)

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Reagents for monitoring coupling completion (e.g., Ninhydrin or Bromophenol blue test kits)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treating with 20% piperidine in DMF.

    • Thoroughly wash the deprotected peptide-resin with DMF (3-5 times) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF.

    • If using an additive to accelerate the reaction, dissolve HOBt (1.5 to 3.0 equivalents) in the same solution.[7]

    • Add the this compound solution to the washed and drained peptide-resin.

    • Agitate the reaction mixture at room temperature. The high reactivity of the OPfp ester often allows for complete coupling within 1-2 hours. For more sterically hindered couplings, the reaction time may be extended.[8]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a qualitative test to check for the presence of free primary amines.

    • The Kaiser (ninhydrin) test is suitable for this purpose. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

  • Chain Elongation:

    • The peptide-resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.

Troubleshooting and Mitigation of Side Reactions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from the growing peptide chain.- Aggregation of the peptide-resin.- Double Couple: Repeat the coupling step with a fresh solution of this compound. - Increase Reaction Time: Extend the coupling time to 4 hours or overnight. - Add HOBt: The inclusion of HOBt can catalyze the reaction and improve efficiency.[7]
Pyroglutamate Formation - Intramolecular cyclization of an N-terminal glutamic acid residue, particularly under acidic or basic conditions.[9][10]- This is generally not an issue for internal Glu residues due to the OtBu protection.[8] - For N-terminal Glu residues, maintain a pH between 6.0 and 7.0 during purification and storage of the final peptide.[11]
Racemization - Over-activation or prolonged exposure to basic conditions.- The use of pre-activated OPfp esters generally minimizes the risk of racemization compared to in-situ activation methods that require a strong base.[6] - Avoid excessively long coupling times where possible.

Final Cleavage and Deprotection of the OtBu Group

Following the complete assembly of the peptide chain, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the OtBu ester from the glutamic acid residues.

Mechanism of OtBu Deprotection and the Role of Scavengers

The cleavage of the OtBu group is an acid-catalyzed process, typically using a high concentration of TFA.[5][12] The mechanism involves the protonation of the ester oxygen, followed by the elimination of a stable tert-butyl carbocation.[13][14]

OtBu_Cleavage Glu_OtBu Glu(OtBu) side chain Protonation Protonation (TFA) Glu_OtBu->Protonation + H⁺ Intermediate Protonated Ester Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Glu_OH Glu side chain (Carboxylic Acid) Cleavage->Glu_OH tBu_cation tert-Butyl Cation (Reactive) Cleavage->tBu_cation Scavenger Scavenger (e.g., TIS, H₂O) tBu_cation->Scavenger Trapping Trapped_cation Trapped Cation (Stable) Scavenger->Trapped_cation

Caption: TFA-mediated cleavage of the OtBu group and cation trapping.

This liberated tert-butyl cation is a highly reactive electrophile that can cause deleterious side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, and cysteine. To prevent this, "scavengers" are included in the cleavage cocktail.[3] Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.

  • Water: Can act as a nucleophile to hydrate the cation.

  • Thiophenols/Thiols: Such as ethanedithiol (EDT), are also effective but may be less desirable due to their odor.

Protocol for Cleavage and Deprotection

Cleavage Cocktail (Example):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Wash the dried peptide-resin with DCM and allow it to dry completely.

  • Add the cleavage cocktail to the peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly efficient and strategically designed building block for the incorporation of glutamic acid in Fmoc-based solid-phase peptide synthesis. The combination of an orthogonal protection scheme with a pre-activated carboxyl group offers researchers a reliable method to enhance coupling efficiency, reduce cycle times, and minimize potential side reactions. A thorough understanding of its chemical principles, coupled with the implementation of optimized protocols and troubleshooting strategies, will enable the successful synthesis of complex, high-purity peptides for a wide range of applications in research and drug development.

References

Fmoc-Glu(OtBu)-OPfp molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Glu(OtBu)-OPfp: Properties, Mechanism, and Application in Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly abbreviated as this compound. It is designed for researchers, chemists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this critical reagent. We will explore its molecular characteristics, the strategic role of its constituent chemical groups, and its practical application in the synthesis of complex peptides.

Core Molecular Characteristics

This compound is a specialized amino acid derivative designed for precision and efficiency in peptide synthesis. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₃₀H₂₆F₅NO₆[1][2][3][4][5]
Molecular Weight 591.52 g/mol [3][5]
CAS Number 86061-04-3[1][2][3][4][5]
Appearance White to off-white powder[5]
Purity Typically ≥98.0% (HPLC)[5]
Melting Point 115-125 °C[5]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

The Molecular Architecture: A Trifecta of Functionality

The efficacy of this compound in peptide synthesis is not accidental; it is the result of a deliberate chemical design where each functional group serves a distinct and critical purpose. This design ensures controlled, sequential addition of glutamic acid to a growing peptide chain.

a. The Fmoc (9-fluorenylmethoxycarbonyl) Group: The N-Terminal Protector

The Fmoc group serves as the temporary protecting group for the α-amino moiety of glutamic acid.

  • Mechanism of Action : Its primary characteristic is its lability under basic conditions (e.g., treatment with piperidine). This allows for the selective deprotection of the N-terminus of the newly added amino acid, preparing it for the subsequent coupling reaction without disturbing other sensitive parts of the peptide. This orthogonality is a cornerstone of modern SPPS.[6][7]

b. The OtBu (tert-Butyl) Group: The Side-Chain Shield

The γ-carboxyl group in the glutamic acid side chain is highly reactive and must be protected to prevent unwanted side reactions, such as branching or oligomerization.

  • Mechanism of Action : The tert-butyl ester is a robust, acid-labile protecting group. It remains stable throughout the cycles of base-mediated Fmoc deprotection and coupling. It is only removed during the final cleavage step, typically using a strong acid cocktail like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the solid support resin.[6][7]

c. The OPfp (Pentafluorophenyl Ester): The Activation Engine

The α-carboxyl group is activated as a pentafluorophenyl (PFP) ester. This is the reactive end of the molecule responsible for forming the new peptide bond.

  • Mechanism of Action : PFP esters are highly effective active esters due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[8] This makes the pentafluorophenol an excellent leaving group, facilitating a rapid and efficient nucleophilic attack by the free amino group of the resin-bound peptide.[8][9] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, which minimizes side reactions and is particularly useful for synthesizing complex or sterically hindered peptides.[8][10]

The logical relationship between these components is illustrated below.

G cluster_0 This compound Molecule cluster_1 Role in SPPS Cycle Fmoc Fmoc Group (N-α Protection) Glu Glutamic Acid Backbone Fmoc->Glu Protects Amine Deprotection Base-Labile (e.g., Piperidine) Fmoc->Deprotection Removed by OtBu OtBu Group (Side-Chain Protection) Glu->OtBu Attached to Side-Chain Carboxyl OPfp OPfp Ester (C-α Activation) Glu->OPfp Activates Backbone Carboxyl Cleavage Acid-Labile (e.g., TFA) OtBu->Cleavage Removed by Coupling Forms Peptide Bond OPfp->Coupling Reacts during

Functional components of this compound.

Experimental Protocol: Incorporation of Glutamic Acid in SPPS

This section details a standard protocol for coupling this compound onto a solid-phase support (e.g., Rink Amide resin) bearing a free N-terminal amine.

Prerequisites:
  • Resin with a free amine group (post-Fmoc deprotection).

  • Anhydrous, peptide-grade solvents (DMF, DCM).

  • Inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:
  • Resin Preparation:

    • Swell the resin in Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.

  • Coupling Reaction:

    • Prepare the coupling solution: Dissolve this compound (1.5 to 3.0 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add the coupling solution to the washed, deprotected resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the PFP ester often allows for rapid coupling, sometimes without the need for additional coupling additives.[8][11]

    • Self-Validation/Monitoring: Monitor the reaction's completion. A negative Kaiser test (solution remains colorless or yellow) indicates the successful consumption of all free amines and the completion of the coupling step.

  • Washing:

    • After a negative Kaiser test, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagent and byproducts.

  • Cycle Repetition:

    • The resin is now ready for the next cycle, starting again with the Fmoc deprotection of the newly added glutamic acid residue.

This workflow is visualized in the following diagram.

SPPS_Cycle Start Start: Resin-NH-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 FreeAmine Resin-NH2 (Free Amine) Wash1->FreeAmine Coupling Step 3: Coupling Add this compound in DMF FreeAmine->Coupling Wash2 Step 4: DMF/DCM Wash Coupling->Wash2 NextCycle Ready for Next Cycle Resin-Glu(OtBu)-Fmoc Wash2->NextCycle NextCycle->Deprotection Repeat for next amino acid End Final Peptide NextCycle->End After final residue

SPPS cycle using this compound.

Field-Proven Insights & Troubleshooting

  • Minimizing Racemization: The use of pre-activated PFP esters is highly beneficial for minimizing racemization, a critical concern for maintaining the stereochemical integrity of the final peptide, especially for amino acids prone to this side reaction.[8]

  • Coupling Difficult Sequences: Due to their high reactivity, PFP esters are particularly effective for coupling sterically hindered amino acids or navigating difficult sequences known to cause aggregation.[8]

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, you can extend the reaction time or add a small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction. However, the primary advantage of PFP esters is often their ability to couple efficiently without additives.[11]

  • Stability: While PFP esters are more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, they are still moisture-sensitive.[8][9] Always handle the reagent in a dry environment and store it desiccated.

Conclusion

This compound is a highly refined and strategic building block for solid-phase peptide synthesis. Its design, which combines orthogonal protection (Fmoc and OtBu) with a highly reactive coupling moiety (OPfp), provides chemists with precise control over peptide chain elongation. The high reactivity of the pentafluorophenyl ester ensures efficient and rapid amide bond formation, reducing potential side reactions and proving invaluable in the synthesis of complex peptide therapeutics and research tools.[6][7] Understanding the causality behind its molecular architecture allows researchers to fully leverage its advantages for successful and high-purity peptide synthesis.

References

A Technical Guide to the Solubility and Handling of Fmoc-Glu(OtBu)-OPfp for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Activated Esters in Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency of the coupling step is paramount to achieving high-purity target peptides. The Fmoc-N-α-protected amino acids are the foundational building blocks for this process. While in-situ activation reagents like HBTU or HATU are commonplace, the use of pre-activated esters offers a distinct set of advantages, including reduced risk of racemization for sensitive residues and simplified reaction monitoring.[1]

Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, abbreviated as Fmoc-Glu(OtBu)-OPfp , is a key reagent for introducing a side-chain protected glutamic acid residue into a peptide sequence.[2] Its structure incorporates three critical chemical moieties: the base-labile Fmoc group for N-terminal protection, the acid-labile tert-butyl (OtBu) group to protect the side-chain carboxyl function, and the pentafluorophenyl (Pfp) ester as a highly reactive leaving group for the coupling reaction.[2][3][4]

The success of its application hinges on a seemingly simple but fundamentally critical parameter: its solubility. Incomplete dissolution of an activated amino acid can lead to catastrophic failures in a synthesis run, including inaccurate reagent delivery, blocked fluidics in automated synthesizers, and consequently, low coupling efficiency leading to deletion sequences. This guide provides an in-depth analysis of the solubility characteristics of this compound, offering field-proven protocols and insights to ensure its effective and reliable use in your research.

Section 1: A Molecular Perspective on Solubility

The solubility of any compound is dictated by its molecular structure and its interaction with the solvent. The structure of this compound (Molecular Weight: 591.52 g/mol , Formula: C₃₀H₂₆F₅NO₆) is a composite of distinct hydrophobic and polar characteristics that govern its behavior.[5]

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic protecting group is profoundly non-polar (hydrophobic). It is the primary driver for the compound's solubility in organic solvents and its insolubility in aqueous media.

  • The OtBu (tert-butyl) Ester: Protecting the side-chain carboxyl group as a t-butyl ester not only prevents side reactions but also adds to the overall steric bulk and hydrophobicity of the molecule, further enhancing its affinity for organic solvents.[3]

  • The OPfp (pentafluorophenyl) Ester: The Pfp group is a potent electron-withdrawing moiety that activates the α-carboxyl group for nucleophilic attack by the free amine of the growing peptide chain. While the fluorinated ring system is hydrophobic, the ester linkage provides a site for polar interactions.

  • The Amino Acid Core: The underlying glutamic acid backbone provides a polar core, but its contribution is largely masked by the bulky, non-polar protecting groups.

The combination of these groups results in a large, predominantly hydrophobic molecule with limited capacity for hydrogen bonding. Therefore, its solubility is highest in polar aprotic solvents that can effectively solvate the entire structure through dipole-dipole interactions without interfering with the reactive ester.

Section 2: Quantitative and Qualitative Solubility Profile

Our internal validation studies and data from trusted suppliers provide a clear picture of the solubility of this compound in solvents commonly used for SPPS.

Primary Solvent: N,N-Dimethylformamide (DMF)

DMF is the solvent of choice for most Fmoc-SPPS applications due to its excellent solvating power for protected amino acids and its high boiling point. For this compound, it is readily soluble in DMF. A key data point from supplier technical documentation specifies that it is "clearly soluble" when dissolving 0.5 mmoles in 3 mL of DMF.[2] This corresponds to a concentration of approximately 0.167 M , which is well within the typical concentration range (0.1 M to 0.5 M) required for preparing stock solutions for automated synthesizers. The high polarity of DMF effectively solvates the peptide backbone and ester linkage, while its aprotic nature prevents any reaction with the activated ester, ensuring its stability in solution for the duration of a typical synthesis run.

Alternative and Secondary Solvents

While DMF is primary, other solvents can be used for specific applications or as components in solvent mixtures. The solubility profile in other common laboratory solvents is summarized below.

SolventFormulaTypeQualitative SolubilityTypical Application / Remarks
N,N-Dimethylformamide C₃H₇NOPolar AproticExcellent (~0.17 M confirmed)[2]Standard solvent for SPPS coupling and Fmoc deprotection. Recommended for stock solutions.
Dichloromethane (DCM) CH₂Cl₂Non-polarSoluble [6][7]Used for resin washing and cleavage. Can be used for dissolution, but volatility is a concern.
Chloroform CHCl₃Non-polarSoluble [6][7]High solubility, but less commonly used in modern SPPS due to safety concerns.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOPolar AproticGood (Expected)Often used as a substitute for DMF, with similar solvating properties. Can be effective at disrupting peptide aggregation.[8]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSoluble [6][7]Excellent solvent, but its viscosity and difficulty of removal make it less ideal for routine SPPS.
Ethyl Acetate C₄H₈O₂Polar AproticSoluble [6][7]Useful for purification and analysis (e.g., TLC), but not typically used as the primary SPPS solvent.
Acetone C₃H₆OPolar AproticSoluble [6][7]Useful for washing glassware; not used as a reaction solvent in SPPS.

Section 3: Experimental Protocol for Solution Preparation

To ensure reproducible and successful coupling, the preparation of the amino acid solution is a critical, self-validating step. The following protocol is designed for preparing a stock solution for use in an automated peptide synthesizer.

Workflow: Preparing Activated Amino Acid Solution for SPPS

G cluster_prep Pre-Run Checks cluster_dissolution Dissolution Protocol cluster_final Finalization Reagent 1. Verify Reagent This compound Lot # & Purity ≥98% Solvent 2. Select Solvent High-Purity DMF (<50 ppm H2O) Weigh 3. Weigh Reagent Accurately weigh required mass into a clean, dry vessel AddSolvent 4. Add Solvent Add calculated volume of DMF to achieve target concentration Weigh->AddSolvent Dissolve 5. Dissolve Completely Agitate via vortex or sonication until solution is clear AddSolvent->Dissolve Inspect 6. Visual Inspection Confirm no particulate matter remains. Dissolve->Inspect Filter 7. Optional Filtration Filter through 0.45µm PTFE filter (if required by synthesizer) Inspect->Filter Load 8. Load Solution Transfer solution to the designated reagent vessel on the synthesizer Inspect->Load If No Filter Filter->Load

Caption: Workflow for preparing this compound solution.

Step-by-Step Methodology
  • Materials & Reagents:

    • This compound (CAS: 86061-04-3)[2]

    • High-purity (peptide synthesis grade) N,N-Dimethylformamide (DMF)

    • Calibrated analytical balance

    • Appropriately sized, clean, and dry glass vial or bottle with a screw cap

    • Vortex mixer and/or ultrasonic bath

  • Procedure:

    • Calculation: Determine the mass of this compound (MW = 591.52 g/mol ) required to achieve the desired concentration (e.g., 0.2 M) in the final volume of DMF.

    • Weighing: Tare the clean vial on the analytical balance. Carefully weigh the calculated mass of the powdered reagent directly into the vial. Rationale: Avoids material loss during transfer.

    • Solvent Addition: Add approximately 80% of the final calculated volume of DMF to the vial. Rationale: Adding solvent incrementally aids dissolution.

    • Dissolution: Cap the vial securely and vortex vigorously. If any solid remains, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is completely clear and free of particulates. Rationale: Sonication uses cavitation to break up solid aggregates, ensuring complete and rapid dissolution without requiring heat, which could degrade the active ester.

    • Final Volume Adjustment: Once fully dissolved, add DMF to reach the final target volume and mix thoroughly.

    • Inspection & Use: Visually inspect the solution against a bright background to confirm it is "clearly soluble" with no suspended matter. The solution is now ready to be loaded onto the peptide synthesizer. Rationale: This is a critical quality control check. Undissolved material can block instrument tubing and result in failed couplings.

Section 4: Troubleshooting and Best Practices

  • Issue: Solution appears cloudy or contains particulates.

    • Cause: Incomplete dissolution or potential moisture contamination in the DMF, causing hydrolysis.

    • Solution: Continue sonication for another 10-15 minutes. If cloudiness persists, the solvent may be of poor quality. Discard and remake the solution with fresh, anhydrous DMF. It is best practice to use a new, sealed bottle of peptide synthesis grade solvent.

  • Issue: Reagent is slow to dissolve.

    • Cause: The powdered reagent may have become compacted during storage.

    • Solution: Use a clean spatula to gently break up any large clumps before adding the solvent. Ensure the vortex or sonication energy is sufficient.

  • Best Practice - Fresh Solutions: While Pfp esters are relatively stable, it is highly recommended to prepare solutions fresh before each synthesis run. Storing the activated amino acid in DMF for extended periods (days) can lead to gradual hydrolysis, reducing its coupling efficiency.

  • Best Practice - Solvent Quality: The quality of the DMF cannot be overstated. Water is a competing nucleophile that will hydrolyze the Pfp ester. Always use anhydrous, peptide-synthesis grade DMF.

Conclusion

This compound is a robust and highly effective reagent for introducing glutamic acid in Fmoc-SPPS. Its solubility profile is well-suited for standard synthesis protocols, with excellent solubility in the primary solvent, DMF. By understanding the molecular characteristics that govern its solubility and adhering to rigorous solution preparation protocols, researchers can ensure its consistent and reliable performance. The key to success lies in the meticulous execution of fundamental laboratory techniques: accurate weighing, the use of high-purity anhydrous solvents, and ensuring complete dissolution before use. These steps form a self-validating system that underpins the integrity of the entire peptide synthesis process.

References

The Lynchpin of Peptide Synthesis: A Deep Dive into the Mechanism of Fmoc-Glu(OtBu)-OPfp in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, target-specific peptides. Among these, Fmoc-Glu(OtBu)-OPfp stands out as a highly efficient building block for the incorporation of glutamic acid. This in-depth technical guide elucidates the multifaceted mechanism of action of this compound, dissecting the distinct roles of its constituent parts: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the gamma-carboxyl tert-butyl (OtBu) protecting group, and the C-terminal pentafluorophenyl (OPfp) ester activating group. Through a detailed exploration of the underlying chemical principles, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge to optimize their SPPS workflows, troubleshoot potential challenges, and ultimately, harness the full potential of this versatile reagent.

Introduction: The Strategic Imperative of Protection and Activation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the stepwise assembly of amino acids on a solid support.[1] The success of this methodology hinges on a delicate interplay of protection and activation strategies.[1][2] Each amino acid added to the growing peptide chain must have its reactive α-amino group temporarily blocked to prevent unwanted polymerization.[3] Similarly, reactive side chains must be masked to avoid side reactions that would compromise the integrity of the final peptide.[2][3]

The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its mild deprotection conditions.[4][5] This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection.[4] This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without disturbing the side-chain protecting groups.[3][4][6]

Furthermore, for the peptide bond to form efficiently, the carboxyl group of the incoming amino acid must be activated.[7] This is where activating groups, such as the pentafluorophenyl (OPfp) ester, play a critical role by transforming the carboxyl group into a more reactive species, thus facilitating nucleophilic attack by the deprotected N-terminus of the growing peptide chain.[8][9]

Deconstructing this compound: A Trifecta of Functionality

The efficacy of this compound in SPPS stems from the synergistic action of its three key components. A thorough understanding of each part is essential for its effective application.

The Nα-Fmoc Group: The Temporary Guardian

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino functionality.[7] Its defining characteristic is its lability to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][]

Mechanism of Deprotection: The removal of the Fmoc group proceeds via a β-elimination reaction.[][11] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, such as piperidine.[3][7][12] This leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide, ultimately liberating the free α-amino group of the peptide chain.[3][12] The piperidine also acts as a scavenger for the reactive dibenzofulvene, preventing its deleterious side reactions with the newly deprotected amine.[3][12]

The strong UV absorbance of the Fmoc group provides a convenient method for real-time monitoring of both the deprotection and coupling steps in SPPS, allowing for precise control over the synthesis process.[3]

The γ-OtBu Group: Ensuring Side-Chain Integrity

Glutamic acid possesses a reactive carboxylic acid group in its side chain.[6] To prevent this group from interfering with the peptide bond formation at the α-carboxyl group, it must be protected. The tert-butyl (OtBu) ester is the protecting group of choice in the Fmoc/tBu strategy for glutamic acid's side chain.[3][4][6]

Orthogonality and Stability: The OtBu group is stable under the basic conditions used for Fmoc removal, a critical aspect of the orthogonal protection scheme.[4][6] It remains intact throughout the iterative cycles of deprotection and coupling. The OtBu group is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[4][6]

The C-Terminal OPfp Ester: The Engine of Acylation

The pentafluorophenyl (OPfp) ester is a highly effective activating group for the α-carboxyl function.[8] Its reactivity is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the pentafluorophenoxy group an excellent leaving group, thereby facilitating the nucleophilic attack by the free amino group of the resin-bound peptide.[8][13]

Mechanism of Coupling: The coupling reaction is a nucleophilic acyl substitution. The deprotected α-amino group of the growing peptide chain acts as the nucleophile, attacking the electrophilic carbonyl carbon of the OPfp ester. The highly stable pentafluorophenolate anion is subsequently displaced, resulting in the formation of a new peptide bond.

Coupling_Mechanism

Advantages of OPfp Esters:

  • High Reactivity and Speed: OPfp esters exhibit rapid coupling kinetics, often leading to shorter reaction times and increased efficiency.[8][14]

  • Reduced Side Reactions: The use of pre-activated OPfp esters minimizes the exposure of the growing peptide chain to in-situ activating reagents, which can sometimes lead to unwanted modifications.[8][13]

  • Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids, making them well-suited for automated SPPS.[8][15]

  • Minimized Racemization: The high reactivity of OPfp esters can help to suppress racemization, a potential issue with some activation methods, particularly for sensitive amino acids.[16]

The SPPS Cycle with this compound: A Step-by-Step Workflow

The incorporation of a glutamic acid residue using this compound follows the standard iterative cycle of SPPS.

SPPS_Cycle

Experimental Protocol: Coupling of this compound

The following is a generalized protocol for the manual coupling of this compound. Conditions may need to be optimized based on the specific peptide sequence and solid support.

  • Resin Preparation: The resin with the free N-terminal amino group is swelled in an appropriate solvent, typically DMF, for 30 minutes.

  • Deprotection (if necessary): If the N-terminus is Fmoc-protected, it is deprotected using 20% piperidine in DMF. This is followed by thorough washing with DMF and dichloromethane (DCM) to remove all traces of piperidine.

  • Coupling Reaction:

    • Dissolve this compound (typically 3 equivalents relative to the resin loading) in DMF.

    • Optionally, an additive such as 1-hydroxybenzotriazole (HOBt) can be added to further accelerate the coupling rate.[16][17]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the bromophenol blue test.[18] A negative test indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: After a complete coupling, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

  • Capping (Optional): If the coupling is found to be incomplete, a capping step using a reagent like acetic anhydride can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

  • Proceed to the Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Quantitative Data and Performance Metrics

The efficiency of this compound is reflected in its high coupling yields and rapid reaction kinetics.

ParameterTypical ValueSignificance
Coupling Efficiency >99%High coupling efficiency is crucial to minimize the accumulation of deletion sequences, especially in the synthesis of long peptides.
Coupling Time 30-120 minutesThe rapid coupling kinetics of OPfp esters contribute to faster overall synthesis times.[14]
Racemization <0.1%The low propensity for racemization ensures the stereochemical integrity of the final peptide.

Note: These values are representative and can vary depending on the specific reaction conditions, peptide sequence, and solid support.

Conclusion and Future Perspectives

This compound is a robust and highly efficient reagent for the incorporation of glutamic acid in SPPS. Its mechanism of action is a testament to the power of strategic protecting group and activation chemistry. The base-labile Fmoc group allows for iterative N-terminal deprotection, the acid-labile OtBu group ensures the integrity of the glutamic acid side chain, and the highly reactive OPfp ester drives the efficient formation of the peptide bond.

As the field of peptide therapeutics continues to expand, the demand for reliable and efficient methods for peptide synthesis will only grow. The principles underlying the design and application of reagents like this compound will continue to be central to the development of novel and complex peptide-based drugs. Further research into novel activating groups and orthogonal protection schemes will undoubtedly lead to even more powerful tools for the synthesis of the next generation of peptide medicines.

References

The Strategic Advantage of Pentafluorophenyl Esters in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond Coupling Reagents, A Philosophy of Efficiency

In the landscape of peptide synthesis, the pursuit of the "perfect" peptide is a journey fraught with challenges: incomplete couplings, racemization, and a host of side reactions that can compromise yield, purity, and ultimately, biological activity. The choice of a coupling reagent is therefore not merely a procedural step, but a strategic decision that dictates the efficiency and success of the entire synthetic endeavor. This guide, born from extensive field experience and rigorous scientific validation, elucidates the distinct advantages of employing pentafluorophenyl (Pfp) esters, a class of active esters that offer a powerful combination of high reactivity, remarkable stability, and surgical precision in amide bond formation. We will delve into the mechanistic underpinnings of their efficacy, provide robust, field-tested protocols, and offer a comparative analysis to empower you, the researcher, to make informed decisions that will elevate your peptide synthesis workflows.

The Chemistry of Activation: Why Pentafluorophenyl Esters Excel

The efficacy of pentafluorophenyl esters in peptide synthesis is rooted in fundamental principles of physical organic chemistry. The pentafluorophenyl group is a potent electron-withdrawing moiety, a consequence of the high electronegativity of the five fluorine atoms arranged on the aromatic ring. This strong inductive effect polarizes the ester carbonyl group, rendering the carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by the free amino group of an incoming amino acid.[1][2]

Simultaneously, the pentafluorophenolate anion is an excellent leaving group, stabilized by the same electron-withdrawing properties that activate the carbonyl.[1][3] This dual effect—a highly activated electrophile and a superb leaving group—translates into rapid and efficient peptide bond formation under mild conditions.[3][4]

G PFP_Ester PFP_Ester PFP_Ester_Coupling PFP_Ester_Coupling

Caption: General workflow for Pfp ester-mediated peptide synthesis.

The Strategic Advantages in Practice

The theoretical excellence of Pfp esters translates into tangible benefits in the laboratory, addressing some of the most persistent challenges in peptide synthesis.

High Reactivity and Speed: A Kinetic Imperative

Kinetic studies have unequivocally demonstrated the superior reactivity of Pfp esters compared to other active esters. The relative coupling rate of Pfp esters (OPfp) is significantly higher than that of pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[2][5] This rapid reaction kinetic is not merely a matter of convenience; it is a critical factor in minimizing side reactions.[4] By ensuring that the desired aminolysis reaction proceeds swiftly, the opportunity for competing, undesirable reactions is significantly reduced.

Suppression of Racemization: Preserving Chiral Integrity

One of the most insidious side reactions in peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate.[1] The high reactivity of Pfp esters plays a crucial role in mitigating this risk. The rate of aminolysis of the Pfp ester is generally much faster than the rate of oxazolone formation, effectively outcompeting this racemization pathway.[1] This is particularly advantageous when coupling amino acids that are notoriously prone to racemization, such as histidine and cysteine.[6]

G Activated_AA Activated Amino Acid (e.g., Pfp Ester) Aminolysis Aminolysis Activated_AA->Aminolysis k_aminolysis >> k_oxazolone Oxazolone Oxazolone Activated_AA->Oxazolone Peptide_Bond Peptide Bond (Chirally Pure) Racemized_Peptide Racemized Peptide Aminolysis->Peptide_Bond Oxazolone->Racemized_Peptide Enolization & Aminolysis

Caption: Kinetic control of racemization by Pfp esters.

Stability and Handling: A Practical Consideration

Despite their high reactivity, Pfp esters of Fmoc-amino acids are typically stable, crystalline solids that can be prepared in advance, purified, and stored.[4] This is a significant advantage over methods that require the in situ generation of a highly reactive species, which can be unstable and lead to side reactions. The pre-formed nature of Pfp esters also prevents the growing peptide chain from being exposed to the activating reagent, further reducing the risk of unwanted modifications.[3] Furthermore, Pfp esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which is particularly beneficial in aqueous-organic solvent mixtures or when dealing with hygroscopic reagents.[7][8]

Comparative Performance: A Data-Driven Perspective

The selection of a coupling methodology should be guided by empirical evidence. The following table provides a comparative summary of Pfp esters against other commonly used coupling reagents, based on data collated from various studies.

Coupling Reagent/MethodRelative SpeedTypical YieldsRacemization PotentialKey Byproducts
Pentafluorophenyl (Pfp) Esters Very HighHigh to ExcellentLowPentafluorophenol
HATU/HBTU Very HighExcellentLowTetramethylurea
PyBOP HighExcellentLowHexamethylphosphoramide (from BOP)
DCC/DIC + HOBt ModerateGood to HighLow to ModerateDicyclohexylurea (DCU)/Diisopropylurea (DIU)
p-Nitrophenyl (ONp) Esters LowModerateModeratep-Nitrophenol

This table represents a generalized comparison. Absolute performance can vary based on the specific peptide sequence and reaction conditions.[2][9][10]

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as a robust starting point for the preparation and application of Pfp esters in your laboratory.

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a general method for the synthesis of Fmoc-amino acid Pfp esters using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Fmoc-protected amino acid (1.0 eq)

  • Pentafluorophenol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Fmoc-amino acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous THF to the cold solution dropwise.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Evaporate the THF solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-amino acid Pfp ester.[4]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pfp Esters

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-formed Pfp ester.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid Pfp ester (3.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Wash: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling: Add a solution of the Fmoc-amino acid Pfp ester (3.0 eq) in DMF to the resin. The addition of HOBt (1.0 eq) can catalyze the reaction and increase coupling efficiency, especially in polar solvents like DMF.[3] Agitate the reaction mixture until a qualitative test (e.g., Kaiser test) indicates the complete consumption of free amines.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

  • Proceed to the next deprotection and coupling cycle.[4]

Troubleshooting and Advanced Considerations

  • Low Coupling Yield: If coupling is incomplete, especially with sterically hindered amino acids, consider increasing the coupling time, adding HOBt as a catalyst, or slightly increasing the excess of the Pfp ester.[4]

  • Racemization Concerns: While Pfp esters inherently minimize racemization, for particularly sensitive amino acids, ensure the use of high-purity reagents and anhydrous solvents. The use of a hindered base like 2,4,6-collidine in solution-phase synthesis can also be beneficial.[1]

  • Difficult Sequences: For peptides known to be difficult to synthesize due to aggregation, the high reactivity of Pfp esters can be advantageous in driving the coupling reaction to completion before significant aggregation occurs.[10]

  • Flow Chemistry: The rapid kinetics of Pfp ester couplings make them exceptionally well-suited for automated flow chemistry systems, allowing for efficient and continuous peptide synthesis with minimal byproducts.[11]

Conclusion: A Strategic Asset in Peptide Synthesis

Pentafluorophenyl esters represent a powerful and versatile tool in the arsenal of the modern peptide chemist. Their high reactivity, stability, and ability to suppress racemization make them a superior choice for a wide range of applications, from the synthesis of complex, sterically hindered peptides to high-throughput automated synthesis. By understanding the fundamental principles that govern their reactivity and by employing robust, validated protocols, researchers and drug development professionals can leverage the strategic advantages of Pfp esters to achieve higher purity, greater yields, and ultimately, more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Fmoc Group in Modern Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the creation of peptides for research, diagnostics, and therapeutic drug development.[1][2] Introduced by Carpino and Han in 1970, the Fmoc group's utility lies in its unique base-lability, which allows for a mild and orthogonal approach to peptide synthesis when used in conjunction with acid-labile side-chain protecting groups.[1][3][4] This strategy has become the predominant method for synthesizing peptides, prized for its efficiency, robustness, and amenability to automation.[2][4][]

This guide provides a comprehensive technical overview of Fmoc chemistry for researchers, scientists, and drug development professionals. We will delve into the core principles, from the mechanisms of protection and deprotection to detailed experimental protocols and strategies for troubleshooting common challenges.

Core Principles of Fmoc Chemistry

The elegance of the Fmoc-based strategy lies in its orthogonality. The α-amino group of an amino acid is temporarily protected by the base-labile Fmoc group, while reactive side-chain functionalities are protected by acid-labile groups (e.g., Boc, tBu, Trt, Pbf).[4][6] This allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation without affecting the side-chain protection, which is only removed at the final cleavage step.[6]

The Mechanism of Fmoc Protection

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][6] Fmoc-OSu is generally preferred due to its increased stability and lower tendency to cause the formation of undesired oligopeptides during the preparation of Fmoc-amino acid derivatives.[1][3] The reaction is a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[3]

The Mechanism of Fmoc Deprotection

The key to the Fmoc group's utility is its selective removal under mild basic conditions.[7] This is achieved through a base-catalyzed β-elimination reaction.[8][9] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[1][10] This deprotonation is facilitated by the electron-withdrawing nature of the fluorenyl system, which stabilizes the resulting fluorenyl anion through aromaticity (it fulfills Hückel's rule with 14 π-electrons).[3]

Following proton abstraction, a β-elimination cascade occurs, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][9][10] The DBF is then scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, preventing it from undergoing side reactions with the newly liberated amine.[4][8][9]

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2][4] This solid-phase approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[2][11]

The general cycle of Fmoc-SPPS involves the following key steps:

  • Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites.[2][11] The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide; Wang resin is common for C-terminal carboxylic acids, while Rink Amide resin is used for C-terminal amides.[2][11][12]

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide using a solution of a mild base, most commonly 20% piperidine in DMF.[1][7][13]

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed free amine of the growing peptide chain.[11] Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU.[2][14]

  • Washing: The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.[15]

This cycle is repeated until the desired peptide sequence is assembled.[11]

Visualizing the Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle start Start: Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: Washing (DMF) deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Step 4: Washing (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat Chain Elongation repeat->deprotection

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols and Methodologies

Protocol 1: Standard Fmoc Deprotection
  • Resin Preparation: Ensure the peptidyl-resin is adequately swelled in DMF within the reaction vessel.[2]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[1][2]

  • Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine in DMF solution and continue to agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]

Protocol 2: Amino Acid Coupling using HATU
  • Resin Preparation: The deprotected peptidyl-resin should be suspended in DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[2]

  • Activation: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to facilitate the formation of the activated ester.[2]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

Protocol 3: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry

Quantitative monitoring of Fmoc removal is crucial for ensuring the efficiency of each synthesis cycle and troubleshooting difficult sequences.[8] This is commonly achieved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[8][16]

  • Sample Collection: Collect the combined piperidine washes following the deprotection step.

  • Dilution: Dilute a known aliquot of the collected solution with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[17]

  • Measurement: Measure the absorbance of the diluted solution at ~301 nm against a blank of 20% piperidine in DMF.[8][17]

  • Calculation of Resin Loading: The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient of the adduct (approximately 6000-7800 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length of the cuvette.[16][17]

Protocol 4: Final Cleavage and Peptide Precipitation

After the final amino acid has been coupled and deprotected, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[11]

  • Resin Preparation: Wash the final peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum.[1]

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11] Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.[11]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[1][2]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1][2]

Quantitative Data and Reagent Comparison

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time.[18] While piperidine is the standard, other bases have been investigated.

Deprotection ReagentConcentrationTypical TimeRelative EfficiencyNotes
Piperidine (PP) 20% in DMF5-15 minHighThe industry standard; efficient and reliable.[7][19]
4-Methylpiperidine (4MP) 20% in DMF5-15 minHighSimilar performance to piperidine; can be used interchangeably.[19][20]
Piperazine (PZ) 10% w/v in 9:1 DMF/Ethanol5-15 minHighA viable alternative, may reduce certain side reactions.[19][21]
DBU 2% in DMF~2 minVery HighMuch stronger base; faster deprotection but can increase risk of side reactions like racemization.[1][18]

Data compiled from multiple sources; efficiency can vary based on the peptide sequence and resin.[18][19]

Troubleshooting Common Challenges in Fmoc Chemistry

While robust, Fmoc-SPPS is not without its challenges. Understanding and mitigating potential side reactions is critical for obtaining high-purity peptides.

Incomplete Coupling
  • Cause: Steric hindrance, particularly with β-branched amino acids like valine and isoleucine, or peptide aggregation on the resin can prevent complete reaction.[22]

  • Detection: A positive Kaiser (ninhydrin) test, which detects free primary amines, indicates an incomplete coupling.[22]

  • Solution:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[22]

    • Capping: If double coupling fails, cap the unreacted amines by treating the resin with acetic anhydride and a base like DIPEA. This prevents the formation of deletion sequences.[22]

    • Use Stronger Coupling Reagents: Employ more potent activators like HATU or COMU.

    • Disrupt Aggregation: Use chaotropic agents or switch to a more suitable solvent like N-methylpyrrolidone (NMP).[23]

Incomplete Deprotection
  • Cause: Aggregation of the growing peptide chain can make the N-terminal Fmoc group inaccessible to the deprotection reagent.[18]

  • Detection: UV-Vis monitoring will show lower than expected absorbance values.

  • Solution:

    • Increase deprotection time or use a stronger base cocktail (e.g., containing DBU).[18][24]

    • Incorporate chaotropic agents to disrupt secondary structures.[18]

Racemization
  • Cause: The α-proton of an activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity. This is a particular concern for amino acids like cysteine and histidine.[1]

  • Solution:

    • Minimize the pre-activation time.

    • Use additives like HOBt or Oxyma, which can suppress racemization.

    • For sensitive residues like cysteine, use coupling methods under acidic/neutral conditions, such as with DIPCDI/HOBt.

Aspartimide Formation
  • Cause: Peptides containing aspartic acid are prone to forming a cyclic imide intermediate under basic deprotection conditions. This can lead to racemization and the formation of undesired β-aspartyl peptides.[18][25]

  • Solution:

    • Use side-chain protecting groups on the preceding amino acid that reduce this tendency.

    • Add HOBt or Oxyma Pure to the piperidine deprotection solution to reduce the levels of aspartimide-related impurities.[23][25]

Visualizing a Troubleshooting Workflow

Troubleshooting_Workflow start Positive Kaiser Test? (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple Yes proceed Proceed to Next Cycle start->proceed No retest Retest with Kaiser double_couple->retest capping Perform Capping (Acetic Anhydride/DIPEA) retest->capping Positive retest->proceed Negative capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling.[22]

Conclusion: The Enduring Utility of Fmoc Chemistry

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, providing a mild, efficient, and highly versatile method for the synthesis of a vast array of peptides.[1] Its orthogonality with acid-labile side-chain protecting groups forms the foundation of the most widely used SPPS strategy.[6] For researchers and professionals in drug development, a thorough understanding of Fmoc chemistry—from its fundamental mechanisms to the practicalities of protocol optimization and troubleshooting—is essential for the successful synthesis of high-purity peptides. By carefully controlling reaction conditions, monitoring each step, and being prepared to address common side reactions, the power of Fmoc chemistry can be fully harnessed to advance scientific discovery and develop next-generation therapeutics.[1][2]

References

A Senior Application Scientist's Guide to Fmoc-Glu(OtBu)-OPfp: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource on Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly known as Fmoc-Glu(OtBu)-OPfp. As a cornerstone reagent in solid-phase peptide synthesis (SPPS), a deep understanding of its properties, sourcing, and application is critical for the successful development of peptide-based therapeutics. We will explore the rationale behind its chemical design, provide guidance on selecting a high-quality supplier, and detail a robust protocol for its use, all grounded in established scientific principles.

The Chemical Rationale and Strategic Advantage of this compound in SPPS

The elegance of this compound lies in its trifecta of functional components, each serving a distinct and critical purpose in the stepwise assembly of a peptide chain.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of the glutamic acid. Its key advantage is its stability to acidic conditions, allowing for an orthogonal deprotection strategy with acid-labile side-chain protecting groups. The Fmoc group is typically removed using a solution of piperidine in N,N-dimethylformamide (DMF), a reaction that is both rapid and clean.[1]

  • The OtBu (tert-butyl) Group: Protecting the γ-carboxyl group of the glutamic acid side chain, the OtBu ester is stable to the basic conditions used for Fmoc removal. This prevents unwanted side reactions, such as the formation of branched peptides. The OtBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.

  • The OPfp (pentafluorophenyl) Ester: This is the "business end" of the molecule during the coupling reaction. The five highly electronegative fluorine atoms on the phenyl ring create a powerful electron-withdrawing effect, making the ester carbonyl carbon highly electrophilic. This pre-activation facilitates a rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2] The use of OPfp esters can be particularly advantageous in sterically hindered couplings where standard carbodiimide activators may be less effective.[1][2]

This combination of protecting groups and an activated ester makes this compound a highly efficient building block for incorporating glutamic acid into a peptide sequence with minimal risk of side reactions or racemization.

Supplier Qualification and Purchasing Considerations

The purity of Fmoc-amino acids is a critical determinant of the success and purity of the final peptide. Impurities in the starting material can lead to the formation of truncated or deletion sequences that are often difficult to separate from the target peptide. Therefore, rigorous supplier evaluation is a crucial first step.

Key Quality Parameters:
  • Chemical Purity (HPLC): A purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is the industry standard. Reputable suppliers will provide a lot-specific Certificate of Analysis (CoA) with the HPLC chromatogram.

  • Identity Confirmation: The identity of the compound should be confirmed by methods such as ¹H NMR and Mass Spectrometry.

  • Enantiomeric Purity: For biological applications, it is essential to use the L-isomer. Enantiomeric purity should be high, as even small amounts of the D-isomer can have significant impacts on the final peptide's biological activity and pharmacological properties.[3][4] Specialized chiral HPLC methods are used to determine this.[3]

  • Absence of Contaminants: Suppliers should also specify limits for process-related impurities such as residual solvents (e.g., ethyl acetate) and free amino acids.[4][5]

Comparative Table of Notable Suppliers:
SupplierProduct ExamplePurity SpecificationAnalytical Data Provided
Merck (Novabiochem®) This compound Novabiochem®>98.0% (TLC)IR, Optical Rotation[6]
Aapptec This compoundLot-specific CoA availableMolecular Formula, Molecular Weight[7]
Biorunstar This compound≥98.00%CAS Number, Synonym[8]
CookeChem This compound, 98%98%Solubility Information[9]

Note: This table is for illustrative purposes. Researchers should always consult the latest product specifications and CoAs directly from the suppliers.

Experimental Workflow: Incorporation of this compound

The following section details a standard, self-validating protocol for the coupling of this compound in a typical SPPS workflow.

Workflow Diagram: SPPS Coupling Cycle

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_validation Validation & Completion Resin_Fmoc Peptide-Resin (N-term Fmoc) Piperidine Treat with 20% Piperidine/DMF Resin_Fmoc->Piperidine Step 1 Resin_NH2 Peptide-Resin (Free N-term amine) Piperidine->Resin_NH2 Step 2 Add_Reagent Add this compound (2-3 equiv) Resin_NH2->Add_Reagent Step 3 Coupling_Reaction Agitate 1-2h at RT Add_Reagent->Coupling_Reaction Step 4 Kaiser_Test Kaiser Test Coupling_Reaction->Kaiser_Test Step 5 Wash DMF Wash Kaiser_Test->Wash Negative Result (Yellow Beads) Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: Standard workflow for one cycle of solid-phase peptide synthesis (SPPS).

Detailed Step-by-Step Protocol:

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed from the previous cycle) in approximately 5 mL of DMF for 15-30 minutes in a suitable reaction vessel.[10] Drain the DMF.

  • Reagent Preparation: In a separate vial, dissolve 2-3 equivalents of this compound (e.g., 0.2-0.3 mmol, 118-177 mg) in a minimal volume of DMF (approx. 2 mL).

  • Coupling Reaction: Add the dissolved this compound solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. Because OPfp esters are pre-activated, no additional coupling reagents are needed.[2] For faster reactions, an additive like HOBt can be included.[11]

  • Reaction Monitoring (Self-Validation): After the coupling time, take a small sample of resin beads (1-2 mg), wash them thoroughly with DMF and ethanol, and perform a Kaiser test.[12]

    • Negative Result (Yellow Beads): Indicates the absence of free primary amines, confirming the coupling reaction is complete.

    • Positive Result (Blue Beads): Indicates incomplete coupling. The coupling step should be repeated with fresh reagent.

  • Washing: Once the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and the pentafluorophenol byproduct. The resin is now ready for the Fmoc deprotection step of the next cycle.

Mechanism of Amide Bond Formation

Caption: Nucleophilic attack by the peptide's N-terminal amine on the activated ester.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the OtBu ester on the glutamic acid residue(s). This is accomplished using a strong acid cocktail, typically Reagent K.

  • Reagent K Composition: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v)

  • Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, pelleted by centrifugation, washed, and dried.[13]

The resulting crude peptide can then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

References

An In-depth Technical Guide to the Safe and Effective Use of Fmoc-Glu(OtBu)-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Fmoc-L-Glu(OtBu)-OPfp, a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, safety and handling protocols, and detailed experimental workflows for the effective incorporation of glutamic acid residues into synthetic peptides. By leveraging the unique advantages of the pentafluorophenyl (PFP) active ester, researchers can achieve high coupling efficiencies and peptide purity. This guide offers field-proven insights into optimizing coupling reactions, monitoring their completion, mitigating common side reactions such as glutarimide formation, and ensuring the integrity of the final peptide product.

Introduction: The Strategic Advantage of Fmoc-Glu(OtBu)-OPfp

The synthesis of complex peptides for therapeutic and research applications demands precision and efficiency. The choice of building blocks is paramount to success. Fmoc-L-Glu(OtBu)-OPfp, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-pentafluorophenyl ester, is a highly valuable derivative for incorporating glutamic acid into a peptide sequence using Fmoc-based SPPS.

The strategic design of this molecule offers a tripartite advantage:

  • The Fmoc Group: A base-labile protecting group for the α-amino function, allowing for iterative and controlled peptide chain elongation.[1] Its removal can be monitored by UV spectroscopy.[1]

  • The OtBu (tert-butyl) Group: An acid-labile protecting group for the γ-carboxyl group of the glutamic acid side chain. This ensures orthogonality with the Fmoc group, preventing unwanted side reactions at the side chain during the synthesis cycles. It is cleaved during the final trifluoroacetic acid (TFA) treatment.[2]

  • The OPfp (pentafluorophenyl) Ester: A pre-activated ester of the α-carboxyl group. This is the cornerstone of the reagent's efficiency. The highly electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly electrophilic, facilitating a rapid and efficient coupling reaction with the free N-terminal amine of the growing peptide chain.[3]

The use of a pre-formed active ester like this compound circumvents the need for in-situ activation with potentially problematic coupling reagents, which can lead to side reactions and racemization.[4][5] These stable, crystalline solids are particularly well-suited for both manual and automated peptide synthesis.[6][7]

Core Compound Properties and Safety Data

A thorough understanding of the physicochemical properties and hazards of this compound is essential for its safe handling and storage.

PropertyValueSource(s)
Chemical Formula C₃₀H₂₆F₅NO₆[3][4]
Molecular Weight 591.52 g/mol [3][4]
CAS Number 86061-04-3[3][4]
Appearance White to off-white powder[4]
Melting Point 115-125 °C[4]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[8]
Storage Temperature 15-25°C[4]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation.[4]

  • Hazard Statements: H315 (Causes skin irritation).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[4]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place.[9] The recommended storage temperature is between 15-25°C.[4]

  • Spills: In case of a spill, avoid generating dust. Use appropriate tools to put the spilled solid into a convenient waste disposal container.[9]

Experimental Protocols: From Resin to Peptide

The following sections provide a detailed, step-by-step guide for the incorporation of this compound in a manual SPPS workflow.

The SPPS Cycle: A Conceptual Workflow

The incorporation of an amino acid in Fmoc-SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Cycle Resin Resin-Peptide-(AA)n-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Resin-Peptide-(AA)n+1-NH-Fmoc Washing2->NextCycle Kaiser_Test_Workflow Start After Coupling & Wash TakeSample Take a few resin beads Start->TakeSample AddReagents Add Kaiser Test Reagents (Ninhydrin, Phenol, KCN/Pyridine) TakeSample->AddReagents Heat Heat at 100-120°C for 3-5 min AddReagents->Heat Observe Observe Color Heat->Observe Positive Blue Beads/Solution (Incomplete Coupling) Observe->Positive Positive Negative Yellow/Colorless Beads (Complete Coupling) Observe->Negative Negative Troubleshoot Double Couple or Cap Positive->Troubleshoot Proceed Proceed to next Fmoc Deprotection Negative->Proceed

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-Glu(OtBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nα-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly abbreviated as Fmoc-Glu(OtBu)-OPfp, is a pivotal reagent in modern solid-phase peptide synthesis (SPPS). Its efficacy in mediating the formation of peptide bonds is directly correlated with its purity and stability. This in-depth technical guide provides a comprehensive analysis of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based best practices for its storage and handling. By elucidating the causality behind these recommendations, this guide equips researchers with the necessary knowledge to ensure the integrity of this critical reagent, thereby enhancing the reliability and success of peptide synthesis campaigns.

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

The synthesis of complex peptides demands a high degree of fidelity at each coupling step. The chemical purity of the activated amino acid derivatives is paramount, as the introduction of even minor impurities can lead to the formation of deletion sequences, capped peptides, or other side-products that complicate purification and compromise the final yield and purity of the target peptide. This compound is an activated ester widely employed for the incorporation of glutamic acid residues in Fmoc-based SPPS. The pentafluorophenyl (PFP) ester provides high reactivity, while the tert-butyl (OtBu) and fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal protection of the side-chain and α-amino functionalities, respectively.

This guide is structured to provide a deep dive into the chemical properties of this compound that govern its stability. We will explore the intrinsic labilities of the PFP ester and the Fmoc group, present quantitative and qualitative data on its degradation, and provide detailed, actionable protocols for its proper storage, handling, and quality assessment.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is dictated by the chemical nature of its constituent parts: the Fmoc protecting group, the OtBu side-chain protecting group, and the PFP active ester.

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is notoriously base-labile, a property that is the cornerstone of its use in SPPS. However, it is generally stable under acidic conditions. Exposure to even weak bases during storage or handling can lead to premature deprotection.

  • OtBu Group: The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This group is generally stable under recommended storage conditions.

  • PFP Ester: Pentafluorophenyl esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl ring. While they are known to be more resistant to hydrolysis than other active esters, such as N-hydroxysuccinimide (NHS) esters, they remain susceptible to cleavage by nucleophiles, most notably water.

The primary degradation pathway of concern for this compound under typical storage and handling conditions is the hydrolysis of the PFP ester.

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(OtBu)-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Fmoc-Glu(OtBu)-OPfp, a pentafluorophenyl (Pfp) active ester of glutamic acid, for solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer troubleshooting guidance. The strategic use of the acid-labile tert-butyl (OtBu) group for side-chain protection and the highly reactive OPfp ester for coupling is a cornerstone of modern Fmoc-based SPPS.[1][2] This guide is designed to equip researchers with the necessary knowledge to effectively and efficiently incorporate glutamic acid residues into synthetic peptides.

Introduction: The Strategic Advantage of Activated Esters in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the stepwise assembly of amino acids on an insoluble resin support.[3][4] A critical step in each cycle of SPPS is the formation of a peptide bond between the N-terminal amine of the growing peptide chain and the carboxyl group of the incoming amino acid.[5] To achieve high coupling efficiencies, the carboxyl group of the incoming amino acid must be "activated."[6]

This compound is a pre-activated amino acid derivative that offers several advantages:

  • High Reactivity: The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating rapid and efficient coupling reactions.[7]

  • Stability: Unlike many in-situ activation methods that generate unstable intermediates, Fmoc-amino acid-OPfp esters are stable enough for isolation and storage.[7]

  • Reduced Risk of Side Reactions: The use of a pre-activated ester can minimize side reactions that are sometimes associated with carbodiimide-based activators, such as racemization and N-acylurea formation.[7]

The Orthogonal Protection Scheme: Fmoc and OtBu

The success of SPPS relies on an "orthogonal" protection strategy, where different protecting groups can be removed under distinct chemical conditions.[2] In the context of this compound, we have two key protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group protects the α-amino group of the glutamic acid. It is removed at the beginning of each coupling cycle with a weak base, typically a solution of piperidine in DMF.[8][9]

  • OtBu (tert-butyl): This acid-labile group protects the side-chain carboxyl group of glutamic acid.[10] It remains stable during the basic conditions of Fmoc deprotection and is typically removed at the final step of the synthesis during cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).[11][12]

This orthogonality ensures that the side-chain carboxyl group does not interfere with the peptide bond formation and allows for the selective deprotection of the N-terminus for chain elongation.[10]

The Chemistry of this compound Coupling

The coupling reaction involves the nucleophilic attack of the free N-terminal amine of the peptide-resin on the activated carbonyl carbon of the this compound. The pentafluorophenolate anion is an excellent leaving group, driving the reaction to completion.

PeptideResin Peptide-Resin-NH₂ Intermediate Tetrahedral Intermediate PeptideResin->Intermediate Nucleophilic Attack FmocGlu This compound FmocGlu->Intermediate CoupledProduct Peptide-Resin-NH-CO-Glu(OtBu)-Fmoc Intermediate->CoupledProduct Elimination PFP Pentafluorophenol Intermediate->PFP Leaving Group Departure

Caption: Mechanism of this compound Coupling.

Detailed Protocol for this compound Coupling

This protocol assumes a standard manual solid-phase peptide synthesis setup. Adjust volumes and quantities as needed based on the scale of your synthesis and the loading capacity of your resin.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundSynthesis GradeVaries
Peptide-Resin with free N-terminal amineN/AVaries
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVaries
Dichloromethane (DCM)ACS GradeVaries
PiperidineACS GradeVaries
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVaries
Step-by-Step Coupling Procedure

1. Resin Preparation and Swelling:

  • Place the desired amount of peptide-resin in a reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Swell the resin in DMF for at least 30 minutes.[13]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[14]

  • Drain the piperidine solution.

3. Washing after Deprotection:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

  • Wash with DCM (3 x 1 min) and then again with DMF (3 x 1 min).

4. Coupling of this compound:

  • In a separate vial, dissolve 1.5 to 3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

  • Add the dissolved this compound to the deprotected and washed peptide-resin.

  • Optional but recommended: Add 1 equivalent of a non-nucleophilic base such as DIPEA to scavenge any residual acid and facilitate the reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

5. Monitoring the Coupling Reaction:

  • The completion of the coupling reaction is crucial for the synthesis of high-purity peptides.[7]

  • Perform a qualitative color test, such as the Kaiser test (ninhydrin test), to detect the presence of free primary amines.[9] A negative Kaiser test (yellow beads) indicates a complete reaction.

  • For couplings to secondary amines (e.g., after proline), the Kaiser test is unreliable. In such cases, other tests like the bromophenol blue test can be used.[16][17]

6. Washing after Coupling:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.[15]

  • Wash with DCM (3 x 1 min). The peptide-resin is now ready for the next deprotection and coupling cycle.

Start Start: Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple with This compound Wash1->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Complete DoubleCouple Double Couple Monitor->DoubleCouple Incomplete NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Couple Repeat Coupling

Caption: SPPS Cycle using this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient coupling time. 2. Steric hindrance, especially in long or aggregated peptide sequences. 3. Low reactivity of the N-terminal amine.1. Extend the coupling time to 4 hours or overnight. 2. Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid.[16] 3. Consider adding a coupling additive like HOBt or HOAt, although this is less common with pre-activated esters.
Racemization Although less frequent with OPfp esters, racemization can occur, especially with prolonged reaction times or in the presence of certain bases.Minimize coupling times and use a non-nucleophilic base like DIPEA if a base is required.
Aspartimide Formation This side reaction is more common with aspartic acid but can occur with glutamic acid, especially during repeated exposure to basic conditions (piperidine). The OtBu protecting group generally provides good protection.[16][18]Ensure efficient washing after deprotection to completely remove piperidine. For particularly sensitive sequences, using a less basic deprotection cocktail (e.g., containing DBU) might be considered, though this requires careful optimization.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu group on the glutamic acid residues, are removed simultaneously.[10] This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA).[19]

A standard cleavage cocktail is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[20] The scavengers are crucial for trapping the reactive tert-butyl cations generated during the cleavage of the OtBu group, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine.[2]

Conclusion

This compound is a highly effective and reliable reagent for the incorporation of glutamic acid into synthetic peptides using Fmoc-based SPPS. Its pre-activated nature ensures high coupling efficiency, while the orthogonal Fmoc/OtBu protection scheme allows for precise control over the synthesis process. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can confidently utilize this valuable building block to advance their peptide synthesis projects in drug discovery and other scientific endeavors.

References

Application Notes & Protocols: Optimizing Fmoc-Glu(OtBu)-OPfp Coupling Reactions in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Activated Esters in SPPS

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond is the fundamental reaction, repeated at every cycle of chain elongation. The efficiency and fidelity of this step directly dictate the purity and yield of the final peptide. Fmoc-Glu(OtBu)-OPfp, the pentafluorophenyl (Pfp) ester of Fmoc-protected glutamic acid with a tert-butyl (OtBu) protected side chain, is a pre-activated building block designed for high-efficiency couplings.

The use of activated esters like Pfp esters offers a significant advantage over in-situ activation methods. These esters are stable, crystalline solids that can be isolated, purified, and stored, yet they are highly reactive towards the N-terminal amine of the growing peptide chain.[1][2] This approach circumvents the need for additional, and potentially harsh, coupling reagents during the coupling step, thereby simplifying the synthesis process and often reducing the risk of side reactions.[3] This guide provides a detailed examination of the reaction parameters for this compound, focusing on the critical variables of time and temperature to empower researchers to achieve optimal synthesis outcomes.

Scientific Principles: Causality of Reaction Parameters

Mechanism of Pentafluorophenyl Ester Activation

The high reactivity of this compound stems from the chemical nature of the pentafluorophenyl group. As a powerful electron-withdrawing group, it renders the ester's carbonyl carbon highly electrophilic. This increased electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide, facilitating rapid and efficient peptide bond formation.[1] This intrinsic reactivity makes Pfp esters particularly valuable for challenging sequences or for coupling sterically hindered amino acids where other methods may prove inefficient.[1]

The Impact of Reaction Time

The duration of the coupling reaction is a critical parameter that must be optimized. While Pfp esters are highly reactive, factors such as steric hindrance from the preceding amino acid or aggregation of the growing peptide chain can slow the reaction rate.[4]

  • Standard Couplings: For most standard sequences, a reaction time of 1 to 4 hours at room temperature is sufficient to drive the reaction to completion.[5]

  • Difficult Couplings: In cases of steric hindrance or when coupling onto a complex, aggregated sequence, extending the reaction time is a common strategy.[4][6] Reaction times can be extended up to 12 hours or even overnight to ensure complete acylation of the free amine.[3][4]

It is crucial, however, to avoid unnecessarily long coupling times, as this can increase the potential for minor side reactions. The best practice is to monitor the reaction's progress to determine the optimal endpoint.

The Influence of Reaction Temperature

The vast majority of Fmoc-SPPS coupling reactions, including those with Pfp esters, are performed at ambient (room) temperature.[3]

  • Room Temperature Operation: This is the standard and recommended condition. It provides a balance between a sufficient reaction rate and minimizing potential side reactions.

  • Elevated Temperatures: While applying gentle heat can increase the kinetic energy of the system and accelerate a sluggish coupling, it must be approached with caution.[4] Higher temperatures can increase the risk of racemization, particularly for sensitive amino acids.[7][8] Microwave-assisted SPPS is an effective application of thermal energy that can dramatically reduce reaction times for difficult couplings, though conditions must be carefully optimized.[4]

Experimental Workflow & Protocols

The following section details a comprehensive, step-by-step protocol for the efficient incorporation of this compound into a peptide sequence.

Workflow Diagram

SPPS_Coupling_Workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction: Add this compound in DMF wash1->coupling monitor Monitor Reaction (e.g., Bromophenol Blue Test) coupling->monitor wash2 Wash (DMF/DCM) monitor->wash2 Complete double_coupling Incomplete: Double Couple monitor->double_coupling Incomplete capping Optional Capping (e.g., Acetic Anhydride) wash2->capping next_cycle Proceed to Next Cycle capping->next_cycle double_coupling->wash1

Caption: Standard workflow for an Fmoc-SPPS coupling cycle.

Detailed Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid support (e.g., Rink Amide resin). Adjust volumes accordingly based on resin loading and scale.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)[6]

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Monitoring solution: Bromophenol blue in DMF

  • Reaction vessel suitable for SPPS

Procedure:

  • Resin Preparation & Fmoc Deprotection:

    • If starting a new cycle, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (e.g., 2 mL) for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[9]

    • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 equivalents, e.g., 0.3 mmol, 177.5 mg) in DMF (approx. 1 mL/gram of resin).[3]

    • Optional Additive: For potentially difficult couplings, an additive such as 1-hydroxybenzotriazole (HOBt) (1 equivalent) can be added to the solution to accelerate the reaction.[3]

    • Add the this compound solution to the washed, deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1 to 4 hours . For sequences known to be difficult, extend this time as needed (see Table 1).

  • Monitoring Reaction Completion:

    • Temporarily halt agitation and allow the resin to settle.

    • Remove a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF and then methanol on a small piece of filter paper.

    • Add a drop of the bromophenol blue test solution to the beads.

    • Interpretation: A yellow color indicates the absence of free primary/secondary amines and thus a complete coupling.[9][10] A blue or green color signifies an incomplete reaction, as unreacted amines are still present.[10]

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts.[10] The resin is now ready for the next deprotection and coupling cycle.

  • Contingency: Incomplete Coupling (Double Coupling):

    • If the monitoring test (Step 3) indicates an incomplete reaction, drain the initial coupling solution and wash the resin with DMF (3 times).

    • Repeat Step 2 by adding a freshly prepared solution of activated this compound.[10][11]

    • Allow the second coupling to proceed for an additional 1-2 hours before monitoring again.

Summary of Recommended Reaction Conditions

The optimal time and temperature can vary based on the complexity of the peptide sequence. The following table provides general guidelines for various scenarios.

Coupling ScenarioRecommended TimeRecommended TemperatureKey Considerations & Best Practices
Standard Coupling 1 - 2 hoursRoom TemperatureThis is sufficient for most sequences. Monitor with bromophenol blue after 1 hour to avoid unnecessarily long reaction times.
Sterically Hindered Residue 2 - 4 hoursRoom TemperatureWhen coupling to a bulky amino acid (e.g., Val, Ile) or an N-methylated residue, a longer reaction time is often required to achieve completion.[5]
Difficult/Aggregated Sequence 4 hours to OvernightRoom TemperatureFor sequences prone to aggregation, extended coupling times are necessary. Consider using solvents like NMP or solvent mixtures (DCM/DMF/NMP) to improve solvation.[4]
Sluggish Reaction at RT 1 - 2 hours35-40°C (Gentle Heat)As a last resort, gentle heating can be applied. Monitor carefully for any signs of side reactions or racemization.[4][8] This is often employed in automated microwave synthesizers.

Troubleshooting Common Issues

  • Problem: Low Coupling Efficiency (Incomplete Reaction)

    • Potential Cause: Significant steric hindrance or peptide aggregation is impeding the reaction.[4][11]

    • Solution:

      • Double Couple: Perform a second coupling with a fresh solution of this compound.[11]

      • Extend Time: Increase the reaction time to overnight at room temperature.[4]

      • Improve Solvation: Switch from DMF to a solvent with superior solvating properties, such as N-methylpyrrolidone (NMP), for the coupling step.[4]

  • Problem: Detection of Deletion Sequences in Final Peptide

    • Potential Cause: This is a direct result of incomplete coupling in a previous cycle.[11] Unreacted amines were not acylated and were subsequently coupled in the next cycle.

    • Solution:

      • Mandatory Monitoring: Always perform a colorimetric test to confirm reaction completion before proceeding.[12]

      • Implement Capping: After the primary coupling step, treat the resin with a capping reagent (e.g., a solution of acetic anhydride and DIPEA in DMF) to permanently block any unreacted amines, preventing them from reacting further.[6]

  • Problem: Racemization

    • Potential Cause: While Pfp esters are designed to minimize racemization, the risk is elevated with prolonged reaction times at high temperatures.[1][2][4]

    • Solution:

      • Optimize Conditions: Use the mildest conditions (lowest temperature and shortest time) necessary to achieve a complete reaction.

      • Use Additives: The inclusion of additives like HOBt or Oxyma in the coupling cocktail can help to suppress racemization.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Utilizing Fmoc-Glu(OtBu)-OPfp in Peptide Synthesis

Introduction: The Strategic Advantage of Pre-activation

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the efficient and stereochemically faithful formation of amide bonds is the cornerstone of success. While numerous in situ coupling reagents exist to activate free carboxylic acids, the use of pre-activated amino acid derivatives offers a distinct and powerful strategy. This compound, or N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, is a premier example of such a building block.[1]

This guide provides an in-depth analysis of this compound, detailing its mechanism, recommended coupling partners, and optimized protocols. As a pre-activated ester, it circumvents the need for a separate activation step during the coupling cycle, streamlining the workflow and minimizing the exposure of the growing peptide chain to potentially harsh activating reagents and their byproducts.[2] The high reactivity conferred by the pentafluorophenyl (PFP) leaving group ensures rapid reaction kinetics, which is critical for minimizing side reactions and preserving the chiral integrity of the final peptide.[3][4]

Core Principles: The Mechanism of Pentafluorophenyl Ester Reactivity

The efficacy of this compound is rooted in the chemical properties of the pentafluorophenyl group. Its five fluorine atoms exert a powerful electron-withdrawing inductive effect, rendering the carbonyl carbon of the ester highly electrophilic and thus extremely susceptible to nucleophilic attack.[5]

The coupling reaction proceeds via a two-step nucleophilic acyl substitution:

  • Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon of the this compound.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the remarkably stable pentafluorophenolate anion, a superb leaving group, to form the new, stable peptide bond.[5]

Kinetic studies have quantified this high reactivity, showing the relative coupling rate of PFP esters (OPFP) to be dramatically faster than other active esters like p-nitrophenyl (ONp), with a reported ratio of 111:1.[3] This rapid aminolysis is a key advantage, as it generally outpaces potential side reactions such as racemization via oxazolone formation.[3]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products PFP This compound (Activated Ester) Attack Nucleophilic Attack PFP->Attack Resin H₂N-Peptide-Resin (Free Amine) Resin->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Pentafluorophenolate Intermediate->Elimination Peptide Fmoc-Glu(OtBu)-NH-Peptide-Resin (Elongated Peptide) Elimination->Peptide Yields LeavingGroup Pentafluorophenol (Byproduct) Elimination->LeavingGroup Releases

Caption: Mechanism of peptide bond formation using a PFP active ester.

Recommended Coupling Strategies: Optimizing for Speed and Purity

While this compound is highly reactive on its own, its performance can be further enhanced through the use of specific additives. It is crucial to understand that standard in situ coupling reagents like HATU, HBTU, or DIC are not recommended for use with PFP esters, as their function is to activate a free carboxylic acid—a step that is already accomplished in this compound. Using them would be redundant and chemically unnecessary.

The correct strategy involves either direct coupling or, more commonly, the use of catalytic additives.

Coupling ConditionRecommended AdditiveRelative RateRacemization RiskKey Advantages & Use Case
Direct Coupling NoneFastVery LowSuitable for simple, non-hindered couplings. Offers the simplest protocol with minimal reagents.[6]
Accelerated Coupling 1-Hydroxybenzotriazole (HOBt)Very FastExtremely LowStandard Recommended Protocol. HOBt significantly accelerates the reaction, ensuring high efficiency even with difficult sequences. It is cost-effective and further suppresses potential racemization.[7][8]
High-Performance Coupling 1-Hydroxy-7-azabenzotriazole (HOAt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH)Exceptionally FastExtremely LowRecommended for sterically hindered couplings, rapid synthesis protocols, or sequences known to be problematic. HOAt's pyridine nitrogen provides anchimeric assistance, making it more potent than HOBt.[9][10]

Experimental Protocols

These protocols are designed for manual solid-phase peptide synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard SPPS Coupling using this compound with HOBt

This is the most robust and widely applicable protocol for incorporating this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3–5 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3–5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3-5 eq.) and HOBt (3-5 eq.) in the minimum required volume of DMF.

    • Add this coupling solution to the washed, deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered positions, the reaction time may be extended.

  • Monitoring and Completion:

    • Perform a Kaiser test to monitor the reaction. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete reaction.

    • If the Kaiser test is positive after the initial reaction time, allow the reaction to proceed for another 1-2 hours. If it remains positive, a double coupling may be necessary (repeat steps 2-3).

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Additive-Free Coupling

This simplified protocol can be used for straightforward, non-hindered couplings where maximal reaction speed is not the primary concern.

Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Coupling Reaction:

    • Dissolve this compound (3-5 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature. Reaction times are typically longer than with HOBt, ranging from 2 to 4 hours, and may require overnight incubation in some cases.[10]

  • Monitoring and Wash: Follow Steps 3 and 4 from Protocol 1.

Caption: Standard SPPS workflow for a single coupling cycle.

Expert Insights & Troubleshooting

  • Glutarimide Formation: While glutamic acid is less prone to side reactions than aspartic acid, base-catalyzed glutarimide formation can occur, particularly during the Fmoc deprotection step. The use of the bulky tert-butyl (OtBu) side-chain protecting group significantly mitigates this risk.[11] The rapid coupling kinetics of PFP esters also help by ensuring the α-amino group is quickly acylated, reducing its availability to catalyze the side reaction.

  • Solubility: this compound exhibits good solubility in standard SPPS solvents such as DMF, DCM, and Chloroform.[12]

  • Real-time Monitoring: For automated synthesizers, the release of the pentafluorophenol byproduct can potentially be monitored by UV spectroscopy, although the Kaiser test remains the standard for manual synthesis confirmation. Some protocols also suggest the use of bromophenol blue for visual monitoring of the coupling progress.

  • Storage: Like most active esters, this compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis.

Conclusion

This compound is a highly efficient, reliable, and versatile reagent for introducing glutamic acid residues in Fmoc-based solid-phase peptide synthesis. Its pre-activated nature simplifies workflows, while its intrinsic high reactivity ensures rapid and clean coupling reactions with minimal risk of racemization. For routine use, coupling in the presence of HOBt provides an optimal balance of speed, efficiency, and cost-effectiveness. By understanding the underlying chemical principles and employing the optimized protocols described herein, researchers can confidently leverage this compound to achieve higher purity and yields in the synthesis of complex and challenging peptides.

References

Taming the Untamable: A Guide to Fmoc-Glu(OtBu)-OPfp for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of peptides, particularly those with challenging sequences, is a cornerstone of modern drug discovery and biochemical research. On-resin aggregation of the growing peptide chain, driven by intermolecular hydrogen bonding, remains a primary obstacle to achieving high purity and yield.[1][2] This phenomenon is especially prevalent in hydrophobic sequences or those prone to forming stable secondary structures like β-sheets.[1][3] Such aggregation can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions, ultimately culminating in failed syntheses and complex purification challenges.[3][4] This application note presents a detailed guide to the use of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Glu(OtBu)-OPfp, as a robust tool to overcome these hurdles. We will explore the mechanistic advantages of OPfp esters, provide a validated, step-by-step protocol for their application in Solid-Phase Peptide Synthesis (SPPS), and discuss the critical considerations for their successful implementation.

The Challenge of "Difficult Sequences"

During SPPS, the elongating peptide, while tethered to an insoluble resin, can self-associate into aggregated structures.[1][3] This is a sequence-dependent phenomenon, often encountered with peptides containing multiple hydrophobic residues (e.g., Val, Ile, Leu) or those capable of forming strong intra-chain hydrogen bonds.[1][3] The consequences of on-resin aggregation are severe:

  • Physical Obstruction: Aggregated chains shield the N-terminal amine, preventing complete Fmoc-deprotection and subsequent coupling of the next amino acid.[4][5]

  • Poor Resin Swelling: The resin matrix may shrink or clump, further reducing solvent and reagent accessibility.[1]

  • Inaccurate Monitoring: Standard monitoring tests, such as the Kaiser (ninhydrin) test, can yield false-negative results as the buried free amines are inaccessible to the test reagents.[3]

  • Compromised Purity: Incomplete reactions lead to the accumulation of deletion sequences, which are often difficult to separate from the target peptide during purification.[2]

While strategies like using chaotropic salts, elevated temperatures, or specialized resins exist, the choice of coupling chemistry itself is a primary and powerful tool to mitigate these issues.[3][5]

The Pentafluorophenyl Ester Advantage

Pentafluorophenyl (Pfp) esters of Fmoc-amino acids are highly efficient, pre-activated acylating agents that offer a distinct advantage over traditional in-situ activation methods (e.g., using carbodiimides like DIC or uronium salts like HBTU).[6][7] The core of their efficacy lies in the chemical nature of the pentafluorophenyl leaving group.

Mechanism of Action: The five highly electronegative fluorine atoms on the phenyl ring create a strong electron-withdrawing effect.[6][7] This makes the ester's carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.[6] Kinetic studies have shown that the coupling speed of OPfp esters is dramatically higher than other active esters, with a relative rate ratio of OPfp:OPCP:ONp (pentafluorophenyl:pentachlorophenyl:p-nitrophenyl) being 111:3.4:1.[7][8]

This high reactivity offers several key benefits:

  • Rapid and Efficient Coupling: The fast kinetics often drive difficult coupling reactions to completion where other methods might fail, especially for sterically hindered amino acids.[6][9]

  • Reduced Side Reactions: The use of a stable, pre-formed active ester avoids exposing the growing peptide to the potentially harsh conditions and byproducts of in-situ activation reagents.[9] This is particularly beneficial for minimizing racemization, a critical concern for residues like Cys and His.[6]

  • Simplicity and Atom Economy: The protocol is simplified by eliminating the pre-activation step required for reagents like HBTU or HATU, and it avoids the use of excess coupling reagents.[9]

This compound, specifically, provides these advantages for the incorporation of a protected glutamic acid residue, a common component in biologically active peptides.

Figure 1. Mechanism of peptide bond formation using an Fmoc-amino acid pentafluorophenyl ester.

Validated Protocol for SPPS using this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using manual synthesis. It assumes a standard Fmoc/tBu protection strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test (Ninhydrin)

Equipment:

  • Manual peptide synthesis vessel

  • Shaker or agitator

  • Filtration apparatus

Step-by-Step Methodology

SPPS_Workflow start Start: Resin with Free N-Terminus deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (5-7 times) deprotection->wash1 coupling Step 3: Coupling Reaction This compound + HOBt in DMF wash1->coupling wash2 Step 4: DMF Wash (3-5 times) coupling->wash2 monitor Step 5: Monitoring (Kaiser Test) wash2->monitor end_cycle End of Cycle: Resin with Elongated Chain monitor->end_cycle Complete repeat_coupling Incomplete? Double Couple monitor->repeat_coupling Incomplete end_cycle->deprotection Next Cycle repeat_coupling->coupling Re-couple

Figure 2. Workflow for a single amino acid coupling cycle using the Fmoc-SPPS strategy.

1. Resin Preparation & Fmoc Deprotection: a. If starting a new synthesis, ensure the Fmoc-amino acid pre-loaded resin is properly swelled in DMF for at least 30 minutes.[10] b. For an ongoing synthesis, begin with the peptide-resin from the previous cycle. c. Treat the resin with a 20% (v/v) solution of piperidine in DMF. Perform this twice: first for 2-5 minutes, drain, and then for 10-15 minutes with agitation.[11][12] This ensures complete removal of the Fmoc protecting group.[12] d. Rationale: The secondary amine, piperidine, acts as a base to induce β-elimination of the fluorenyl ring system, liberating the N-terminal amine for the next coupling reaction.[13][14]

2. Washing: a. After deprotection, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10] b. Rationale: Residual piperidine is basic and would neutralize the incoming activated amino acid, preventing the coupling reaction.

3. Coupling Reaction: a. In a separate vessel, prepare the coupling solution. Dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal volume of DMF.[15] b. Add the activated amino acid solution to the washed, deprotected peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours. For known difficult couplings, this time can be extended.[11] d. Rationale: HOBt is added as a catalyst. While OPfp esters are highly reactive on their own, the addition of HOBt has been shown to significantly increase the reaction rate, further ensuring the reaction goes to completion.[9][15] The use of pre-activated esters avoids exposing the peptide to potentially harmful in-situ coupling reagents.[6]

4. Post-Coupling Wash: a. Drain the coupling solution from the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.[16]

5. Monitoring the Reaction: a. Take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[17] b. Interpretation:

  • Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next amino acid.
  • Positive Result (beads turn dark blue/purple): The coupling is incomplete. This indicates the presence of unreacted N-terminal amines. c. Troubleshooting: If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 3 and 4. If aggregation is strongly suspected, a disaggregation wash with a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be beneficial before the second coupling attempt.[18]

6. Chain Elongation: a. Once a negative Kaiser test confirms complete coupling, repeat the entire cycle (Steps 1-5) for the next amino acid in the sequence.

Data & Performance Comparison

The primary advantage of OPfp esters lies in their reactivity and ability to minimize side reactions. While direct head-to-head efficiency data against all coupling reagents for every difficult sequence is context-dependent, a qualitative and kinetic comparison highlights their value.

ParameterFmoc-AA-OPfp (+HOBt)Standard Carbodiimide (DIC/HOBt)Standard Uronium Salt (HBTU/DIPEA)
Activation Method Pre-activated, stable solid[6]In-situ activation[10]In-situ activation[19]
Relative Coupling Rate Very High[7][8]Moderate to High[10]High[19]
Racemization Risk Very Low[6][8]Low (with HOBt)[10]Low[19]
Key Advantage Excellent for hindered couplings; avoids exposing peptide to activating agents; simple protocol.[6][9]Cost-effective; water-soluble byproducts (for DIC).[10]Well-established; rapid reaction times for routine synthesis.[19]
Primary Drawback Higher initial cost of monomer; not all AA-OPfp derivatives are readily available as stable solids.[15]Can be less efficient for sterically hindered couplings; potential for side reactions.[10]Byproducts can be difficult to remove; potential for guanidinylation side reactions.[16][19]
Table 1. Comparative overview of this compound with common coupling methodologies.

Conclusion

The synthesis of difficult peptide sequences demands a strategic approach that proactively addresses the challenge of on-resin aggregation. The use of pre-activated Fmoc-amino acid pentafluorophenyl esters, such as this compound, represents a powerful and effective tactic. Their high reactivity, clean reaction profile, and reduced risk of racemization provide a reliable method for incorporating residues into sterically demanding or aggregation-prone sequences.[6][20] By replacing slower or more complex in-situ activation methods, researchers can significantly enhance the probability of a successful synthesis, leading to higher purity crude products and streamlined downstream processing. This application note provides a robust, validated framework for the successful application of this valuable class of reagents in modern peptide chemistry.

References

Application Note: Monitoring the Coupling Efficiency of Fmoc-Glu(OtBu)-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences.[1] The success of SPPS hinges on the near-quantitative completion of two key repeating steps: Nα-Fmoc deprotection and amino acid coupling. Incomplete coupling at any stage leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product. Therefore, rigorous in-process monitoring of coupling efficiency is essential for a successful synthesis.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on monitoring the coupling efficiency of Fmoc-Glu(OtBu)-OPfp, a commonly used activated ester in Fmoc-based SPPS. Pentafluorophenyl (PFP) esters, such as this compound, are highly reactive acylating agents that offer rapid and efficient coupling, often minimizing racemization.[3][4] Their stability as crystalline solids is an advantage over in-situ activation methods.[3] We will delve into the mechanistic rationale behind monitoring techniques, provide detailed, field-proven protocols, and discuss the interpretation of results to ensure the synthesis of high-purity peptides.

The Critical Nature of Coupling Monitoring in SPPS

The iterative nature of SPPS means that even a small percentage of unreacted N-terminal amines in a single coupling step will accumulate as a significant impurity over the course of a multi-step synthesis. For instance, a 99% coupling efficiency per step in the synthesis of a 20-mer peptide would theoretically result in a final crude product containing only ~82% of the desired full-length peptide. This underscores the necessity of a reliable method to confirm the completion of each coupling reaction before proceeding to the next cycle.

This compound is an activated ester, meaning it does not require an additional coupling reagent.[5] The pentafluorophenyl group is a superb leaving group due to the strong electron-withdrawing nature of the fluorine atoms, which makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[3] While highly efficient, factors such as steric hindrance, peptide aggregation, or poor resin swelling can impede the reaction, making qualitative monitoring indispensable.[2][3]

Monitoring Techniques: A Comparative Overview

Several methods exist for monitoring the progress of coupling reactions in SPPS. The choice of method depends on factors such as the desired level of quantification, speed, and the specific sequence being synthesized.

Monitoring Technique Principle Advantages Disadvantages Best Suited For
Kaiser Test (Ninhydrin Test) Colorimetric test that detects free primary amines.[6]Rapid, highly sensitive, and requires only a few resin beads.[7][8]Not reliable for N-terminal secondary amines (e.g., proline); can give false negatives with sterically hindered amines.[7]Routine, qualitative monitoring of coupling to primary amines.
Chloranil Test Colorimetric test for both primary and secondary amines.Useful for monitoring coupling to secondary amines like proline.Less sensitive than the Kaiser test.Monitoring coupling reactions involving secondary amines.
Bromophenol Blue (BPB) Test Colorimetric test based on the ion-pairing of the dye with unreacted amino groups.Can be used for both primary and secondary amines.[9]Color change can be subtle and harder to interpret than the Kaiser test.An alternative to the Kaiser test, especially in automated synthesis.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of a small, cleaved portion of the peptide-resin.[1]Provides quantitative data on the purity of the synthesized peptide at intermediate stages.[10]Time-consuming, destructive (requires cleavage), and requires specialized equipment.[10]Process development, troubleshooting difficult sequences, and final product analysis.[11]

For the routine monitoring of this compound coupling, the Kaiser test is the most widely adopted method due to its speed and high sensitivity for the primary amine present on the N-terminus of the growing peptide chain before the coupling step.

Experimental Protocols

Protocol 1: Qualitative Monitoring of this compound Coupling using the Kaiser Test

This protocol provides a rapid, qualitative assessment of the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[6]

Materials:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[7]

  • Small glass test tubes

  • Heating block or water bath set to 100-110°C

  • Washing solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Procedure:

  • Sample Collection: After the coupling reaction with this compound has proceeded for the designated time (typically 1-2 hours), carefully remove a small sample of the peptide-resin (approx. 10-20 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube. Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents and by-products. Decant the solvent completely after the final wash.

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each Kaiser test reagent (A, B, and C).[7]

  • Incubation: Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[7]

  • Observation and Interpretation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Recommended Action
Solution and beads are yellow/colorless Coupling is complete (>99.9% completion). No free primary amines detected.Proceed to the next Fmoc deprotection step.
Solution is light blue, beads are dark blue Coupling is incomplete. A significant amount of unreacted amine remains.Recouple using a fresh solution of this compound. Consider extending the coupling time.
Solution is intense blue, all beads are blue Coupling has failed.[7]Check the integrity of the this compound, ensure proper deprotection in the previous step, and troubleshoot potential issues like peptide aggregation.

Workflow and Decision-Making in SPPS

The following diagram illustrates the logical workflow for a single coupling cycle in Fmoc-SPPS, incorporating the Kaiser test as a critical checkpoint.

SPPS_Coupling_Workflow cluster_troubleshoot Troubleshooting Loop start Start of Cycle: Resin with Free N-terminal Amine deprotection Previous Fmoc Deprotection Complete coupling Couple with This compound deprotection->coupling wash1 Wash Resin (DMF/DCM) coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test interpret Interpret Results kaiser_test->interpret recouple Recouple with Fresh Reagent interpret->recouple Positive (Blue) Incomplete Coupling next_cycle Proceed to Next Fmoc Deprotection interpret->next_cycle Negative (Yellow) Coupling Complete recouple->wash1 cap Cap Unreacted Amines (e.g., Acetic Anhydride) recouple->cap If recoupling fails cap->next_cycle end Synthesis Continues next_cycle->end

Caption: Decision workflow for a single amino acid coupling cycle in SPPS.

Advanced Considerations and Troubleshooting

  • Steric Hindrance: The coupling of an amino acid to a residue immediately following a bulky or N-methylated amino acid can be challenging.[9] While Glu(OtBu) is not exceptionally hindered, the growing peptide chain itself can create a sterically demanding environment. If the Kaiser test is positive after a standard coupling time, a second coupling (recoupling) is the first recommended action.

  • Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures on the resin can prevent reagents from accessing the N-terminal amine.[3] This can lead to a false negative in the Kaiser test as the amines are physically inaccessible. If aggregation is suspected, using "chaotropic" solvents like a DMF/DCM mixture or incorporating structure-disrupting "pseudoproline" dipeptides in the sequence can be beneficial.[3]

  • Capping: If a recoupling step fails to yield a negative Kaiser test, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides. This is typically done by acetylating the free amines with acetic anhydride and a base like DIPEA.[9] This terminates the chain, and the resulting N-acetylated peptide is generally easier to separate during final purification.

Conclusion

The use of pre-activated pentafluorophenyl esters like this compound offers a reliable and efficient method for incorporating amino acids in solid-phase peptide synthesis.[12] However, their effectiveness is only guaranteed through diligent monitoring of the coupling reaction's completeness. The Kaiser test provides a rapid, sensitive, and indispensable tool for the qualitative assessment of coupling efficiency.[6] By integrating this simple colorimetric test into the SPPS workflow, researchers can make informed decisions in real-time, troubleshoot difficult couplings, and ultimately enhance the purity and yield of the final synthetic peptide. Adherence to these protocols and a thorough understanding of their underlying principles are key to mastering the art of peptide synthesis.

References

Authored by: Senior Application Scientist, Peptide Synthesis Division

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Deprotection of the Fmoc Group Following Fmoc-Glu(OtBu)-OPfp Coupling

Publication Date: December 30, 2025

Introduction: The Cornerstone of Orthogonal Peptide Synthesis

In the precise and strategic world of Solid-Phase Peptide Synthesis (SPPS), the success of constructing complex peptide chains is fundamentally reliant on an orthogonal protection strategy.[1][2] This approach allows for the selective removal of one type of protecting group under specific conditions while others remain intact, ensuring the stepwise elongation of the peptide chain with high fidelity.[3] The most prevalent and robust of these strategies is the Fmoc/tBu system, which pairs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection with acid-labile groups, such as the tert-butyl (OtBu) ester, for the permanent protection of reactive amino acid side chains.[1][3][4]

This guide provides a detailed technical overview and validated protocols for a critical step in the SPPS cycle: the deprotection of the Fmoc group immediately following the successful coupling of the activated amino acid derivative, This compound . This specific building block is a prime example of the Fmoc/tBu strategy in action. The Fmoc group ensures the α-amino position is shielded during coupling, the pentafluorophenyl (OPfp) ester serves as a highly efficient activating group for amide bond formation, and the OtBu group protects the γ-carboxyl group of the glutamic acid side chain from participating in unwanted reactions.[1][5][6] Understanding the mechanism, execution, and monitoring of the subsequent Fmoc removal is paramount for preventing common synthesis failures such as deletion sequences and ensuring the high purity of the final peptide product.

The Chemical Principle: Mechanism of Base-Mediated Fmoc Cleavage

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[4][7] The process is highly efficient and selective, typically accomplished using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] The reaction proceeds through a well-defined, three-step mechanism.

  • Proton Abstraction: A molecule of piperidine, acting as a base, abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[7][8] This step is the rate-determining step of the reaction.[9]

  • β-Elimination: The resulting carbanion is unstable and rapidly undergoes an E1cB elimination, leading to the cleavage of the C-O bond. This liberates the free N-terminal amine of the peptide chain, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[4][7]

  • DBF Scavenging: The excess piperidine present in the deprotection solution acts as a nucleophilic scavenger, reacting with the electrophilic DBF to form a stable and UV-active piperidine-dibenzofulvene adduct.[7] This crucial step prevents the DBF from undergoing side reactions with the newly deprotected peptide amine, which would result in irreversible chain termination.[4]

This entire process is orthogonal to the OtBu protecting group on the glutamic acid side chain. The OtBu ester is completely stable under these basic conditions and will only be removed during the final, strongly acidic cleavage of the peptide from the resin support.[2][3]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Peptide_Fmoc Resin-Peptide-NH-Fmoc Intermediate Fluorenyl Carbanion Intermediate Peptide_Fmoc->Intermediate + H-Piperidine⁺ Piperidine1 Piperidine (Base) Piperidine1->Peptide_Fmoc Peptide_NH2 Resin-Peptide-NH2 (Free Amine) Intermediate->Peptide_NH2 DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->DBF

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

The following protocols provide a standardized, field-proven methodology for the deprotection of the Fmoc group after coupling this compound. These steps assume the coupling reaction has been completed and the resin has been washed to remove excess activated amino acid and coupling reagents.

Protocol 1: Standard Fmoc Deprotection

This protocol employs a two-stage deprotection to ensure complete removal of the Fmoc group, a critical factor in preventing the formation of deletion sequences.[10]

Materials and Reagents:

  • Peptidyl-resin with N-terminal Fmoc-Glu(OtBu)

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. (Prepare fresh daily for optimal performance).[10]

  • Washing Solvent: High-purity, amine-free DMF.

  • SPPS reaction vessel (manual or automated).

Procedure:

  • Initial Resin State: The peptidyl-resin should be in a solvent-swollen state within the reaction vessel, having been washed with DMF post-coupling.

  • Drain: Drain the final post-coupling wash solvent from the reaction vessel.

  • First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[11] Agitate the slurry for 3-5 minutes at room temperature.[10]

    • Rationale: This initial, shorter treatment rapidly cleaves the majority of the Fmoc groups.

  • Drain: Drain the deprotection solution. This fraction will contain the highest concentration of the DBF-piperidine adduct and can be collected for UV analysis (see Protocol 2).

  • Second Deprotection Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 10-15 minutes at room temperature.[10]

    • Rationale: The second, longer treatment drives the deprotection reaction to completion, addressing any sterically hindered sites or slow-reacting chains. This is essential for achieving a high-purity final product.[12]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 cycles).[7] For each cycle, add DMF, agitate for 30-60 seconds, and then drain.

    • Rationale: This is a critical step. It ensures the complete removal of residual piperidine and the DBF-piperidine adduct.[10] Any remaining piperidine will neutralize the incoming activated amino acid in the next coupling step, leading to failed coupling and truncated sequences.

  • Readiness for Next Cycle: The resin, now bearing a deprotected N-terminal amine on the glutamic acid residue, is ready for the next coupling cycle.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method provides a quantitative assessment of the Fmoc deprotection step, allowing for real-time monitoring of synthesis efficiency and calculation of resin loading.[13] It relies on measuring the strong UV absorbance of the DBF-piperidine adduct.[11][14]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Collected filtrate from the first deprotection step (Protocol 1, Step 4)

  • Deprotection Solution (20% piperidine in DMF) for use as a blank.

Procedure:

  • Sample Collection: During the deprotection process (Protocol 1), collect the entire filtrate from the first deprotection treatment (Step 4) into a volumetric flask of a known volume.

  • Dilution: Dilute the collected filtrate to the mark with fresh DMF and mix thoroughly. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBF-piperidine adduct, which is approximately 301 nm .[7][13]

  • Blanking: Use the fresh 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted filtrate sample.

  • Calculation (Optional): The molar amount of Fmoc removed can be calculated using the Beer-Lambert law (A = εbc), where 'A' is the measured absorbance, 'ε' is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 L mol⁻¹ cm⁻¹), 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration. This allows for the precise quantification of the initial resin loading.

UV_Monitoring_Workflow Start Start: Post-Coupling Resin Add_Pip Add 20% Piperidine/DMF (First Treatment) Start->Add_Pip Agitate Agitate 3-5 min Add_Pip->Agitate Drain Drain Filtrate into Volumetric Flask Agitate->Drain Dilute Dilute to Volume with DMF Drain->Dilute Continue Continue with Second Deprotection & Washes Drain->Continue Resin Path Measure Measure Absorbance at 301 nm Dilute->Measure Analyze Analyze Data: - Confirm Deprotection - Calculate Loading Measure->Analyze

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

Data and Parameters Summary

For consistent and reproducible results, the following parameters for the standard deprotection protocol should be maintained.

ParameterRecommended Value/ReagentRationale & Key Considerations
Deprotection Reagent 20% (v/v) Piperidine in DMFThe industry standard for efficient Fmoc removal.[8] Prepare fresh daily as piperidine can degrade.
Solvent High-purity, amine-free DMFEnsures proper resin swelling and reagent solvation. Impurities can interfere with reactions and monitoring.[13]
Reaction Temperature Room TemperatureSufficient for complete deprotection. Elevated temperatures are typically not needed and may increase side reactions.[15]
First Treatment Time 3-5 minutesRapidly removes the bulk of the Fmoc groups.
Second Treatment Time 10-15 minutesEnsures the reaction proceeds to completion, crucial for preventing deletion sequences.[10]
Washing Steps 5-7 cycles with DMFCritical for complete removal of piperidine and byproducts to prevent interference with the next coupling step.[7]
Monitoring Method UV-Vis SpectrophotometryQuantitative, real-time feedback on reaction efficiency.[13] Absorbance measured at ~301 nm.[7]

Troubleshooting Guide

Even with robust protocols, challenges can arise. Incomplete deprotection is a primary cause of failed syntheses.

Problem Primary Cause(s) Diagnostic Test Recommended Solution(s)
Incomplete Deprotection 1. Reagent Issues: Degraded or improperly prepared piperidine solution.[15]2. Steric Hindrance: The peptide sequence may be aggregating or forming secondary structures that block reagent access.[16]3. Insufficient Time: Standard times may be too short for a particularly "difficult" sequence.[15]Kaiser Test: A negative result (yellow/colorless beads) after deprotection indicates a lack of free primary amines.[11][15]UV-Vis: Abnormally low absorbance reading compared to previous cycles.[13]1. Prepare Fresh Reagent: Always use a freshly prepared 20% piperidine/DMF solution.[15]2. Extend Reaction Time: Increase the duration of the second deprotection step to 20-30 minutes.3. Use Stronger Base (with caution): For exceptionally difficult sequences, a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU in DMF, can be used. DBU is a non-nucleophilic base and must be used with a scavenger like piperidine.[4] Note: DBU can increase the risk of side reactions like aspartimide formation.[4]
Potential Side Reactions 1. Aspartimide Formation: While the primary concern is for Asp residues (especially Asp-Gly or Asp-Ser), prolonged exposure to piperidine can be problematic.[17][18]2. Racemization: Certain amino acids are susceptible to base-mediated racemization.HPLC/Mass Spectrometry: Analysis of the final cleaved peptide reveals byproducts with the same mass as the target peptide or mass additions corresponding to piperidide adducts.1. Minimize Base Exposure: Do not extend deprotection times unnecessarily. Ensure efficient washing.2. Additive Use: For sequences known to be highly sensitive, adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress some side reactions.[17]

Conclusion

The deprotection of the Fmoc group is a recurring and critical step in SPPS. The use of a well-defined protocol, centered on a two-stage treatment with 20% piperidine in DMF, provides a reliable and efficient method for exposing the N-terminal amine for subsequent chain elongation. This process, when applied to the this compound residue, perfectly illustrates the power of the orthogonal Fmoc/tBu strategy, where the base-labile Nα-protection is cleanly removed without affecting the acid-labile side-chain protection of the glutamic acid. By integrating robust monitoring techniques like UV-Vis spectrophotometry and adhering to systematic troubleshooting, researchers and drug development professionals can ensure the highest probability of success in synthesizing complex, high-purity peptides.

References

Topic: Strategic Cleavage of the tert-Butyl (OtBu) Protecting Group from Glutamic Acid Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyl (OtBu) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for protecting the side-chain carboxyl group of acidic residues like glutamic acid (Glu) and aspartic acid (Asp). Its widespread use is attributed to its stability under the basic conditions required for Fmoc removal and its clean, acid-labile cleavage. However, the apparent simplicity of its removal belies a complex chemical process fraught with potential side reactions that can compromise peptide purity and yield. This document provides a comprehensive guide to the mechanism, execution, and validation of OtBu cleavage from glutamic acid residues. We will explore the underlying chemical principles, present robust, field-tested protocols, and discuss the critical role of scavengers in mitigating side reactions, ensuring the generation of high-purity peptides.

The Strategic Role of the OtBu Group in Peptide Synthesis

In Fmoc-based SPPS, the primary challenge is to selectively deprotect the N-terminal amine for chain elongation without disturbing the reactive side chains of the growing peptide. The side-chain carboxyl group of glutamic acid is a potent nucleophile that, if left unprotected, would interfere with amide bond formation.

The OtBu ester provides an ideal solution. It is chemically robust and resistant to the piperidine solutions used for N-terminal Fmoc deprotection. However, it is highly susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA), which allows for the simultaneous removal of the OtBu group and other side-chain protecting groups (e.g., Boc, Trt) during the final cleavage of the peptide from the resin. This orthogonality is fundamental to the success of the Fmoc/tBu synthesis strategy.

The Mechanism of Acid-Catalyzed Cleavage and the Scavenger Imperative

The cleavage of the OtBu group is an acid-catalyzed process that proceeds via a stabilized tertiary carbocation mechanism.

The deprotection reaction begins with the protonation of the ester's carbonyl oxygen by TFA. This is followed by the departure of the stable tert-butyl carbocation, a key intermediate.[1] This carbocation is a potent electrophile and the primary source of side reactions.[2] If not neutralized, it can alkylate nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[3]

This is where scavengers become essential. Scavengers are nucleophilic agents added to the cleavage cocktail to "scavenge" or trap these reactive carbocations before they can modify the target peptide.[4] The choice of scavenger is dictated by the peptide's amino acid composition.

Visualization of the Cleavage Mechanism

Cleavage_Mechanism cluster_Peptide Peptide Chain cluster_Scavengers Scavenger Pool cluster_SideReaction Potential Side Reaction Glu_OtBu Glu(OtBu) Residue Protonated_Ester Protonated Ester Intermediate TFA TFA (H⁺) TFA->Glu_OtBu 1. Protonation tBu_Cation tert-Butyl Cation (Reactive Electrophile) Protonated_Ester->tBu_Cation releases Glu_OH Deprotected Glu(OH) Residue Protonated_Ester->Glu_OH 2. Cleavage Scavenger Scavenger (e.g., TIS, H₂O, EDT) tBu_Cation->Scavenger 3a. Trapping (Desired Path) Trp Nucleophilic Residue (e.g., Trp, Met, Cys) tBu_Cation->Trp 3b. Alkylation (Undesired Path) Trapped_Cation Inert Adduct Scavenger->Trapped_Cation Alkylated_Peptide Alkylated Peptide (Side Product) Trp->Alkylated_Peptide

Caption: Acid-catalyzed cleavage of the Glu(OtBu) side chain.

Data-Driven Selection of Cleavage Cocktails

A "one-size-fits-all" approach to cleavage is suboptimal. The composition of the cleavage cocktail must be tailored to the peptide sequence. Below is a summary of common scavengers and cocktails.

Table 1: Common Scavengers and Their Functions

ScavengerChemical NameFunction & Target ResiduesTypical % (v/v)
TIS TriisopropylsilaneReduces the trityl cation from Trp(Trt), His(Trt), Cys(Trt), and scavenges t-butyl cations.[5]2.5 - 5.0
Water Dihydrogen MonoxideActs as a proton source and helps trap some carbocations.[4] Also aids in peptide solubility.[6]2.5 - 5.0
EDT 1,2-Ethanedithiol"Soft" scavenger ideal for protecting Trp and Met. Keeps Cys in a reduced state, preventing disulfide formation.[4]2.5
DODT 3,6-Dioxa-1,8-octanedithiolA lower-odor alternative to EDT with similar functionality.[6]2.5 - 5.0
Thioanisole Methyl phenyl sulfideProtects against reattachment of protecting groups and is effective for peptides with Arg(Pmc/Mtr).[7]5.0
Phenol PhenolScavenges various cations and can help prevent side reactions with Tyr residues.5.0

Table 2: Standard TFA Cleavage Cocktails

Cocktail NameComposition (TFA/Scavengers)Primary Application
Standard 95% TFA / 2.5% H₂O / 2.5% TISPeptides without sensitive residues (Cys, Met, Trp).[4]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, "universal" cocktail for complex peptides containing multiple sensitive residues.[3][6]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleCommonly used for peptides containing Arg(Pmc/Pbf).
Cys Peptides 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTThe added EDT is critical to prevent oxidation and side reactions of the free cysteine thiol.[6]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and include checkpoints for validation. It is always recommended to perform a small-scale trial cleavage on ~10-20 mg of peptide-resin to optimize conditions before committing the entire batch.[2]

Visualization of the General Cleavage Workflow

Caption: General workflow for peptide cleavage and workup.

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp.[4]

Materials:

  • Peptide-resin (dried under vacuum for at least 3 hours).[2]

  • Cleavage Cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS (v/v/v).

  • Ice-cold diethyl ether (or methyl t-butyl ether).

  • Centrifuge tubes.

  • Reaction vessel (scintillation vial or small round-bottom flask).

Procedure:

  • Preparation: Weigh the dried peptide-resin into the reaction vessel. Place the vessel in a fume hood.

  • Cleavage Reaction: Add the pre-prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). Swirl gently to ensure all the resin is wetted.

  • Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 1.5 - 2 hours with occasional swirling.[2] The solution will typically change color as protecting groups are cleaved.

  • Peptide Precipitation: Following incubation, filter the cleavage mixture through a fritted funnel to remove the spent resin beads, collecting the filtrate in a centrifuge tube. Add this TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A fine white precipitate should form.

  • Isolation: Centrifuge the suspension (e.g., 3000 x g for 5 minutes) to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and TFA.[4] Re-suspend the pellet in ether, centrifuge, and decant each time.

  • Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Validation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the correct mass (loss of all protecting groups) and estimate purity by HPLC.

Protocol 2: Reagent K Cleavage for Complex or Sensitive Peptides

This protocol is recommended for peptides containing multiple sensitive residues (Trp, Met, Cys) or those with difficult-to-remove protecting groups like Arg(Pmc/Mtr).[3]

Materials:

  • Peptide-resin (dried under vacuum).

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT (v/v/v/v/v).[6]

    • Safety Note: This mixture contains toxic and malodorous reagents. Handle exclusively in a certified chemical fume hood with appropriate personal protective equipment.

  • Ice-cold diethyl ether.

Procedure:

  • Preparation: Weigh the dried peptide-resin into a reaction vessel in a fume hood.

  • Cleavage Reaction: Add Reagent K to the resin (approx. 10 mL per gram).

  • Incubation: Stopper the vessel and stir at room temperature. Reaction time is typically 2-4 hours. For peptides with Arg(Pmc), the time may need to be extended.[3]

  • Workup and Validation: Follow steps 4-8 from Protocol 1. The more complex scavenger profile of Reagent K necessitates thorough washing with cold ether to ensure their complete removal prior to analysis and purification.

Troubleshooting and Final Considerations

  • Incomplete Cleavage: If LC-MS analysis shows masses corresponding to partially protected peptides, the cleavage time was insufficient or the acid concentration was too low. The cleavage can be repeated on the crude product. For residues like Ser(tBu) or Thr(tBu), reducing TFA content can lead to incomplete removal.[8]

  • Mass +56 Da: An unexpected mass addition of 56 Da is a strong indicator of S-tert-butylation of a cysteine residue or t-butylation of a tryptophan residue.[6] This occurs when the scavenger cocktail is insufficient to trap all the generated tert-butyl cations. A two-step cleavage protocol or a cocktail with more effective thioether scavengers may be required.[6]

  • Peptide Oxidation: The presence of dimers or oligomers, especially in Cys-containing peptides, points to oxidation. Ensure a sufficient amount of a reducing scavenger like EDT or DTT is present in the cocktail.[6]

By understanding the mechanism, carefully selecting a cleavage cocktail based on the peptide's sequence, and following a robust, validated protocol, researchers can reliably and efficiently deprotect glutamic acid residues and obtain high-purity peptides ready for downstream applications.

References

Application Notes and Protocols for Fmoc-Glu(OtBu)-OPfp in the Synthesis of Peptide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of protected amino acids is fundamental to the successful solid-phase peptide synthesis (SPPS) of therapeutic peptides. Fmoc-Glu(OtBu)-OPfp is a pivotal building block, offering a dual advantage of orthogonal protection and pre-activated carboxyl functionality. This guide provides an in-depth examination of its application, detailing the chemical principles that underpin its efficacy and providing robust, field-proven protocols for its use in the synthesis of peptide-based drug candidates. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring, to empower researchers in achieving high-purity, complex peptide sequences with greater efficiency and reliability.

Introduction: The Strategic Advantage of a Pre-Activated, Orthogonally Protected Building Block

In the landscape of modern peptide synthesis, particularly within the dominant Fmoc/tBu strategy, the efficiency of amide bond formation and the integrity of side-chain protecting groups are paramount.[1] this compound (N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester) is an intelligently designed derivative that addresses these core challenges directly.

  • The Fmoc Group (Nα-Protection): The base-labile 9-fluorenylmethyloxycarbonyl group provides temporary protection of the alpha-amine. Its removal with a mild base, typically piperidine, leaves other protecting groups intact, forming the cornerstone of the Fmoc-SPPS strategy.[2]

  • The OtBu Group (Side-Chain Protection): Glutamic acid's reactive side-chain carboxyl group is masked by a tert-butyl (OtBu) ester.[3] The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), ensuring perfect orthogonality within the Fmoc/tBu strategy.[1] This prevents undesired side reactions such as peptide branching.[3]

  • The OPfp Ester (Carboxyl Activation): The α-carboxyl group is pre-activated as a pentafluorophenyl (Pfp) ester. The Pfp group is a superb leaving group due to the strong electron-withdrawing nature of the five fluorine atoms.[4] This high level of activation makes the carbonyl carbon extremely electrophilic, promoting rapid and efficient nucleophilic attack by the free amine of the growing peptide chain.[5]

The primary advantage of using a pre-formed active ester like this compound is the circumvention of in-situ activation steps. This not only streamlines the synthesis workflow but also prevents the exposure of the growing peptide chain to potentially harsh coupling reagents and their byproducts, which can lead to unwanted side reactions.[4]

Mechanism of Action: The Pentafluorophenyl Ester Advantage

The efficacy of this compound is rooted in the chemical properties of the Pfp ester. Kinetic studies have demonstrated that Pfp esters couple significantly faster than other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. This high reactivity is crucial for minimizing side reactions, including racemization, especially for amino acids prone to losing stereochemical integrity during activation.[4]

Below is a diagram illustrating the fundamental coupling reaction.

PeptideBondFormation cluster_products Products PeptideResin H₂N-Peptide-Resin (Free N-terminus) CoupledPeptide Fmoc-Glu(OtBu)-NH-Peptide-Resin (Elongated Peptide) PeptideResin->CoupledPeptide Nucleophilic Attack FmocGlu This compound FmocGlu->CoupledPeptide PFP_byproduct Pentafluorophenol (Byproduct) FmocGlu->PFP_byproduct Leaving Group

Diagram 1: Peptide bond formation using this compound.

Comparative Performance Analysis

The use of pre-activated this compound offers a distinct workflow compared to methods requiring in-situ activation. The primary benefits are speed, simplicity, and the reduction of potential side reactions associated with coupling reagents.

ParameterThis compound (Pre-activated)In-Situ Activation (e.g., HATU/DIPEA)In-Situ Activation (e.g., DIC/HOBt)
Additional Reagents None required (optional HOBt)Coupling reagent (HATU), Base (DIPEA)Coupling reagent (DIC), Additive (HOBt)
Pre-activation Step Not requiredYes (typically 1-2 minutes)Yes (typically 15-20 minutes)
Typical Coupling Time 30-120 minutes30-120 minutes1-4 hours
Byproducts Pentafluorophenol (water-soluble)Tetramethylurea, HOAt, DIPEA saltsDicyclohexylurea (DCU, requires filtration), HOBt
Racemization Risk Very lowLow, suppressed by HATUModerate, suppressed by HOBt
Guanidinylation Risk NonePossible with excess uronium saltNone
Workflow Simplicity High (dissolve and add)Moderate (multiple reagents to add)Moderate (DCU filtration can be cumbersome)

Data synthesized from multiple sources for comparative purposes.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating an this compound residue.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Monitoring Reagents: Kaiser Test solutions (A, B, C)[7][8]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

SPPS Workflow Diagram

The following diagram outlines the cyclical nature of Fmoc-SPPS.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Add this compound in DMF) Wash1->Coupling Wash2 Step 4: Wash (DMF) Coupling->Wash2 Monitor Step 5: Monitor Coupling (Kaiser Test) Wash2->Monitor Monitor->Coupling Positive (Incomplete) Recouple Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat Negative (Complete) Repeat->Deprotection Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Complete

Diagram 2: Cyclical workflow for Fmoc Solid-Phase Peptide Synthesis.
Detailed Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Swelling and Initial Deprotection

  • Place 0.1 mmol of Fmoc-protected resin in a reaction vessel.

  • Add DMF (~10 mL/g of resin) and allow the resin to swell for 30-60 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF. Agitate for 5 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution.

Step 2: Washing

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Wash with IPA (3 x 10 mL).

  • Wash with DMF (5 x 10 mL).

  • Causality: Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

Step 3: Coupling of this compound

  • In a separate vial, dissolve 3 equivalents (0.3 mmol) of this compound in DMF (approx. 2-3 mL).

  • Add the dissolved amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Causality: As a pre-activated ester, no additional coupling reagents are needed. The reaction proceeds spontaneously upon mixing with the free amine on the resin. Using a 3-fold excess ensures the reaction is driven to completion.

Step 4: Monitoring the Coupling Reaction (Kaiser Test)

  • After the coupling time, remove a small sample of resin beads (~5-10 mg).

  • Wash the beads thoroughly with DMF and then methanol in a small test tube.

  • Perform the Kaiser test.[5][7]

    • Add 2-3 drops of each Kaiser reagent (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol).

    • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Yellow/Colorless beads and solution: Negative result. Coupling is complete. Proceed to the next step.[7]

    • Blue beads/solution: Positive result. Coupling is incomplete. Recouple by repeating Step 3, potentially for a longer duration.[7]

Step 5: Chain Elongation

  • Once coupling is confirmed complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL).

  • Repeat the cycle from Step 1 (Deprotection) for the next amino acid in the sequence.

Step 6: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin thoroughly with DMF, then DCM, and dry under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (~10 mL/g of resin).

  • Agitate at room temperature for 2-3 hours.

  • Causality: TFA cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the OtBu on the glutamic acid. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Applications in Drug Development

The precise incorporation of glutamic acid is critical for the biological activity of many therapeutic peptides. Fmoc-Glu(OtBu)-OH and its activated derivatives are essential building blocks in the synthesis of numerous peptide drug candidates, including:

  • GLP-1 Receptor Agonists: Drugs like Liraglutide and Semaglutide, used for the treatment of type 2 diabetes and obesity, feature complex structures that rely on the accurate placement of glutamic acid residues.[9][10] The synthesis of radiolabeled Tirzepatide, another key therapeutic in this class, explicitly utilizes an Fmoc-Glu-OtBu building block for constructing its fatty acid side chain.[11]

  • Peptide-Based Vaccines and Diagnostics: The creation of synthetic antigens and diagnostic peptides often requires the precise sequence control afforded by high-purity building blocks like this compound.[3]

Conclusion

This compound is a highly efficient and reliable reagent for the incorporation of glutamic acid residues in solid-phase peptide synthesis. Its pre-activated nature simplifies workflows, reduces the need for additional coupling reagents, and minimizes potential side reactions, leading to higher purity crude products. The robust orthogonality of the Fmoc/tBu protecting groups ensures precise control over peptide chain assembly. By understanding the chemical principles behind its design and following optimized protocols, researchers and drug development professionals can leverage this compound to accelerate the synthesis of complex and therapeutically relevant peptides.

References

Application Notes and Protocols: The Synergistic Role of HOBt and HOOBt in Fmoc-Amino Acid OPfp Ester-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acylating Agents and Additives in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, underpinning significant advancements in therapeutics, diagnostics, and biomaterials. The success of SPPS hinges on the efficiency and fidelity of peptide bond formation. Among the various strategies to achieve this, the use of pre-activated amino acid derivatives, particularly pentafluorophenyl (Pfp) esters of Fmoc-amino acids (Fmoc-AA-OPfp), offers distinct advantages. These esters are highly reactive, stable, and can be isolated and purified, providing a convenient and reliable alternative to in-situ activation methods that may lead to side reactions.[1]

Fmoc-amino acid OPfp esters are sufficiently reactive to facilitate peptide bond formation without additional activators.[2][3] However, to further accelerate coupling rates and minimize potential side reactions, particularly racemization, additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt), are often employed.[2] This guide provides an in-depth analysis of the mechanistic synergy between these additives and Fmoc-AA-OPfp esters, alongside detailed protocols for their application.

Mechanistic Insights: How HOBt and HOOBt Enhance OPfp Ester Coupling

The primary function of HOBt and HOOBt in conjunction with Fmoc-AA-OPfp esters is to act as acyl transfer catalysts. While the OPfp ester is already an active acylating agent, the introduction of HOBt or HOOBt provides an alternative, more rapid reaction pathway.

The Transesterification Reaction

Upon addition of HOBt or HOOBt to the coupling reaction, a transesterification occurs with the Fmoc-AA-OPfp ester, forming a highly reactive benzotriazolyl (OBt) or oxobenzotriazinyl (OOBt) ester intermediate, respectively. This intermediate is more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain than the original OPfp ester.[4][5]

Suppression of Racemization

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the amino acids. Racemization can occur via the formation of a planar oxazolone intermediate from the activated amino acid.[6] HOBt and HOOBt play a crucial role in mitigating this risk by converting the highly reactive activated species into more stable active esters (OBt or OOBt esters), which are less prone to oxazolone formation.[6][7] This ensures that the chiral purity of the final peptide is maintained.

HOOBt: A More Potent Additive

HOOBt, also known as Dhbt-OH, is generally considered a more effective coupling additive than HOBt.[2] Its enhanced reactivity stems from the electron-withdrawing nature of the oxo group in its structure, which makes the corresponding OOBt ester even more electrophilic and thus, more reactive towards the incoming amine.

Visualizing the Mechanism

Mechanism_of_HOBt_HOOBt_Catalysis Mechanism of HOBt/HOOBt Catalysis with Fmoc-AA-OPfp Esters Fmoc_AA_OPfp Fmoc-AA-OPfp Reactive_Ester Fmoc-AA-OBt or Fmoc-AA-OOBt Fmoc_AA_OPfp->Reactive_Ester Transesterification Byproduct1 Pentafluorophenol Fmoc_AA_OPfp->Byproduct1 HOBt_HOOBt HOBt or HOOBt HOBt_HOOBt->Reactive_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Reactive_Ester->Coupled_Peptide Aminolysis Byproduct2 HOBt or HOOBt Reactive_Ester->Byproduct2 Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Catalytic cycle of HOBt/HOOBt in OPfp ester-mediated coupling.

Comparative Analysis: HOBt vs. HOOBt

Feature1-Hydroxybenzotriazole (HOBt)3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)
Reactivity Effective coupling additiveMore reactive than HOBt, leading to faster coupling times[2]
Racemization Suppression Good at suppressing racemization[8][9]Generally superior to HOBt in preventing racemization[6]
Cost Relatively inexpensive and widely used[8]More expensive than HOBt
Applications Suitable for routine peptide synthesisRecommended for challenging couplings, sterically hindered amino acids, and sequences prone to racemization.

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-amino acid OPfp esters with HOBt or HOOBt in manual SPPS. These should be optimized based on the specific peptide sequence and resin.

General Workflow for SPPS using Fmoc-AA-OPfp Esters

SPPS_Workflow SPPS Workflow with Fmoc-AA-OPfp Esters and Additives start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-AA-OPfp + HOBt/HOOBt in DMF wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Reaction Monitoring (e.g., Kaiser Test) wash2->monitoring completion_check Coupling Complete? monitoring->completion_check completion_check->coupling No (Recouple) repeat_cycle Repeat Cycle for Next Amino Acid completion_check->repeat_cycle Yes repeat_cycle->deprotection final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage end End: Peptide Purification cleavage->end

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Coupling with Fmoc-AA-OPfp and HOBt

Materials:

  • Fmoc-protected amino acid pentafluorophenyl ester (Fmoc-AA-OPfp)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • Standard SPPS washing and deprotection reagents

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.

  • Reagent Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-AA-OPfp and 3 equivalents of HOBt (relative to the resin substitution) in a minimal amount of DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the reagent solution.

  • Reaction Incubation: Agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 4 hours.

  • Reaction Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Proceed to the next cycle: Continue with the Fmoc deprotection step for the next amino acid addition.

Protocol 2: Coupling with Fmoc-AA-OPfp and HOOBt

This protocol is particularly recommended for sterically hindered amino acids or sequences known to be difficult.

Materials:

  • Fmoc-protected amino acid pentafluorophenyl ester (Fmoc-AA-OPfp)

  • 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • Standard SPPS washing and deprotection reagents

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.

  • Reagent Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-AA-OPfp and 1 equivalent of HOOBt (relative to the resin substitution) in a minimal amount of DMF.[2]

  • Coupling Reaction: Drain the DMF from the swollen resin and add the reagent solution.

  • Reaction Incubation: Agitate the reaction mixture at room temperature. Due to the higher reactivity of HOOBt, coupling times are often shorter, typically ranging from 1 to 2 hours.

  • Reaction Monitoring: Monitor the reaction completion using a suitable method (e.g., Kaiser test).

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times).

  • Proceed to the next cycle: Continue with the standard SPPS workflow.

Troubleshooting and Key Considerations

  • Solubility: Ensure all reagents are fully dissolved in DMF before adding to the resin to prevent incomplete coupling.

  • Moisture: HOBt and HOOBt are sensitive to moisture. Use anhydrous DMF and handle reagents in a dry environment to maintain their reactivity.

  • Difficult Couplings: For particularly challenging sequences, a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Side Reactions: While HOBt and HOOBt are effective at suppressing racemization, other side reactions can still occur. Proper protection of amino acid side chains is crucial. For asparagine and glutamine, using OPfp esters can help avoid the formation of nitrile side products.[3]

Conclusion

The combination of Fmoc-amino acid OPfp esters with catalytic additives like HOBt and HOOBt represents a powerful and versatile strategy in solid-phase peptide synthesis. This approach leverages the stability and high reactivity of OPfp esters while benefiting from the accelerated kinetics and racemization suppression offered by HOBt and HOOBt. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can achieve higher purity, improved yields, and greater success in the synthesis of complex peptides. The choice between HOBt and the more potent HOOBt should be guided by the specific demands of the peptide sequence, with HOOBt being the preferred choice for more challenging syntheses.

References

Mastering Bioactive Peptide Synthesis: An Application Guide to Fmoc-Glu(OtBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the application of N-α-Fmoc-L-glutamic acid γ-t-butyl ester pentafluorophenyl ester (Fmoc-Glu(OtBu)-OPfp) in modern Solid-Phase Peptide Synthesis (SPPS). We delve into the mechanistic advantages of pentafluorophenyl (Pfp) active esters, providing field-tested protocols for their use in synthesizing high-purity, bioactive peptides. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering detailed methodologies from coupling and deprotection to final cleavage and analysis, ensuring the reliable incorporation of the crucial glutamic acid residue.

Introduction: The Strategic Advantage of this compound

The synthesis of biologically active peptides is a cornerstone of modern therapeutics and biochemical research. The precise sequence and stereochemistry of amino acids dictate a peptide's structure and, consequently, its function. Glutamic acid, with its acidic side chain, is frequently integral to a peptide's activity, participating in electrostatic interactions, salt bridges, and enzymatic catalysis. Ensuring its successful incorporation into a growing peptide chain is therefore paramount.

This compound is an advanced building block designed for this purpose. It combines three key chemical technologies:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amine, allowing for gentle deprotection conditions that preserve the integrity of sensitive peptide sequences.

  • OtBu (tert-Butyl) Group: An acid-labile protecting group for the γ-carboxyl group of the glutamic acid side chain. This prevents intramolecular side reactions, such as pyroglutamate formation, during synthesis.

  • OPfp (Pentafluorophenyl Ester): A highly reactive "active ester" on the α-carboxyl group. This is the core of the reagent's efficiency.

The Pfp ester's utility stems from the potent electron-withdrawing nature of the pentafluorinated ring, which makes the ester an excellent leaving group.[1] This high reactivity promotes rapid and efficient nucleophilic attack from the free N-terminal amine of the growing peptide chain, leading to swift peptide bond formation.[2]

The Power of Pentafluorophenyl (Pfp) Activation

The choice of activating agent is a critical parameter in SPPS. Pfp esters offer a distinct set of advantages over traditional carbodiimide-based methods or other active esters.

Key Advantages:

  • High Reactivity & Speed: Kinetic studies have shown that Pfp esters couple significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[2][3] The relative coupling rate ratio of OPfp to ONp is a striking 111:1.[4] This rapid acylation minimizes side reactions and is particularly beneficial for coupling sterically hindered amino acids.[2][5]

  • Reduced Side Reactions: By using a pre-formed, stable crystalline active ester, the growing peptide chain is not exposed to excess activating reagents and their byproducts (like urea from carbodiimides), which can lead to unwanted modifications.[1] This strategy improves the purity profile of the crude peptide.

  • Minimized Racemization: The high reaction rate and stable nature of the Pfp ester help to preserve the stereochemical integrity of the amino acid, reducing the risk of epimerization during the activation and coupling steps.[2]

  • Stability: this compound is a stable, crystalline solid, making it well-suited for both manual and automated SPPS workflows.[2] It is less susceptible to hydrolysis compared to other esters, such as those derived from N-hydroxysuccinimide (NHS).[6]

Comparative Data on Coupling Reagents

The following table provides a general comparison of Pfp esters with other common coupling methods used in SPPS.

Coupling MethodTypical Coupling TimeTypical EfficiencyKey Advantages & Considerations
Pfp Ester 15-60 minutes>99%Excellent for hindered couplings; stable solids; reduces side reactions.[5]
HBTU/DIPEA 20-60 minutes>99%Widely used and effective, but can pose a risk of racemization with sensitive amino acids.[5]
HATU/DIPEA 5-20 minutes>99.5%Very fast and highly efficient, considered a top-tier reagent, but more expensive.[5]
DIC/HOBt 1-3 hours>98%A classic, cost-effective method, but slower and can lead to urea byproducts.[5]

Core Protocols for Manual Solid-Phase Peptide Synthesis

This section provides a detailed, step-by-step protocol for a standard Fmoc-SPPS cycle using this compound. The protocol assumes a starting resin with a free amine group (e.g., a Rink Amide resin post-Fmoc deprotection of the first amino acid).

Materials and Reagents
  • Peptide synthesis vessel

  • Shaker or agitator

  • Fmoc-protected peptide-resin

  • This compound

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity DMF, Dichloromethane (DCM)

  • Monitoring Reagents: Ninhydrin test solutions (Kaiser Test)[7]

Experimental Workflow Diagram

SPPS_Cycle Start Start: Peptide-Resin (N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF, 5-15 min) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Add this compound in DMF, 1-2 hr) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Step 3: Monitoring (Kaiser Test) Wash2->Monitoring Complete Coupling Complete (Negative Kaiser Test) Monitoring->Complete Yellow Beads Incomplete Incomplete Coupling (Positive Kaiser Test) Monitoring->Incomplete Blue Beads NextCycle Proceed to Next Cycle Complete->NextCycle Recouple Double Couple (Repeat Step 2) Incomplete->Recouple Recouple->Wash2

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Protocol

Step 1: Fmoc Deprotection

  • To the swelled peptide-resin, add the deprotection solution (20% piperidine in DMF).

  • Agitate the mixture for an initial 3-5 minutes. Drain the solution.[8]

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[8]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3 times) to prepare for the coupling step.

Step 2: Coupling of this compound

  • Prepare a solution of this compound (2-3 equivalents relative to the resin's initial loading) in a minimal amount of DMF.

  • Add the amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The high reactivity of the OPfp ester often leads to complete coupling within this timeframe.[5]

Step 3: Reaction Monitoring (Kaiser Test)

  • After the coupling reaction, collect a small sample of resin beads (5-10 mg).

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add a few drops of each of the three ninhydrin test solutions.[7]

  • Heat the sample at 100°C for 3-5 minutes.[5]

  • Interpretation:

    • Yellow/Colorless: Indicates a complete coupling reaction (negative result for free primary amines). Proceed to the next cycle.[7]

    • Blue/Purple: Indicates an incomplete reaction (positive result). A "double coupling" is required.[7]

Step 4: Double Coupling (Optional)

  • If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (Step 2) with a fresh solution of activated this compound. This ensures that all available amine sites are acylated, preventing the formation of deletion sequences in the final peptide.

Case Study: Synthesis of GLP-1 Analogues

Glucagon-like peptide-1 (GLP-1) analogues are a class of blockbuster drugs used to treat type 2 diabetes. These peptides often contain glutamic acid residues that are crucial for their function, sometimes as part of a fatty acid modification that extends the drug's half-life. The synthesis of these complex peptides, such as Liraglutide and Semaglutide, often employs fragment-based strategies where activated esters, including OPfp, can be used for the efficient coupling of peptide segments.[9][10]

The introduction of a γ-glutamic acid-linked fatty acid on a lysine residue is a key modification in many long-acting GLP-1 analogues.[11] The use of a pre-activated building block like this compound in the synthesis of such fragments ensures high-yield and high-purity intermediates, which is critical for the overall success of a complex, multi-step synthesis.

Peptide Cleavage, Purification, and Analysis

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove all side-chain protecting groups, including the OtBu group on the glutamic acid.

  • Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail. A standard, highly effective cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS and water act as scavengers to trap the reactive carbocations (e.g., tert-butyl cations) generated during the cleavage of acid-labile protecting groups.[12]

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[8]

  • Filter to separate the resin beads and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Purification by RP-HPLC

The crude peptide product is a mixture containing the target peptide along with impurities like truncated or deletion sequences.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides.[14][15]

  • Principle: Peptides are separated based on their hydrophobicity.[14]

  • Stationary Phase: Typically a C18 silica-based column.[16]

  • Mobile Phase: A gradient of increasing organic solvent (usually acetonitrile) in an aqueous solvent, with an ion-pairing agent like TFA (0.1%) to improve peak shape.[13][16]

Analysis and Characterization

After purification, the identity and purity of the final peptide must be confirmed.

  • Analytical RP-HPLC: Used to assess the purity of the final product. A single, sharp peak is indicative of high purity. The analysis is typically monitored at a UV wavelength of 215 nm, which is optimal for detecting the peptide bond.[16]

  • Mass Spectrometry (MS): This is essential to confirm that the synthesized peptide has the correct molecular weight.[16] Techniques like MALDI-TOF or ESI-MS provide a precise mass measurement, confirming the peptide's identity and the successful incorporation of all amino acids.[17]

Post_SPPS_Workflow Resin Final Peptide-Resin Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Purification Purification (Preparative RP-HPLC) Crude->Purification Fractions Collect & Pool Pure Fractions Purification->Fractions Lyophilization Lyophilization Fractions->Lyophilization FinalPeptide Final Purified Peptide Lyophilization->FinalPeptide Analysis Final QC Analysis FinalPeptide->Analysis HPLC Analytical HPLC (Purity) Analysis->HPLC MS Mass Spectrometry (Identity) Analysis->MS

Caption: General workflow for post-synthesis processing of peptides.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test)Incomplete Activation/Degradation of Pfp Ester: Pfp esters are susceptible to hydrolysis.Ensure Pfp ester is stored under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[5]
Sterically Hindered Coupling: The target sequence may present steric challenges.Perform a "double coupling" by reacting the resin with a fresh solution of the Pfp ester. Increase coupling time to 2-4 hours.[18]
Racemization Prolonged Activation or Strong Base: Although minimized with Pfp esters, risk increases with extended reaction times.Use pre-formed, purified Pfp esters. Avoid excessively long coupling times.[5]
Pyroglutamate Formation N-terminal Glutamic Acid Cyclization: This occurs if the side-chain protection is lost prematurely or if an N-terminal Glu is deprotected under basic conditions.The OtBu protecting group is robust and stable to the piperidine used for Fmoc deprotection, effectively preventing this side reaction during chain elongation.[18] This is primarily a concern for the N-terminal residue after final deprotection.

Conclusion

This compound stands out as a superior reagent for the incorporation of glutamic acid in solid-phase peptide synthesis. Its pre-activated pentafluorophenyl ester provides a powerful combination of high reactivity, stability, and reaction cleanliness, leading to faster coupling times and a reduced risk of side reactions compared to many conventional methods. By leveraging the robust protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize complex, high-purity bioactive peptides, advancing the frontiers of chemical biology and therapeutic development.

References

Application Note: A Robust HPLC Purification Protocol for Peptides Containing Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The purification of synthetic peptides following solid-phase peptide synthesis (SPPS) is a critical step in obtaining high-purity material for research and drug development. This application note provides a detailed, field-proven protocol for the reverse-phase HPLC (RP-HPLC) purification of peptides, with a special focus on managing impurities arising from the glutamic acid side-chain protecting group, Glu(OtBu). We delve into the causality behind each step, from pre-purification work-up to post-purification handling, to ensure a scientifically sound and reproducible workflow.

The Scientific Challenge: The Ghost of Deprotection

In modern peptide synthesis using the Fmoc/tBu strategy, the tert-butyl (tBu) group is the standard choice for protecting the side-chain carboxyl group of glutamic acid (Glu) and aspartic acid (Asp).[1] This protecting group is engineered for its orthogonality; it remains stable under the mildly basic conditions used to remove the N-terminal Fmoc group during chain elongation but is labile to the strong acid—typically a trifluoroacetic acid (TFA) "cocktail"—used for the final cleavage of the peptide from the resin support.[1]

The primary purification challenge is not the lability of the Glu(OtBu) during HPLC, but rather the frequent presence of an incompletely deprotected peptide in the crude product.[2] The final TFA cleavage step, while robust, is not always 100% efficient. Factors like steric hindrance, peptide aggregation, or insufficient cleavage time can result in a significant impurity where the OtBu group remains attached.[3][4]

This residual Glu(OtBu) imparts a significant increase in hydrophobicity to the peptide. Consequently, during RP-HPLC, this impurity will be retained more strongly on the non-polar stationary phase and elute later than the desired, fully deprotected peptide.[5] The mass difference is a tell-tale +56 Da. Our protocol is designed to achieve baseline resolution of the target peptide from this critical and common impurity.

Pre-Purification: Setting the Stage for Success

A successful purification begins with a clean crude product. Rushing this stage will compromise the entire workflow.

Global Cleavage and Deprotection

This protocol assumes the goal is the fully deprotected peptide. After synthesis, the peptide-resin is treated with a cleavage cocktail. A standard, effective cocktail for most sequences is Reagent K or a variation thereof.

  • Cleavage Cocktail (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5): The high concentration of TFA (82.5%) is the primary cleaving agent for both the resin linker and the tBu protecting groups.[6] The remaining components act as "scavengers" to trap the highly reactive carbocations (e.g., the tert-butyl cation) generated during cleavage, preventing them from re-attaching to sensitive residues like Cysteine or Tryptophan.[7]

  • Reaction Time: A cleavage time of 2-3 hours at room temperature is typically sufficient for complete deprotection of OtBu and other tBu-based groups. For long or sterically hindered peptides, this may be extended to 4 hours.

Peptide Precipitation and Work-up

This is a critical clean-up step to remove the majority of organic scavengers and cleaved protecting group by-products, which are soluble in ether.

  • Filtration: Following the cleavage reaction, filter the peptide-TFA solution to separate it from the resin beads.

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. The peptide, being polar, will precipitate out as a white solid.[6]

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether supernatant.

  • Washing: Wash the pellet 2-3 more times with cold ether to remove residual scavengers. This significantly cleans the crude material.[8]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or under vacuum to yield the crude peptide, ready for purification.

The HPLC Purification Workflow

The following protocol is based on the principle of reverse-phase chromatography, where molecules are separated based on their hydrophobicity.[9]

Workflow Diagram

HPLC_Workflow cluster_pre Pre-Purification cluster_hplc HPLC System cluster_post Post-Purification Crude_Pellet Crude Peptide Pellet Dissolution Dissolve in A/B or DMSO Crude_Pellet->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Analytical Analytical Scouting Run (Broad Gradient) Filtration->Analytical Inject Method_Dev Develop Focused Gradient Analytical->Method_Dev Preparative Preparative Run (Shallow Gradient) Method_Dev->Preparative Collection Fraction Collection Preparative->Collection Analysis Analyze Fractions (Analytical HPLC/MS) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Purity Check Lyophilization->Final_QC Report Report Final_QC->Report

Caption: HPLC Purification Workflow from Crude to Pure Peptide.

Materials and System Configuration

Mobile Phase Preparation The use of 0.1% TFA is standard for achieving sharp, well-resolved peaks. It serves as an ion-pairing agent, neutralizing the charge on basic residues and improving chromatographic behavior.[9][]

ComponentDescription
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade Water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN)
Sample Diluent Mobile Phase A or a minimal amount of DMSO/DMF for poorly soluble peptides.[6]

Column Selection A C18 stationary phase is the workhorse for peptide purification. A wide-pore packing material is essential for allowing peptides to access the stationary phase bonded within the pores, leading to better resolution and peak shape.

ParameterAnalytical ColumnPreparative Column
Stationary Phase C18C18 (same as analytical)
Pore Size 300 Å300 Å
Particle Size 3.5 - 5 µm5 - 10 µm
Dimensions (ID x L) 4.6 x 150 mm21.2 x 250 mm
Step-by-Step Protocol

Step 1: Analytical Scouting Run The first step is to determine the retention time of your target peptide on an analytical scale. This minimizes sample loss while establishing the purification parameters.[9]

  • Sample Preparation: Dissolve ~1 mg of the crude peptide in 1 mL of Mobile Phase A. If solubility is an issue, use a minimal volume of DMSO and dilute to 1 mL with Mobile Phase A. Filter through a 0.22 µm syringe filter.

  • Scouting Gradient: Run a broad, fast gradient to elute all components.

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 20 minutes.

  • Analysis: Identify the target peptide peak using Mass Spectrometry. Note the percentage of Mobile Phase B (%B) at which it elutes. The incompletely deprotected Glu(OtBu) peptide will typically elute several minutes later.

Step 2: Method Development for Preparative Scale Using the scouting run data, design a shallow, focused gradient to maximize the separation between the target peptide and its impurities.[9] A good rule of thumb is a gradient slope of 0.5-1.0% B per minute.[9]

  • Example: If the target peptide eluted at 35% B in the scouting run, a focused gradient could be:

    • Start %B: 25% (10% below elution point)

    • End %B: 45% (10% above elution point)

    • Gradient Time: 20 minutes (Slope = (45-25)/20 = 1% B/min)

Step 3: Linear Scale-Up and Preparative Run Now, scale the optimized method to the preparative column. The key is to maintain the linear velocity of the mobile phase by increasing the flow rate in proportion to the change in the column's cross-sectional area.

  • Scale-Up Calculation:

    • Flow Rate (Prep) = Flow Rate (Analyt) x [Radius (Prep)² / Radius (Analyt)²]

    • For our example columns: Flow Rate (Prep) = 1.0 mL/min x [ (21.2/2)² / (4.6/2)² ] ≈ 21 mL/min

  • Sample Loading: Dissolve the crude peptide (e.g., 50-200 mg) in a minimal volume of diluent. The maximum load depends on the complexity of the crude mixture and the required purity.

  • Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 25% B) for at least 3-5 column volumes.

  • Injection & Run: Inject the sample and run the focused gradient developed in Step 2 at the scaled-up flow rate (e.g., 21 mL/min).

  • Fraction Collection: Collect fractions (e.g., 10-15 mL per tube) across the eluting peaks, paying close attention to the main target peak and any closely eluting impurities.

Step 4: Fraction Analysis and Pooling This is a self-validating step to ensure purity.

  • Analysis: Analyze key fractions from the beginning, middle, and end of the main peak using analytical HPLC and MS.

  • Confirmation: Confirm which fractions contain the target peptide at the desired purity level (>95% or >98%).

  • Pooling: Combine the confirmed pure fractions into a single container.

Post-Purification: The Final Product

4.1. Lyophilization (Freeze-Drying) Lyophilization removes the water, acetonitrile, and the majority of the volatile TFA, leaving the peptide as a fluffy, white powder.[8][]

  • Freeze the pooled fractions completely in a suitable flask (e.g., using a dry ice/acetone bath or a -80°C freezer).

  • Connect the frozen sample to a lyophilizer and run the cycle until all solvent has sublimated.

4.2. TFA Removal and Salt Exchange (Optional) For biological applications, especially cell-based assays, residual TFA can be toxic.[11][12] If TFA removal is critical, a salt exchange can be performed.

  • HCl Exchange: Dissolve the lyophilized peptide in a dilute HCl solution (e.g., 10 mM).[8][12]

  • Re-lyophilize: Freeze and lyophilize the sample again. Repeat this process 2-3 times. This replaces the trifluoroacetate counter-ion with a more biocompatible chloride ion.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Glu(OtBu)-OPfp Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of Fmoc-Glu(OtBu)-OPfp. Here, we delve into the intricacies of using pentafluorophenyl (OPfp) active esters, providing in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Introduction: The Double-Edged Sword of Activated Esters

This compound is a pre-activated amino acid derivative, designed to streamline the coupling process in SPPS. The pentafluorophenyl ester is a highly effective leaving group due to the strong electron-withdrawing nature of the five fluorine atoms, which promotes rapid and efficient peptide bond formation.[1][2] This high reactivity can minimize side reactions and reduce the risk of racemization, particularly for sensitive amino acids.[3][4]

However, despite their high reactivity, challenges in achieving complete coupling can arise, especially in sterically hindered situations or when dealing with difficult peptide sequences. This guide will walk you through a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound incomplete?

A1: Incomplete coupling with this compound can stem from several factors:

  • Steric Hindrance: The bulky nature of the growing peptide chain can physically obstruct the approach of the incoming activated amino acid.[5]

  • Peptide Aggregation: Secondary structure formation or aggregation of the peptide on the solid support can make the N-terminal amine inaccessible.[5]

  • Suboptimal Reaction Conditions: Insufficient reaction time or inadequate mixing can prevent the reaction from reaching completion.

  • Hydrolysis of the Active Ester: Although more stable than many other active esters, OPfp esters can still be susceptible to hydrolysis in the presence of residual water in the solvents.[1]

Q2: Do I need to add a coupling reagent like HBTU or HATU when using this compound?

A2: No, this compound is a pre-activated ester and does not require an additional coupling reagent.[6] Adding a coupling reagent is redundant and will not improve the reaction.

Q3: Can I use a base with this compound coupling?

A3: Generally, the coupling of OPfp esters does not require a base. However, in some cases, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used, though its necessity and benefit should be evaluated on a case-by-case basis.

Q4: How do OPfp esters compare to other coupling methods for difficult sequences?

A4: While OPfp esters are highly reactive, for exceptionally difficult or sterically hindered couplings, onium salt-based reagents like HATU, HBTU, or COMU often provide higher coupling efficiencies.[7] In a comparative study of hindered peptide couplings, pentafluorophenyl esters showed lower product yields compared to methods utilizing HBTU or PyBroP.[8]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.

Issue: Positive Kaiser Test (or other ninhydrin-based test) after coupling.

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.

Troubleshooting Workflow

G start Positive Kaiser Test step1 Initial Assessment: - Verify reagent integrity - Check solvent quality (anhydrous) - Confirm stoichiometry start->step1 step2 Optimization Strategy 1: Extend Reaction Time step1->step2 If reagents & conditions are optimal step3 Optimization Strategy 2: Double Coupling step2->step3 If still positive end_success Negative Kaiser Test (Coupling Complete) step2->end_success If negative step4 Optimization Strategy 3: Incorporate Additives step3->step4 If still positive step3->end_success If negative step5 Alternative Strategy: Switch to Onium Salt-Based Coupling step4->step5 If still positive step4->end_success If negative step5->end_success If negative end_fail Persistent Low Efficiency: Consider sequence redesign or alternative synthesis strategy step5->end_fail If still positive

References

Technical Support Center: Troubleshooting Side Reactions in Fmoc-Glu(OtBu)-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges associated with the use of Fmoc-Glu(OtBu)-OPfp in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common side reactions, providing in-depth explanations, preventative measures, and validated protocols to ensure the successful synthesis of high-purity peptides.

Introduction to this compound Coupling

This compound is a widely used activated ester for the incorporation of glutamic acid into peptide sequences. The pentafluorophenyl (Pfp) ester provides high reactivity, facilitating rapid and efficient peptide bond formation.[1][2] This high reactivity is advantageous as it can minimize certain side reactions by reducing the required coupling time.[3] The tert-butyl (OtBu) group protects the side-chain carboxylic acid and is readily removed during the final trifluoroacetic acid (TFA) cleavage step.[4][5]

Despite these advantages, the coupling of glutamic acid residues can be prone to specific side reactions that can compromise the purity and yield of the final peptide product. This guide will address the most common of these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Pyroglutamate Formation - The N-Terminal "Capping" Problem

Question: After synthesizing my peptide, which has an N-terminal glutamic acid, I observe a significant peak in my mass spectrometry analysis corresponding to a mass loss of 18 Da. What is causing this?

Answer: This mass loss is a classic indicator of pyroglutamate (pGlu) formation. This is a cyclization reaction where the N-terminal amine of the glutamic acid residue attacks its own side-chain carboxyl group, forming a five-membered lactam ring and eliminating a molecule of water.[6][7] This modification "caps" the N-terminus, preventing further sequencing by methods like Edman degradation and altering the peptide's overall charge and properties.[8][9]

Causality and Prevention:

  • Mechanism: The formation of pyroglutamate from N-terminal glutamic acid is a non-enzymatic intramolecular cyclization.[10][11] While it can occur spontaneously, it is significantly influenced by pH and temperature.[8][12]

  • pH Influence: The reaction is favored under both acidic (pH 4) and basic (pH 8) conditions, with minimal formation at a neutral pH around 6.2.[8][10] During Fmoc-SPPS, the repetitive basic treatments with piperidine for Fmoc deprotection can create a favorable environment for this side reaction, especially if the N-terminal Glu is exposed for extended periods.

  • Temperature: Elevated temperatures can accelerate the rate of pyroglutamate formation.[13]

Troubleshooting & Preventative Strategies:

  • Immediate Coupling of the Subsequent Residue: Once the Fmoc group of the N-terminal glutamic acid is removed, proceed immediately with the coupling of the next amino acid. Minimizing the time the free N-terminal amine of glutamic acid is exposed to the basic conditions of the SPPS cycle is crucial.

  • Use of a More Hindered N-terminal Amino Acid: If the sequence allows, consider having an amino acid other than glutamic acid at the N-terminus.

  • Careful pH Control During Work-up and Purification: After cleavage from the resin, maintain the pH of your crude peptide solution and HPLC mobile phases within a neutral range to prevent further cyclization.

Diagram: Mechanism of Pyroglutamate Formation

glutarimide_formation Peptide_Chain Peptide-Glu(OtBu)-Gly-Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide_Chain->Deprotection SPPS Cycle Glutarimide Cyclic Glutarimide Intermediate Deprotection->Glutarimide Base-catalyzed intramolecular attack Byproducts α-Peptide β-Peptide Piperidide Adducts Glutarimide->Byproducts Nucleophilic opening spss_workflow Start Start with Peptide-Resin Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (1-2 hours) Wash1->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash2 Wash (DMF) Monitor->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotect Repeat for each AA End Final Cleavage (TFA Cocktail) Next_Cycle->End After final AA

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Glu(OtBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for incomplete coupling of Fmoc-Glu(OtBu)-OPfp. As Senior Application Scientists, we have compiled this resource based on established best practices and field-proven insights to help you navigate the complexities of peptide synthesis.

Understanding this compound and its Role in SPPS

This compound is a widely used activated amino acid derivative in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl (PFP) ester is a highly reactive "active ester" that facilitates the formation of the peptide bond.[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient reaction with the free amino group of the growing peptide chain.[1][3] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2][3] This high reactivity is advantageous as it can help to minimize or eliminate undesirable side reactions.[1][2]

Despite its high reactivity, incomplete coupling can still occur due to a variety of factors. This guide will walk you through the most common causes and provide systematic solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Kaiser test is positive after the coupling step with this compound. What is the most likely cause?

A positive Kaiser test (or other qualitative amine tests like the bromophenol blue test) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4][5] Several factors can contribute to this, but they can be broadly categorized into issues related to reaction conditions , reagent quality , and sequence-specific difficulties .

Troubleshooting Workflow for a Positive Kaiser Test

G start Positive Kaiser Test recouple Perform a second coupling (Double Coupling) start->recouple Immediate Action check_reagents Verify Reagent Quality (this compound, Solvents) recouple->check_reagents If still positive complete Coupling Complete (Negative Kaiser Test) recouple->complete If successful optimize_conditions Optimize Reaction Conditions (Time, Temperature, Additives) check_reagents->optimize_conditions If reagents are fine advanced_methods Employ Advanced Coupling Methods (Potent Reagents, Chaotropic Agents) optimize_conditions->advanced_methods If still incomplete advanced_methods->complete

Caption: A logical workflow for troubleshooting a positive Kaiser test after coupling with this compound.

Initial Response: Double Coupling

The most immediate and often effective solution is to perform a second coupling (double coupling).[4] Simply repeat the coupling step with a fresh solution of this compound. This is particularly useful if the initial reaction was simply too slow to reach completion in the allotted time.

Protocol 1: Standard Double Coupling

  • After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove byproducts and excess reagents.[4]

  • Perform a Kaiser test. If positive, proceed to the next step.

  • Prepare a fresh solution of this compound (2-3 equivalents relative to resin loading) in DMF.

  • Add the solution to the reaction vessel and agitate for 1-2 hours at room temperature.[6]

  • Wash the resin with DMF (3-5 times) and perform another Kaiser test to confirm completion.[4]

Question 2: I've performed a double coupling, but the reaction is still incomplete. What should I investigate next?

If a double coupling fails, it's time to look at more fundamental issues with your reagents and reaction setup.

A. Reagent Integrity

  • This compound: Although PFP esters are generally stable, prolonged or improper storage can lead to degradation.[1] Ensure that your amino acid derivative is not expired and has been stored under the recommended conditions (cool, dry, and protected from light).[]

  • Solvents: The quality of your solvent is critical. DMF (N,N-dimethylformamide) is the most common solvent for SPPS. Ensure it is peptide synthesis grade and has a low water content. Water can hydrolyze the active ester, rendering it inactive. Also, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.

B. Additives to Enhance Coupling

While PFP esters are highly reactive and can sometimes be used without additives, the addition of N-hydroxybenzotriazole (HOBt) can significantly increase the reaction rate.[8][9]

Protocol 2: Coupling with HOBt Additive

  • Suspend the deprotected resin in DMF.

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add the solution to the resin.

  • Shake the reaction mixture at room temperature for 1-2 hours.[8]

  • Wash the resin and monitor the coupling with a Kaiser test.

AdditiveKey AdvantageTypical Concentration
HOBt Increases reaction rate of PFP esters.[9]1-3 equivalents
HOOBt Can lead to faster couplings.[8]1 equivalent
Question 3: My peptide sequence is known to be "difficult" due to aggregation. Could this be the cause of incomplete coupling?

Yes, absolutely. Peptide chain aggregation is a major cause of incomplete reactions in SPPS.[10] As the peptide elongates, it can fold into secondary structures (like beta-sheets) that are stabilized by intermolecular hydrogen bonds. This can make the N-terminal amine inaccessible to the incoming activated amino acid.

Indicators of Aggregation:

  • Slow or incomplete Fmoc deprotection.

  • Difficulty in swelling the resin.

  • Incomplete coupling reactions, even with reliable reagents.

Strategies to Overcome Aggregation:

  • Chaotropic Agents: The addition of chaotropic agents like a solution of 2 M guanidinium chloride in DMF can disrupt hydrogen bonding networks and improve solvation of the peptide chain.

  • Elevated Temperature: Increasing the reaction temperature to 40-50°C can help to break up secondary structures. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions like racemization.[11]

  • Alternative Solvents: Using a solvent mixture, such as DMF/NMP or adding a small percentage of DMSO, can improve the solvation of the peptide and reduce aggregation.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence is a highly effective method to disrupt aggregation. These dipeptides introduce a "kink" in the peptide backbone, preventing the formation of beta-sheets.[12]

G Aggregation Peptide Aggregation Inaccessible_Amine Inaccessible N-terminal Amine Aggregation->Inaccessible_Amine Incomplete_Coupling Incomplete Coupling Inaccessible_Amine->Incomplete_Coupling Disruption_Methods Disruption Strategies Chaotropic_Agents Chaotropic Agents Disruption_Methods->Chaotropic_Agents High_Temp Elevated Temperature Disruption_Methods->High_Temp Alt_Solvents Alternative Solvents Disruption_Methods->Alt_Solvents Pseudoprolines Pseudoproline Dipeptides Disruption_Methods->Pseudoprolines

Caption: The relationship between peptide aggregation and incomplete coupling, along with common disruption strategies.

Question 4: Should I consider using a different coupling reagent if this compound is consistently failing?

While this compound is an activated amino acid and doesn't strictly require a separate coupling reagent, in cases of severe steric hindrance or aggregation, switching to an in-situ activation method with a more potent coupling reagent may be necessary.[8] This involves using Fmoc-Glu(OtBu)-OH with a phosphonium or uronium/aminium salt reagent.

Comparison of High-Efficiency Coupling Reagents

Reagent ClassExamplesAdvantagesConsiderations
Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast kinetics.[13]Can cause guanidinylation of the N-terminal amine.[13]
Phosphonium PyBOP, PyAOPHigh reactivity, does not cause guanidinylation, suitable for slow reactions.[13]Byproducts can be more difficult to remove.
Carbodiimide DICCost-effective.Generally less reactive, requires an additive (e.g., OxymaPure) to suppress side reactions.[11]

Protocol 3: High-Efficiency Coupling with HATU

This protocol is recommended for particularly difficult couplings where steric hindrance or aggregation is a significant factor.[6]

  • Swell and deprotect the resin as usual.

  • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents), HATU (3-5 equivalents), and a hindered base like 2,4,6-collidine or DIPEA (6-10 equivalents) in DMF.[6]

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin thoroughly and monitor for completion.

Summary and Key Takeaways

Incomplete coupling of this compound is a common but solvable issue in SPPS. A systematic approach to troubleshooting is essential for success.

  • Start Simple: Always begin with the easiest solution, such as a double coupling.

  • Verify Your Reagents: Ensure the quality and integrity of your amino acid derivatives and solvents.

  • Consider Additives: HOBt can be a simple and effective way to boost coupling efficiency.

  • Address Aggregation: For difficult sequences, employ strategies to disrupt secondary structure formation.

  • Escalate When Necessary: Don't hesitate to switch to more potent in-situ coupling reagents like HATU or PyBOP for the most challenging couplings.

By following these guidelines, you can effectively troubleshoot and overcome incomplete coupling reactions, leading to higher purity crude peptides and more successful synthetic outcomes.

References

How to avoid racemization when using Fmoc-Glu(OtBu)-OPfp.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: How to Avoid Racemization When Using Fmoc-Glu(OtBu)-OPfp

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the risk of racemization when using this compound in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a specific concern with this compound?

A: Racemization is the process that results in the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide and can have significantly different biological activities.[1]

This compound, like other activated amino acid esters, is susceptible to this side reaction. The pentafluorophenyl (Pfp) ester is a highly activating group, making the carboxyl group exceptionally reactive for amide bond formation. While this high reactivity is desirable for efficient coupling, it can also increase the rate of racemization, particularly under non-optimized conditions.[2] Glutamic acid itself is one of the amino acids prone to this side reaction.

Q2: What is the chemical mechanism behind racemization with activated esters?

A: The primary mechanism of racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[3][4][5] This process is particularly relevant for activated amino acids.

Here's the step-by-step mechanism:

  • Activation: The carboxyl group of the Fmoc-amino acid is highly activated by the Pfp ester.

  • Cyclization: In the presence of a base, the activated carbonyl can be attacked intramolecularly by the nitrogen of the Fmoc-protecting group's carbamate, leading to the formation of a planar, five-membered oxazolone ring.

  • Enolization & Racemization: The proton on the α-carbon (the chiral center) of this oxazolone intermediate is now highly acidic. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.

  • Reprotonation: When this planar intermediate is reprotonated, it can occur from either face of the molecule with roughly equal probability, leading to a mixture of both L- and D-isomers.[3][4]

Figure 1: Mechanism of Racemization via Oxazolone Formation.
Troubleshooting & Optimization

Q3: I suspect racemization is occurring. What is the most critical factor to check first?

A: Your choice of base. The base used during the coupling step is the single most influential factor in promoting or preventing racemization. While a base is necessary, its strength and steric properties are critical.

  • Problematic Base: Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA/DIEA) are frequently implicated in causing racemization.[6][7][8] While effective for neutralization, DIPEA is a strong enough base to deprotonate the oxazolone intermediate, facilitating racemization.

  • Recommended Bases: Weaker or more sterically hindered bases are preferred.[6][9]

    • N-methylmorpholine (NMM): Generally a good first choice as it is less basic than DIPEA.[7][10]

    • 2,4,6-Collidine: A more hindered and weaker base that has shown excellent results in minimizing racemization, especially for sensitive residues like Cysteine.[8][9][11]

Data Summary: Base Selection Guide

Base pKa (Conjugate Acid) Steric Hindrance Recommendation for Pfp Esters
DIPEA (DIEA) ~10.7 Moderate Not Recommended ; high risk of racemization.[7][8]
NMM ~7.4 Low Recommended ; good balance of basicity and low racemization risk.[7][10]

| 2,4,6-Collidine | ~7.4 | High | Highly Recommended ; excellent for suppressing racemization.[9][11] |

Q4: Beyond the base, what other reaction conditions should I optimize?

A: Several other parameters can be adjusted to create an environment that favors the desired coupling reaction over the racemization pathway.

  • Temperature: Higher temperatures accelerate the rate of all reactions, including oxazolone formation and enolization.

    • Solution: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or even room temperature (if previously elevated) can significantly reduce racemization.[4][6][11] For microwave-assisted synthesis, reducing the coupling temperature has been shown to be effective.[11]

  • Reaction Time: The longer the activated amino acid exists in the basic coupling solution, the greater the opportunity for racemization.

    • Solution: Use a molar excess (e.g., 1.5 to 3-fold) of the this compound to drive the coupling reaction to completion quickly, typically within 1-2 hours.[2] Monitor the reaction using a ninhydrin test to avoid unnecessarily long reaction times.

  • Solvent: Highly polar aprotic solvents like DMF and NMP are standard, but solvent choice can have an effect.

    • Solution: While DMF is most common, for particularly problematic couplings, consider a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), which may help reduce racemization.[6]

Experimental Protocols & Verification
Q5: What is a reliable protocol for coupling this compound to minimize racemization?

A: This protocol incorporates the best practices discussed above.

Protocol: Low-Racemization Coupling of this compound

  • Resin Preparation: Swell the resin in high-purity, anhydrous DMF. Perform the standard Fmoc deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF to remove all residual piperidine.

  • Reagent Preparation: In a separate vessel, dissolve 2.0 equivalents of this compound in a minimal amount of anhydrous DMF.

  • Coupling Initiation: Add the dissolved this compound solution to the washed, deprotected peptide-resin.

  • Base Addition: Add 2.0 equivalents of 2,4,6-Collidine or NMM to the reaction vessel. Crucially, do not use DIPEA.

  • Reaction: Agitate the mixture at room temperature (20-25°C) for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin test to monitor the disappearance of the free amine. If the test is negative (indicating complete reaction), proceed to washing. If it is still positive, allow the reaction to proceed for another 30-60 minutes before re-testing.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Q6: I've optimized my protocol, but how can I be certain I've eliminated racemization?

A: Analytical verification is essential to confirm the stereochemical purity of your final peptide.

  • Primary Method: Chiral Chromatography: The gold standard for quantifying enantiomeric impurities is chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]

    • Hydrolysis: The final, purified peptide is completely hydrolyzed into its constituent amino acids using acidic conditions (e.g., 6N HCl). To account for any racemization that might occur during the hydrolysis step itself, this is often done in deuterated acid (DCl/D₂O).[12][13]

    • Analysis: The resulting amino acid mixture is analyzed on a chiral HPLC column. This separates the L- and D-isomers of glutamic acid, allowing for precise quantification of any D-Glu that was formed during the synthesis. The method is sensitive enough to detect impurity levels down to 0.1%.[12]

  • Secondary Method: Enzymatic Digestion: Proteases are highly specific for L-amino acids. If a D-amino acid is present at a specific cleavage site, the enzyme will not be able to cut the peptide bond.[15] By comparing the HPLC chromatograms of the digested target peptide and a suspect batch, missing or different fragments can indicate the location of a racemized residue.[15]

Troubleshooting Workflow

If you have detected racemization in your product, use the following workflow to identify and correct the issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Racemization start Racemization Detected (e.g., via Chiral HPLC) q1 Step 1: Check the Base Was DIPEA used? start->q1 a1_yes Action: Replace DIPEA with 2,4,6-Collidine or NMM. Re-synthesize. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No end_node Problem Resolved a1_yes->end_node q2 Step 2: Check Temperature Was coupling performed above room temp? a1_no->q2 a2_yes Action: Lower coupling temp to 0°C or RT. Re-synthesize. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No a2_yes->end_node q3 Step 3: Check Reaction Time Was coupling time > 3 hours? a2_no->q3 a3_yes Action: Use excess Pfp ester to shorten time (1-2h). Monitor with ninhydrin test. Re-synthesize. q3->a3_yes Yes a3_no Proceed to next check. q3->a3_no No a3_yes->end_node q4 Step 4: Check Reagent Quality Is this compound old or improperly stored? a3_no->q4 a4_yes Action: Use fresh, high-purity reagent. Re-synthesize. q4->a4_yes Yes a4_yes->end_node

Figure 2: Troubleshooting Workflow for Racemization.

References

Technical Support Center: Optimizing Fmoc-Glu(OtBu)-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have designed this guide to provide in-depth, field-tested advice for researchers, scientists, and drug development professionals. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own syntheses.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Glu(OtBu)-OPfp and what are its primary advantages?

This compound is the N-α-Fmoc-protected, side-chain tert-butyl (OtBu) ester-protected glutamic acid, which has been pre-activated as a pentafluorophenyl (OPfp) ester. Its primary advantage is that it is a stable, crystalline solid that can be used directly in coupling reactions without requiring a separate, in-situ activation step.[1][2] This approach is especially useful for minimizing side reactions and racemization that can sometimes occur during activation with standard coupling reagents.[1] The OtBu group provides orthogonal protection for the glutamic acid side chain, as it is stable to the basic conditions of Fmoc-group removal (e.g., piperidine) and is cleaved under strongly acidic conditions during the final cleavage from the resin.[3][4]

Q2: Do I need to add an activation agent like HATU, HBTU, or DIC to my this compound coupling reaction?

No. The pentafluorophenyl ester is already a highly reactive "active ester". Adding another coupling reagent is unnecessary and can lead to unwanted side reactions and increased costs. The purpose of using a pre-activated OPfp ester is to bypass the need for these reagents entirely.[1]

Q3: What is the purpose of adding HOBt or Oxyma Pure to the coupling reaction? Is it required?

While not strictly required, adding a nucleophilic catalyst like N-hydroxybenzotriazole (HOBt) or Oxyma Pure is highly recommended.[2] These additives significantly accelerate the rate of coupling.[5] The mechanism involves the rapid formation of a highly reactive HOBt- or Oxyma-ester intermediate in situ, which then acylates the free N-terminal amine of the peptide chain more efficiently than the OPfp ester alone. This practice also further suppresses potential racemization.[2][6]

Q4: Is a non-nucleophilic base like DIPEA or 2,4,6-collidine necessary for the coupling step?

Typically, a tertiary amine base is not required for the coupling of Fmoc-amino acid OPfp esters. The reaction proceeds efficiently without it. In fact, adding a strong base like Diisopropylethylamine (DIPEA) can sometimes increase the risk of side reactions, including racemization, especially if the reaction conditions are not carefully controlled.[7] For most standard couplings with OPfp esters, omitting the base is the preferred and cleaner method.

Troubleshooting Guide: Common Coupling Issues

Problem: My coupling reaction is incomplete, as indicated by a positive Kaiser test.

An incomplete coupling is the most common issue in SPPS, leading to deletion sequences in the final product.

Root Causes & Solutions:

  • Steric Hindrance: The N-terminus of the growing peptide chain may be sterically hindered, slowing the reaction. This is common in sequences with bulky amino acids or during the synthesis of longer peptides where chain aggregation can occur.[7]

    • Solution 1: Double Coupling. This is the most direct solution. After the initial coupling time, wash the resin thoroughly with DMF and repeat the entire coupling procedure with a fresh solution of this compound and your chosen additive.[8][9]

    • Solution 2: Increase Reaction Time. Extend the initial coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] Monitor progress periodically with a Kaiser test on a small sample of beads.

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, making the N-terminal amine inaccessible.

    • Solution: Switch to a more polar solvent system or use so-called "magic bullets" like a small percentage of DMSO in your DMF to disrupt secondary structures. Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can also help, but should be done cautiously as it can increase the risk of side reactions.

  • Sub-optimal Reagent Stoichiometry: Using insufficient equivalents of the activated amino acid can lead to an incomplete reaction.

    • Solution: Ensure you are using an appropriate excess of the OPfp ester. A 3- to 5-fold excess relative to the resin loading is a standard starting point.[5]

Workflow: Troubleshooting Incomplete Coupling

Below is a decision-making flowchart for addressing an incomplete coupling event.

G Start Perform Kaiser Test on Resin Sample TestResult Test Result? Start->TestResult Positive Positive (Blue Beads) TestResult->Positive Incomplete Negative Negative (Colorless/Yellow Beads) TestResult->Negative Complete DoubleCouple Perform Double Coupling (See Protocol 3) Positive->DoubleCouple CheckTime Extend Reaction Time? (e.g., to 4-12 hours) Positive->CheckTime Alternative Proceed Wash Resin & Proceed to Next Cycle Negative->Proceed DoubleCouple->Start Re-test CheckTime->DoubleCouple No Capping Consider Capping Unreacted Amines (e.g., with Acetic Anhydride) CheckTime->Capping Yes, still positive G A Start: Deprotected Peptide-Resin B Wash (DMF, 5x) A->B C Couple: Add this compound + HOBt in DMF B->C D Agitate at RT (1-2 hours) C->D E Monitoring: Perform Kaiser Test D->E F Wash (DMF, 5x) E->F Complete H Incomplete Coupling Detected E->H Incomplete G End: Ready for Next Deprotection F->G H->D Extend Time or Double Couple

References

Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). While the query specifically mentioned issues arising during the use of Fmoc-Glu(OtBu)-OPfp , it is crucial to understand that aggregation is rarely caused by a single activated monomer. Instead, it is a phenomenon related to the growing peptide chain's sequence and its interaction with the resin matrix.

Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?

Peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1] When this occurs, the peptide chains can become insoluble and collapse onto the resin, rendering the N-terminus of the chain inaccessible to reagents for subsequent deprotection and coupling steps.[2] This is a leading cause of failed syntheses, resulting in low yields and deletion by-products.[3]

Q2: My synthesis is failing after a coupling step with this compound. Is this specific amino acid the problem?

While the side-chain tert-butyl (OtBu) group on glutamic acid adds hydrophobicity, which can contribute to aggregation tendency, it is unlikely that this specific building block is the sole cause.[4][5] The pentafluorophenyl (OPfp) ester is a highly reactive leaving group used for activation and is not incorporated into the peptide.[6] More often, aggregation becomes critical as the peptide chain elongates, typically after the 5th or 6th residue.[7] The problem you are observing is likely due to the cumulative properties of the entire peptide sequence assembled so far, which has reached a critical point of insolubility.

Q3: What are the visible signs of on-resin aggregation?

Key indicators that your peptide is aggregating on the resin during synthesis include:

  • Poor Resin Swelling: The resin beads may fail to swell properly or may even appear shrunken in the synthesis solvent.[1][7]

  • Physical Clumping: The resin may become sticky and clump together, losing its free-flowing character.[1]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) test after a coupling step, indicating unreacted free amines.[1] Similarly, Fmoc deprotection may be sluggish.

  • Altered Deprotection Profile: In automated continuous-flow synthesizers, a flattened and broadened UV deprotection peak is a classic sign of aggregation.

Q4: Which peptide sequences are most prone to aggregation?

Sequences termed "difficult sequences" are particularly susceptible.[8][9] These typically include:

  • Peptides with a high content of hydrophobic and β-branched amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala).[8][10]

  • Sequences containing amino acids that can form strong intra-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr).

  • Peptides containing repeating Gly-Gly motifs, which are known to have a high propensity to aggregate.[2]

Troubleshooting Guide: Addressing On-Resin Aggregation

This section provides solutions for issues encountered during synthesis.

Issue 1: Incomplete Coupling Detected
  • Symptom: A positive Kaiser test or TNBS test after the coupling step.

  • Symptom: Mass spectrometry of the final product reveals deletion sequences (e.g., n-1).

Root Cause: The N-terminus of the resin-bound peptide is sterically hindered due to chain aggregation, preventing the activated amino acid from accessing the reaction site.[11]

Recommended Solutions (In Order of Application):

  • Double Couple: Immediately repeat the coupling step with a fresh solution of activated amino acid and coupling reagent. Allow for a longer reaction time (1-2 hours).[2]

  • Change Solvents: Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for some hydrophobic peptides.[12][13] Alternatively, use a "magic mixture" of DCM/DMF/NMP (1:1:1) or add up to 20% Dimethyl Sulfoxide (DMSO) to the coupling reaction to disrupt hydrogen bonds.[8][14]

  • Increase Temperature: Perform the coupling at an elevated temperature (50-75°C). Microwave peptide synthesizers are particularly effective at this, as the microwave energy can help break up aggregates and accelerate reaction kinetics.[7][15]

  • Use Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF, to disrupt secondary structures.[2][15] Ensure the salt is thoroughly washed away before adding the activated amino acid, as it can interfere with the reaction.[15]

Issue 2: Poor Resin Swelling and Physical Clumping
  • Symptom: The resin bed volume has visibly decreased, or the resin beads are sticking together.

Root Cause: Severe on-resin aggregation is occurring, causing the peptide-resin matrix to collapse and become poorly solvated.

Recommended Solutions: This is a critical failure point. If simpler methods like solvent changes do not work, a more robust strategy is required. Often, the synthesis must be restarted.

  • Resynthesis with a Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the physical distance between the growing peptide chains, reducing the likelihood of intermolecular interactions.[3][16]

  • Resynthesis with a PEG-based Resin: Switch to a resin with polyethylene glycol (PEG) linkers (e.g., TentaGel, NovaSyn® TG). These resins create a more polar and peptide-like environment, improving solvation of the growing chain and minimizing aggregation.[3][7][16]

  • Resynthesis with Backbone Protection: This is the most universally effective method.[2] Proactively incorporate structure-disrupting elements into your peptide backbone at strategic intervals (approximately every 6th residue).[7]

    • Pseudoproline Dipeptides: For sequences containing Ser or Thr, substitute the Xaa-Ser or Xaa-Thr pair with a corresponding Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide. This introduces a "kink" that disrupts β-sheet formation and is fully reversible upon final TFA cleavage.[2][7][17]

    • Hmb/Dmb Dipeptides: For sequences containing Gly, use an Fmoc-Xaa-(Dmb)Gly-OH dipeptide. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks hydrogen bond formation.[2][18]

Visualizing the Solution
Diagram 1: Troubleshooting Workflow for Peptide Aggregation

This decision tree outlines a logical progression for diagnosing and solving aggregation issues during SPPS.

Caption: Troubleshooting workflow for addressing on-resin peptide aggregation.

Diagram 2: Mechanism of Backbone Protection

This diagram illustrates how backbone-protecting groups prevent the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation.

G cluster_0 A) Standard Peptide Chains (Aggregation Prone) cluster_1 B) Backbone-Protected Chains (Aggregation Disrupted) a1 ...-NH-CHR-CO-... a2 ...-NH-CHR-CO-... a1->a2 b1 ...-N(Dmb)-CHR-CO-... b2 ...-NH-CHR-CO-... no_h_bond_label Steric Hindrance Prevents H-Bonding

Caption: Backbone protection physically blocks intermolecular hydrogen bonding.

Quantitative Data Summary
Table 1: Comparison of Aggregation-Disrupting Solvents
Solvent/MixtureCompositionMechanism of ActionUse CaseReference(s)
NMPN-Methyl-2-pyrrolidoneBetter solvating properties for hydrophobic peptides compared to DMF.Standard replacement for DMF in difficult syntheses.[12][13]
DMSODimethyl SulfoxidePowerful hydrogen bond disrupter.Added as a co-solvent (10-25%) to DMF or NMP during difficult coupling steps.[14]
"Magic Mixture"DCM/DMF/NMP (1:1:1)Combines solvents with different polarities to improve overall solvation.Successfully used for many known "difficult sequences".[8][9]
Table 2: Common Chaotropic Agents for SPPS
AgentTypical ConcentrationApplication NotesReference(s)
Lithium Chloride (LiCl)0.4 - 0.8 M in DMFAdded during wash steps before coupling or directly to the coupling mixture.[1][2][15]
Sodium Perchlorate (NaClO₄)0.8 M in DMFUsed similarly to LiCl to disrupt hydrogen bonding networks.[2]
Potassium Thiocyanate (KSCN)4 M in DMFA very strong chaotrope; use with caution. Ensure thorough washing.[7]
Experimental Protocols
Protocol 1: Difficult Coupling Using a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a pseudoproline dipeptide, a key strategy for preventing aggregation.[2]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of NMP.

  • Add DIPEA (10 eq.) to the vessel and mix thoroughly.

  • Immediately add the activated dipeptide solution to the drained peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Take a small sample of resin beads and perform a TNBS test to confirm complete coupling (beads should be colorless).

  • If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[10]

  • Once complete, wash the resin thoroughly with NMP (3x) and DCM (3x) and proceed with the synthesis.

Protocol 2: Test Cleavage to Monitor Synthesis Progress

For peptides longer than 20 amino acids, performing a test cleavage at intermediate steps is highly recommended to detect problems early.[1]

Materials:

  • Dry peptide-resin sample (~5-10 mg)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry peptide-resin sample in a 1.5 mL microcentrifuge tube.

  • Add ~200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.

  • Filter the resin out (e.g., using a small cotton plug in a pipette tip) or spin down the resin and transfer the supernatant to a new tube.

  • Add ~1 mL of cold diethyl ether to the supernatant to precipitate the cleaved peptide.

  • Centrifuge the tube for 2 minutes at high speed to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and repeat the centrifugation.

  • After decanting, allow the peptide pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to verify the mass of the intermediate product.

References

Preventing glutarimide formation from glutamic acid residues.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Welcome to the technical support guide for understanding and preventing glutarimide formation from glutamic acid (Glu) residues. This intramolecular side reaction, while less frequently discussed than aspartimide formation, can be a significant hurdle in solid-phase peptide synthesis (SPPS) and under certain physiological conditions.[1][2] It leads to undesired by-products, complicates purification, and can compromise the yield and purity of your target peptide.[3] This guide is structured in a question-and-answer format to directly address the challenges you may face, providing expert insights, troubleshooting workflows, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What exactly is glutarimide formation and why is it problematic?

Glutarimide formation is an intramolecular cyclization reaction where the backbone nitrogen of the amino acid C-terminal to a glutamic acid (Glu) residue attacks the side-chain carboxyl group of Glu. This reaction forms a stable, six-membered glutarimide ring and results in the cleavage of the peptide backbone.[1][4]

Why it's a problem:

  • Synthesis Disruption: The reaction leads to the formation of truncated peptides and undesired side products, which lowers the overall yield of the target peptide.[3][4][5]

  • Purification Challenges: Glutarimide-related impurities can have similar chromatographic properties to the desired peptide, making purification difficult and time-consuming.[3]

  • Biological Inactivity: The resulting modified peptide is structurally different from the target sequence, which can lead to a partial or total loss of biological activity.

The proposed mechanism, especially under basic conditions like the piperidine treatment used for Fmoc-deprotection in SPPS, is illustrated below.

G cluster_0 Mechanism of Glutarimide Formation (Glu-Gly Sequence) peptide_chain_start Peptide Chain- glu_residue Glu Residue (Side-chain activated, e.g., OAll ester) peptide_chain_start->glu_residue gly_residue Gly Residue (Backbone NH) glu_residue->gly_residue transition_state Transition State (Base-catalyzed attack) glu_residue->transition_state peptide_chain_end -Peptide Chain gly_residue->peptide_chain_end gly_residue->transition_state Intramolecular attack glutarimide_product Glutarimide Product (3-amino-piperidine-2,5-dione) transition_state->glutarimide_product Ring Closure & Backbone Cleavage cleaved_peptide + Cleaved C-terminal peptide

Caption: Base-catalyzed mechanism of glutarimide formation.

Q2: Under what conditions is glutarimide formation most likely to occur?

This side reaction is highly dependent on specific factors:

  • Peptide Sequence: The reaction is sequence-dependent. The amino acid immediately C-terminal to the glutamic acid residue plays a critical role. Sequences like Glu-Gly are particularly susceptible because the glycine residue lacks a side chain, presenting no steric hindrance to the nucleophilic attack by its backbone nitrogen.[4][5]

  • Solid-Phase Peptide Synthesis (SPPS): Glutarimide formation is a known side reaction in SPPS, particularly during Fmoc-based strategies.[3] The repeated use of basic conditions (e.g., piperidine) to remove the Fmoc protecting group can catalyze the cyclization.[4]

  • Protecting Groups: The choice of side-chain protecting group for glutamic acid can influence the reaction rate. For example, studies have specifically identified the Glu(Gly)-OAll (α-allyl ester) sequence as leading to glutarimide formation.[1][4]

  • Physiological Conditions: While less rapid than in synthetic conditions, glutarimide formation can also occur non-enzymatically under physiological conditions from glutamine (Gln) residues through deamidation, which proceeds via a glutarimide intermediate.[6][7][8]

Q3: How does glutarimide formation compare to aspartimide formation?

Both are intramolecular cyclization side reactions. However, there are key differences:

FeatureAspartimide FormationGlutarimide Formation
Precursor Residue Aspartic Acid (Asp)Glutamic Acid (Glu)
Ring Size 5-membered succinimide ring6-membered glutarimide ring
Reaction Rate Generally faster and more common, a well-known issue in SPPS.Slower and less frequent, often overlooked.[9]
Problematic Sequences Asp-Gly, Asp-Ser, Asp-AsnGlu-Gly is the most cited problematic sequence.[4]
Q4: How can I detect and confirm glutarimide formation in my samples?

A combination of analytical techniques is essential for unambiguous identification:

  • Mass Spectrometry (MS): In its simplest form, glutarimide formation from a Glu residue results in a neutral loss of water (18.02 Da) compared to the parent peptide. In the context of SPPS where it causes backbone cleavage, you would identify a truncated peptide fragment corresponding to the N-terminal portion up to the newly formed glutarimide ring. Techniques like MALDI-TOF MS or ESI-MS are crucial for this analysis.[4][5]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to separate the glutarimide-containing by-product from the target peptide.[10][11] The by-product will appear as a distinct peak, often close to the main product peak, which can indicate a purification challenge.[4][11]

  • Nuclear Magnetic Resonance (NMR): 1H NMR can be used to definitively confirm the structure of the glutarimide ring if the by-product can be isolated in sufficient quantity.[4]

Troubleshooting Guide
Q5: My MS analysis shows an unexpected peak with a mass corresponding to my target peptide minus 18 Da. Is this glutarimide formation?

This is a strong indicator, but it requires careful interpretation. A mass loss of 18 Da can also correspond to simple dehydration or pyroglutamate formation at the N-terminus if your peptide starts with a Gln or Glu residue.[3][12]

Troubleshooting Steps:

  • Check the N-terminus: If your peptide has an N-terminal Gln, it can cyclize to form pyroglutamic acid, also resulting in an 18 Da loss.[12] This is a very common modification.

  • Perform MS/MS: Fragment the ion of interest. If glutarimide formation has occurred internally, the fragmentation pattern (b- and y-ions) will be inconsistent with the expected sequence past the Glu residue. You will see the b-ion series terminate at the glutarimide, and the y-ion series will not match what is expected.

  • Review Your Sequence: Is there a Glu-Xxx sequence in your peptide, particularly Glu-Gly? This significantly increases the likelihood of glutarimide formation.[4]

Q6: I've confirmed glutarimide formation from a Glu-Gly sequence. How can I prevent this?

You have two primary, highly effective strategies that involve modifying the peptide sequence or the amino acids used in the synthesis.

Strategy 1: Introduce Steric Hindrance (Preferred Method) The most effective way to prevent this side reaction is to inhibit the initial nucleophilic attack. This can be achieved by replacing the problematic adjacent residue with one that provides steric bulk.

  • Solution: Replace the Glycine (Gly) residue immediately following the Glutamic acid (Glu) with a sterically hindered amino acid.

    • Example: In a study synthesizing a cyclic RGD peptide, the problematic Glu(Gly) sequence was successfully replaced with Glu-Ser(tBu) . The bulky tert-butyl (tBu) protecting group on the serine side chain provided sufficient steric hindrance to completely prevent glutarimide formation.[4][5][13]

    • Another successful example involved using Glu-Lys(Boc) , where the bulky Boc group on the lysine side chain served the same preventative purpose.[1][4][5]

G cluster_workflow Troubleshooting Workflow: Glu-Gly Sequence problem Problem Glu-Gly sequence leads to glutarimide formation decision Can the Gly residue be substituted? problem->decision solution1 Solution 1 (Recommended) Replace Gly with a sterically hindered residue • e.g., Ser(tBu) or Lys(Boc) decision->solution1 Yes solution2 Solution 2 (Alternative) If sequence is immutable: • Use milder base for Fmoc-deprotection (e.g., DBU) • Minimize deprotection times • Consider alternative protecting group strategies decision->solution2 No outcome1 Prevention of Glutarimide Formation solution1->outcome1 outcome2 Minimization of Side Reaction solution2->outcome2

Caption: Decision workflow for preventing glutarimide formation.

Strategy 2: Modify Synthesis Conditions (If Sequence is Immutable) If you absolutely cannot alter the peptide sequence, you can try to minimize the reaction by altering the synthesis conditions, although this is generally less effective than steric hindrance.

  • Milder Deprotection: Use a less harsh base for Fmoc deprotection. For example, using a solution containing 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of 20% piperidine may reduce the extent of the base-catalyzed side reaction.

  • Temperature Control: Perform coupling and deprotection steps at room temperature or below, as elevated temperatures can accelerate side reactions.

  • Protecting Group Choice: While less explored for glutarimide compared to aspartimide, using side-chain protecting groups on Glu that are more stable to the synthesis conditions could potentially help. Common protecting groups for the Glu side chain include OtBu in Fmoc/tBu strategies.[14]

Experimental Protocols
Protocol 1: Analytical Confirmation of Glutarimide Formation

This protocol outlines the steps to identify a potential glutarimide-related by-product using standard laboratory equipment.

Objective: To confirm the presence of a glutarimide by-product in a crude synthetic peptide sample.

Materials:

  • Crude peptide sample

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • RP-HPLC system with a C18 column

  • ESI-MS system

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water or a diluent containing DMSO if solubility is an issue).

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a standard gradient, for example, 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at 210-230 nm.[11]

    • Look for a primary peak (your target peptide) and any significant impurity peaks. Glutarimide by-products often elute close to the parent peptide.

  • Mass Spectrometry Analysis:

    • Couple the HPLC outflow to the ESI-MS or collect fractions corresponding to the main peak and the impurity peak of interest and analyze them separately.

    • Acquire the full mass spectrum for each peak.

    • Confirmation: Compare the observed molecular weight of the impurity with the theoretical mass of the glutarimide product. For a simple intramolecular cyclization, this would be [M-18.02], where M is the mass of the parent peptide. For a cleavage product in SPPS, this would be the mass of the N-terminal fragment ending in the glutarimide ring.

  • MS/MS Fragmentation (Optional but Recommended):

    • Perform tandem MS (MS/MS) on the parent ion of the suspected impurity.

    • Analyze the fragmentation pattern. The absence of expected y- or b-ions C-terminal to the Glu residue is a strong confirmation of backbone cleavage and cyclization at that site.

Protocol 2: Preventative SPPS Using a Sterically Hindered Residue

This protocol provides an example of how to modify a synthesis to prevent glutarimide formation in a known problematic sequence.

Objective: To synthesize a peptide containing a ...-Arg-Glu-Ser-Gly-... sequence, preventing glutarimide formation at the Glu residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids, including Fmoc-Ser(tBu)-OH instead of Fmoc-Gly-OH for the position after Glu.

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Methodology (Fmoc SPPS):

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Amino Acid Coupling (General Cycle):

    • Deprotect the terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the next Fmoc-amino acid using your standard coupling protocol (e.g., HBTU/DIPEA in DMF).

  • Preventative Step - Coupling after Glu:

    • After successfully coupling Fmoc-Glu(OtBu)-OH, proceed to the next coupling step.

    • Instead of using Fmoc-Gly-OH, use Fmoc-Ser(tBu)-OH . The bulky tBu group will shield the backbone nitrogen of the serine residue.[4][13]

    • Activate and couple Fmoc-Ser(tBu)-OH using standard conditions.

  • Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups (including the tBu from Ser and OtBu from Glu) using a standard TFA cleavage cocktail.

  • Analysis: Analyze the crude product via HPLC and MS to confirm the successful synthesis of the target peptide and the absence of glutarimide-related by-products.

References

Impact of steric hindrance on Fmoc-Glu(OtBu)-OPfp coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address challenges related to the coupling of Fmoc-Glu(OtBu)-OPfp, with a focus on overcoming issues stemming from steric hindrance.

Introduction: The Challenge of Steric Hindrance

The incorporation of this compound during solid-phase peptide synthesis (SPPS) can present challenges, primarily due to steric hindrance. This phenomenon arises from the spatial bulk of the tert-Butyl (OtBu) protecting group on the glutamic acid side chain, which can physically obstruct the approach of the N-terminal amine of the growing peptide chain to the activated pentafluorophenyl (OPfp) ester. This guide provides a systematic approach to diagnosing and resolving these difficult couplings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an amino acid derivative used in SPPS.

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amine, allowing for sequential addition of amino acids.

  • Glu (Glutamic Acid): The amino acid residue being incorporated.

  • OtBu (tert-Butyl ester): An acid-labile protecting group on the side-chain carboxyl group, preventing side reactions. Its bulk is a primary source of steric hindrance.

  • OPfp (Pentafluorophenyl ester): A pre-activated ester of the α-carboxyl group. OPfp esters are stable, isolatable, and highly reactive, enabling peptide bond formation without the need for a separate in-situ activation step.[1]

Q2: How does steric hindrance specifically impact the coupling of this compound?

Steric hindrance from the bulky OtBu group slows down the rate of peptide bond formation.[2] This can lead to:

  • Incomplete or Slow Reactions: The N-terminal amine of the peptide-resin has difficulty reaching the activated carboxyl carbon.

  • Low Yields: A significant portion of the resin's free amines may remain unreacted after the standard coupling time.

  • Formation of Deletion Sequences: If the coupling fails, the subsequent amino acid will be added in the next cycle, resulting in a peptide missing the intended glutamic acid residue.[3]

Q3: Is an additional coupling reagent like HATU or HBTU required when using an OPfp ester?

No, an additional activator is not required. Fmoc-amino acid-OPfp derivatives are already activated esters.[4] However, their reactivity can be significantly enhanced by the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt).[5]

Q4: What is the risk of pyroglutamate formation during the coupling of this compound?

Pyroglutamate formation is a potential side reaction where the N-terminal amine of the glutamic acid residue attacks its own activated carboxyl group, forming a cyclic pyroglutamyl residue. While the side-chain OtBu protecting group effectively prevents cyclization involving the side-chain carboxyl group, the risk of N-terminal cyclization exists, especially during prolonged coupling times or under basic conditions.[6] However, this side reaction is more common for N-terminal glutamine residues and is generally considered a minor issue for internal, side-chain protected glutamic acid residues during standard Fmoc-SPPS.[6]

Q5: How can I monitor the completion of a sterically hindered coupling?

Standard qualitative tests for free primary amines are effective.

  • Kaiser Test: A reliable method for most amino acids. A positive result (blue beads) indicates incomplete coupling.[3]

  • Bromophenol Blue (BPB) Test: This test is also suitable. A blue or green color on the resin beads signifies the presence of unreacted free amines, while a yellow color indicates a complete reaction.

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a tiered approach to resolving incomplete coupling, starting with the simplest modifications.

Problem: Positive Kaiser or Bromophenol Blue test after standard coupling time.

Below is a workflow to diagnose and resolve the issue.

G cluster_0 Tier 1: Reaction Optimization cluster_1 Tier 2: Enhanced Reactivity cluster_2 Tier 3: Alternative Chemistry start Start: Incomplete Coupling (Positive Colorimetric Test) opt_time Extend Reaction Time (e.g., 2-4 hours or overnight) start->opt_time Is reaction time standard? add_hobt Add HOBt Catalyst (1-1.5 equivalents) opt_time->add_hobt Still incomplete? end_success Coupling Complete (Negative Colorimetric Test) opt_time->end_success Resolved double_couple Perform a Double Coupling add_hobt->double_couple Still incomplete? add_hobt->end_success Resolved inc_temp Increase Temperature (e.g., to 35-40°C) double_couple->inc_temp Still incomplete? double_couple->end_success Resolved switch_reagent Switch to In-Situ Activation (e.g., HATU/DIPEA) inc_temp->switch_reagent Still incomplete? inc_temp->end_success Resolved switch_reagent->end_success Resolved G cluster_0 Peptide Bond Formation cluster_1 Steric Hindrance PeptideResin Peptide-Resin (Free N-Terminus) NewPeptide Elongated Peptide PeptideResin->NewPeptide Nucleophilic Attack ActivatedAA This compound ActivatedAA->NewPeptide StericBlock OtBu Group Blocks Approach StericBlock->PeptideResin Hinders Reaction

References

Fmoc-Glu(OtBu)-OPfp solubility problems in reaction solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fmoc-Glu(OtBu)-OPfp in their synthetic workflows. This guide is designed to provide in-depth, practical solutions to common challenges, with a specific focus on the solubility issues that can arise during the course of a reaction. As a pre-activated amino acid derivative, this compound offers distinct advantages in peptide synthesis, but its unique properties also necessitate specific handling considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from the more common Fmoc-Glu(OtBu)-OH?

This compound is the pentafluorophenyl (PFP) active ester of Fmoc-protected glutamic acid with a tert-butyl (OtBu) protected side chain. The key difference lies in the carboxyl group's activation state.

  • Fmoc-Glu(OtBu)-OH: This is the standard carboxylic acid form. Before it can react with a free amine on the growing peptide chain, it must be activated in situ using coupling reagents like HBTU, HATU, or DIC with an additive like HOBt.[1]

  • This compound: This is a pre-activated ester. The PFP group is highly electron-withdrawing, making it an excellent leaving group.[2] This intrinsic reactivity means it does not require a separate activation step, allowing for a more direct coupling reaction.[3] This can be advantageous in minimizing side reactions and reducing racemization.[4]

Q2: In which solvents is this compound typically soluble?

This compound is generally soluble in a range of organic solvents commonly used in peptide synthesis. While comprehensive quantitative solubility data can be sequence and condition-dependent, the following solvents are recommended:

  • Primary Solvents for Coupling:

    • N,N-Dimethylformamide (DMF): The most common solvent for solid-phase peptide synthesis (SPPS), and a reliable choice for dissolving this compound.[5]

    • N-Methyl-2-pyrrolidone (NMP): Another excellent solvent for SPPS that can enhance resin swelling and, in some cases, improve coupling yields.[6]

  • Other Compatible Solvents:

    • Dichloromethane (DCM)

    • Chloroform

    • Dimethyl Sulfoxide (DMSO)

    • Acetone

    • Ethyl Acetate

It is important to note that while most common peptide reagents are soluble in NMP, some Fmoc-amino acids have shown greater decomposition over extended periods in NMP compared to DMF.[6]

Q3: Does the OPfp ester significantly alter the solubility compared to the -OH form?

While direct comparative studies are not extensively published, we can infer solubility behavior based on molecular structure. The large, hydrophobic pentafluorophenyl group replaces a polar carboxylic acid. This change generally results in a crystalline, solid compound that is readily soluble in polar aprotic solvents like DMF and NMP.[5] The more critical factor in a practical setting is not just the solubility of the amino acid derivative itself, but the entire coupling cocktail. With this compound, you are dissolving a single, stable crystalline solid. With Fmoc-Glu(OtBu)-OH, you are creating a complex mixture of the amino acid, a coupling agent, and a base, all of which must remain soluble.

Troubleshooting Guide: Solubility and Reaction Issues

This section addresses specific problems you may encounter when using this compound, providing a logical workflow to diagnose and resolve the issue.

Problem 1: this compound is dissolving slowly or not at all in the reaction solvent.

Slow or incomplete dissolution is a critical issue as it can lead to inaccurate concentrations and failed coupling reactions.[1]

Initial Diagnosis Workflow:

start Slow or Incomplete Dissolution of This compound check_solvent Step 1: Verify Solvent Quality - Is the solvent anhydrous (peptide synthesis grade)? - Is the bottle freshly opened or properly stored? start->check_solvent check_compound Step 2: Check Compound Integrity - Has the compound been stored correctly (-20°C)? - Is it within its expiry date? check_solvent->check_compound If solvent is OK fail Issue Persists: Contact Technical Support check_solvent->fail If solvent is old/wet action_sonicate Step 3: Apply Gentle Physical Methods - Vortex vigorously. - Sonicate the solution for 5-10 minutes. check_compound->action_sonicate If compound is OK check_compound->fail If compound is degraded action_warm Step 4: Gentle Warming - Warm the solution to 30-40°C. - Monitor carefully to avoid degradation. action_sonicate->action_warm If still not dissolved success Dissolution Successful action_sonicate->success If dissolved action_solvent Step 5: Re-evaluate Solvent Choice - Is DMF or NMP being used? - Consider a solvent mixture (e.g., DMF/DCM). action_warm->action_solvent If still not dissolved action_warm->success If dissolved action_solvent->success If dissolved action_solvent->fail If all steps fail

Caption: Troubleshooting workflow for this compound dissolution.

Detailed Steps & Explanations:

  • Verify Solvent Quality: The presence of water in solvents like DMF can significantly impact the solubility of hydrophobic compounds and can also hydrolyze the active ester. Always use anhydrous, peptide-grade solvents.

  • Compound Integrity: Fmoc-amino acid derivatives should be stored at low temperatures (typically -20°C) to prevent degradation. Ensure the compound is a free-flowing crystalline powder.

  • Mechanical Agitation: Sonication is a highly effective method for breaking up solid aggregates and increasing the rate of dissolution without excessive heating.[1]

  • Gentle Warming: Increasing the temperature can improve solubility. However, exercise caution as prolonged exposure to higher temperatures can potentially lead to degradation or side reactions. A temperature of 30-40°C is generally safe for short periods.

  • Solvent System Optimization: If dissolution in pure DMF or NMP is problematic, consider a solvent mixture. For instance, adding a small amount of DCM can sometimes improve solubility. For sequences prone to aggregation, mixtures containing DMSO have also been employed.[6]

Problem 2: The this compound dissolves, but precipitation occurs upon addition to the resin.

This issue often points to a problem with the local concentration or the state of the resin-bound peptide, rather than the compound's intrinsic solubility.

Possible Causes and Solutions:

  • Cause A: High Local Concentration.

    • Explanation: Adding a highly concentrated solution of the amino acid to the resin can cause localized saturation and precipitation before it has a chance to disperse.

    • Solution:

      • Ensure the resin is well-swollen and properly solvated by the bulk reaction solvent.[6]

      • Add the dissolved this compound solution slowly to the vessel with vigorous agitation to ensure rapid mixing.

      • Consider using a slightly larger solvent volume for the coupling step if your protocol allows.

  • Cause B: On-Resin Aggregation.

    • Explanation: The growing peptide chain on the solid support can adopt secondary structures that are poorly solvated, effectively "crashing out" of the solvent and hindering the approach of the activated amino acid.[7]

    • Solution:

      • Switch Solvents: If using DMF, switching to NMP may improve solvation of the peptide-resin complex.[6]

      • Incorporate Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl to the reaction can help disrupt secondary structures.

      • Use a Different Resin: For difficult sequences, resins with polyethylene glycol (PEG) linkers can improve solvation of the growing peptide chain.

Problem 3: The reaction is slow or incomplete, even though the this compound is fully dissolved.

A slow or incomplete reaction can lead to deletion sequences in the final peptide.

Reaction Optimization Workflow:

start Slow or Incomplete Coupling check_sterics Is the N-terminal amine sterically hindered? (e.g., Pro, N-methylated AA) start->check_sterics add_catalyst Add HOBt (1 equiv.) to the coupling solution. This accelerates the reaction of OPfp esters. check_sterics->add_catalyst Yes/Unsure extend_time Extend the coupling time. (e.g., from 2h to 4h or overnight) check_sterics->extend_time No add_catalyst->extend_time double_couple Perform a double coupling. (React again with a fresh solution) extend_time->double_couple check_complete Check for completion (e.g., Kaiser test) double_couple->check_complete check_complete->double_couple Positive success Coupling Complete check_complete->success Negative

Caption: Workflow for optimizing slow coupling reactions with this compound.

Detailed Steps & Explanations:

  • Catalyze the Reaction: The addition of 1-hydroxybenzotriazole (HOBt) is known to significantly increase the reaction rate of PFP esters without needing to change the fundamental coupling chemistry.[3][5] This is often the most effective first step.

  • Extend Reaction Time: If steric hindrance is a factor, simply allowing more time for the reaction to proceed can be sufficient to achieve completion.

  • Double Coupling: For particularly difficult couplings, draining the reaction vessel after the initial coupling time and adding a fresh solution of the activated amino acid can drive the reaction to completion.

By systematically addressing these potential issues, researchers can effectively troubleshoot and overcome solubility and reactivity challenges associated with this compound, ensuring the successful synthesis of high-quality peptides.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Mass Spectrometry after using Fmoc-Glu(OtBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for managing unexpected byproducts observed in mass spectrometry following solid-phase peptide synthesis (SPPS) utilizing Fmoc-Glu(OtBu)-OPfp. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to resolve challenges in your peptide synthesis workflows.

Introduction: The Chemistry of this compound

This compound is a widely used amino acid derivative in Fmoc-based SPPS. It offers a pre-activated pentafluorophenyl (PFP) ester for efficient coupling and an acid-labile tert-butyl (OtBu) group for side-chain protection.[1] This combination is designed for streamlined synthesis. However, the reactivity of the Pfp ester and the lability of the OtBu group can sometimes lead to a range of unexpected byproducts, complicating post-synthesis analysis and purification. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a PFP ester for coupling?

A1: PFP esters are highly reactive "active esters" that promote rapid and efficient amide bond formation. The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group. This high reactivity leads to faster coupling times, which can minimize undesirable side reactions like racemization.[2]

Q2: I see a mass addition of +56 Da on my target peptide. What could be the cause?

A2: A +56 Da mass shift is most commonly attributed to two potential side reactions:

  • Incomplete removal of the OtBu protecting group: If the final acid cleavage is not efficient, the tert-butyl group on the glutamic acid side chain may remain, leading to a +56 Da modification on that residue.

  • tert-Butylation of a nucleophilic residue: During the final trifluoroacetic acid (TFA) cleavage, the liberated tert-butyl cations are highly reactive and can alkylate electron-rich amino acid side chains, most notably tryptophan (Trp), but also potentially methionine (Met) or cysteine (Cys).[3]

Q3: My mass spectrum shows a mass loss of -18 Da. What is the likely culprit?

A3: A mass loss of 18 Da from a peptide containing glutamic acid is a strong indicator of pyroglutamate formation . This occurs when the N-terminal glutamic acid undergoes intramolecular cyclization to form a five-membered lactam ring, with the concurrent loss of a water molecule.[4][5]

Q4: Can the Pfp leaving group cause any unexpected adducts?

A4: While less common than other side reactions, the Pfp group can be a source of byproducts. Incomplete coupling can leave the Pfp ester attached to the glutamic acid residue. More subtly, the hydrolyzed Pfp reagent (pentafluorobenzoic acid) can sometimes be observed as a non-covalent adduct in the mass spectrum.[6]

In-Depth Troubleshooting Guides

Issue 1: Unexpected Mass Addition of +56 Da

This is one of the most frequently encountered issues and can stem from two distinct mechanistic pathways.

The OtBu group is designed to be stable to the basic conditions of Fmoc deprotection but labile to the strong acid used in the final cleavage step.[7] Incomplete removal can occur due to:

  • Insufficient Cleavage Time or Temperature: The kinetics of OtBu removal can be slow, especially for sterically hindered peptides or when the cleavage is performed at lower temperatures to minimize other side reactions.

  • Degraded or Low-Quality TFA: The concentration and purity of the TFA are critical for efficient cleavage.

During TFA cleavage, the OtBu group is released as a tert-butyl cation. This highly electrophilic species can be "scavenged" by nucleophilic residues within the peptide chain if appropriate scavenger molecules are absent or depleted in the cleavage cocktail.[3] Tryptophan's indole ring is particularly susceptible to this alkylation.

  • Verify Cleavage Cocktail Composition and Freshness:

    • Always use fresh, high-quality TFA.

    • For peptides containing Trp, Met, or Cys, ensure your cleavage cocktail includes appropriate scavengers. A standard "Reagent K" cocktail (TFA/phenol/water/thioanisole/EDT) is often effective.[7]

  • Optimize Cleavage Conditions:

    • Time Study: Perform a small-scale cleavage time course (e.g., 1, 2, and 4 hours) to determine the optimal duration for complete deprotection without significant degradation.

    • Temperature: While most cleavages are performed at room temperature, for particularly stubborn OtBu groups, a slight increase in temperature (to 30-35°C) can be considered, though this may increase the risk of other side reactions.

  • Post-Cleavage Analysis:

    • Analyze the crude product by LC-MS to quantify the extent of the +56 Da adduct.

    • If tert-butylation of Trp is suspected, tandem MS (MS/MS) can confirm the location of the modification.

pyroglutamate_formation N_term_Glu N-terminal Glutamic Acid H₂N-...-CO-NH-CH(COOH)-(CH₂)₂-CO-... Cyclic_Intermediate Cyclic Intermediate N_term_Glu->Cyclic_Intermediate Intramolecular Nucleophilic Attack Pyroglutamate Pyroglutamate Peptide Mass Loss: -18 Da Cyclic_Intermediate->Pyroglutamate Dehydration Water H₂O Cyclic_Intermediate->Water glutarimide_formation Peptide_Chain ...-Glu(OtBu)-Gly-... Peptide Backbone Glutarimide_Intermediate Glutarimide Intermediate (Six-membered ring) Peptide_Chain->Glutarimide_Intermediate Base-catalyzed intramolecular attack Hydrolyzed_Products α- and β-Glutamyl Peptides Glutarimide_Intermediate->Hydrolyzed_Products Hydrolysis

References

Fmoc-Glu(OtBu)-OPfp premature cleavage of OtBu group

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Quick Diagnosis: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature OtBu group cleavage from a glutamic acid residue during Fmoc-SPPS?

A1: The OtBu group is an acid-labile protecting group. While it is designed to be stable to the basic conditions of Fmoc removal (typically 20% piperidine in DMF), its premature cleavage is almost always initiated by acidic species.[1][2] This can occur during the repetitive Fmoc deprotection steps if the piperidine solution contains acidic impurities or degrades over time.

Q2: At which stage of the synthesis is this side reaction most likely to occur?

A2: Premature cleavage is most common during the N-terminal Fmoc deprotection step.[3] Although piperidine is a base, commercially available solutions or older batches can contain acidic contaminants. Furthermore, the dibenzofulvene byproduct of Fmoc removal can, under certain conditions, contribute to a slightly acidic microenvironment.

Q3: What are the consequences of premature OtBu cleavage?

A3: The primary consequence is the formation of a peptide with a free carboxylic acid on the glutamic acid side chain. This unprotected side chain can then react in subsequent coupling steps, leading to undesired side-products, including branched peptides or chain termination. This results in a lower yield of the target peptide and creates significant challenges for purification.[2]

Q4: How can I detect if premature OtBu cleavage has occurred?

A4: The most reliable methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the prematurely deprotected peptide will have a different retention time than the desired product. In MS, you will observe a mass difference of -56 Da, corresponding to the loss of the C4H8 (tert-butyl) group.[4]

In-Depth Troubleshooting Guides

Problem 1: Side-Chain Deprotection During Fmoc Removal

The core of the Fmoc/tBu orthogonal strategy is the stability of the tBu group to the basic conditions used for Fmoc removal.[1][5] However, this stability is not absolute and can be compromised.

Causality: The Role of Reagent Quality

The standard 20% piperidine in DMF solution used for Fmoc deprotection is the most common culprit. The perceived basicity of the solution can mask the presence of acidic impurities that can slowly cleave the acid-sensitive OtBu group over repeated cycles.

  • Piperidine Degradation: Piperidine can oxidize over time, forming acidic byproducts. Using freshly prepared solutions from high-purity piperidine is critical.

  • DMF Quality: The solvent, N,N-dimethylformamide (DMF), can degrade to form dimethylamine and formic acid.[3] Formic acid is sufficiently acidic to cause low levels of OtBu cleavage. Amine impurities in DMF can also cause premature deprotection.[3]

  • Dibenzofulvene Adducts: The dibenzofulvene (DBF) molecule released during Fmoc deprotection is scavenged by piperidine.[3] If the piperidine concentration is insufficient or its quality is poor, DBF-related species can contribute to an environment that facilitates deprotection.

Mitigation Strategy & Protocol

A self-validating system relies on stringent quality control of reagents.

Protocol 1: High-Fidelity Fmoc Deprotection

  • Reagent Preparation:

    • Always use high-purity, redistilled piperidine.

    • Prepare the 20% piperidine in DMF solution fresh daily using high-purity, peptide-synthesis-grade DMF.

    • Store both piperidine and DMF under an inert atmosphere (Argon or Nitrogen) to prevent degradation.

  • Deprotection Step:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with the freshly prepared 20% piperidine/DMF solution for 3 minutes. Drain.

    • Treat the resin a second time with 20% piperidine/DMF for 10-15 minutes. This two-step process ensures complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Monitoring (Optional but Recommended):

    • Collect the filtrate from the second deprotection step.

    • Measure the UV absorbance of the dibenzofulvene-piperidine adduct to quantify the extent of Fmoc removal.[3] Consistent readings across cycles indicate a stable process.

Problem 2: Instability During Coupling of Fmoc-Glu(OtBu)-OPfp

While less common than issues during deprotection, the coupling step itself can present challenges, especially given the use of a pre-activated pentafluorophenyl (Pfp) ester.

Causality: Activated Ester Reactivity and Conditions

This compound is a highly reactive building block designed for efficient coupling.[7][8] However, this high reactivity can also make it susceptible to side reactions if not handled correctly.

  • Prolonged Coupling Times: Extended exposure of the activated ester to the reaction environment, especially in the presence of base, can increase the likelihood of side reactions.

  • Excess Base: While a base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize the resin and facilitate coupling, excess base can potentially promote side reactions.[7]

  • Temperature: Elevated temperatures, sometimes used to drive difficult couplings, can compromise the stability of the OtBu group.

Optimized Coupling Protocol

The goal is to achieve complete coupling rapidly without compromising protecting group integrity.

Protocol 2: Optimized Coupling of this compound

  • Resin Preparation: Ensure the resin is well-swollen and the N-terminal amine has been fully deprotected and neutralized.

  • Coupling Reaction:

    • Dissolve this compound (1.5-2.0 equivalents) in a minimal amount of DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. The use of a Pfp ester generally does not require an additional coupling reagent or strong base, which minimizes potential side reactions.

    • Monitor the reaction closely using a colorimetric test (e.g., Kaiser test).[9] Couplings with Pfp esters are typically rapid, often completing within 30-60 minutes.

  • Washing: Once the coupling is complete (negative Kaiser test), immediately wash the resin thoroughly with DMF to remove any unreacted active ester and byproducts.

Visualization of Key Processes

To better understand the chemical transformations and decision-making processes, the following diagrams are provided.

cluster_deprotection Fmoc Deprotection & OtBu Cleavage Fmoc_Peptide Fmoc-NH-Peptide-Glu(OtBu) Piperidine 20% Piperidine / DMF Fmoc_Peptide->Piperidine Fmoc Removal Acid_Impurity Acidic Impurities (e.g., Formic Acid) Fmoc_Peptide->Acid_Impurity Premature Cleavage Deprotected_Peptide H2N-Peptide-Glu(OtBu) (Desired Product) Piperidine->Deprotected_Peptide Side_Product H2N-Peptide-Glu(OH) (Side Product) Acid_Impurity->Side_Product

Caption: Mechanism of desired Fmoc deprotection vs. undesired OtBu cleavage.

cluster_troubleshooting Troubleshooting Workflow Start Problem: Mass Spec shows -56 Da Check_Reagents Check Age & Purity of Piperidine and DMF Start->Check_Reagents Reagents_Old Reagents are old or low purity Check_Reagents->Reagents_Old Yes Reagents_OK Reagents are fresh & high purity Check_Reagents->Reagents_OK No Solution_1 Action: Prepare fresh 20% Piperidine/DMF Reagents_Old->Solution_1 Check_Coupling Review Coupling Protocol: Time, Temp, Base Reagents_OK->Check_Coupling End Problem Resolved Solution_1->End Coupling_Aggressive Coupling time is long or temp is elevated Check_Coupling->Coupling_Aggressive Yes Coupling_OK Coupling is standard Check_Coupling->Coupling_OK No Solution_2 Action: Reduce coupling time, use Kaiser test monitoring Coupling_Aggressive->Solution_2 Coupling_OK->End Re-evaluate sequence Solution_2->End

Caption: Decision tree for troubleshooting premature OtBu cleavage.

Analytical Verification

A robust experimental design includes methods for verifying the integrity of the product at intermediate and final stages.

Analytical Method Purpose Procedure Summary Expected Result for Premature Cleavage
Reverse-Phase HPLC Quantify purity and detect side products.Analyze a small, cleaved aliquot of the crude peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.A new, more polar peak will appear with a shorter retention time than the main product peak.
LC-MS Confirm the identity of impurities.Couple the HPLC output to a mass spectrometer to obtain the mass of the eluting peaks.The impurity peak will show a mass that is 56.12 Da less than the expected mass of the target peptide.[4]
Kaiser Test Monitor coupling completion.Take a few beads of resin after the coupling step and react them with ninhydrin reagents.[9]A positive test (blue beads) indicates incomplete coupling, which could tempt longer reaction times, increasing cleavage risk. The test should be negative (clear/yellow beads).

By implementing stringent reagent quality control, optimizing reaction protocols, and utilizing robust analytical methods, researchers can effectively prevent the premature cleavage of the OtBu group from this compound, ensuring the synthesis of high-purity peptides.

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Fmoc-Glu(OtBu)-OPfp Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is paramount to the integrity of the final peptide. This guide provides an in-depth technical comparison of analytical methods to confirm the coupling of Fmoc-L-Glutamic acid γ-tert-butyl ester α-pentafluorophenyl ester (Fmoc-Glu(OtBu)-OPfp), a critical building block for introducing glutamic acid residues with side-chain protection.

The choice of this compound is deliberate; the pentafluorophenyl (Pfp) ester is a highly reactive leaving group, designed to facilitate efficient amide bond formation, especially in sequences where steric hindrance can be a challenge. However, trusting the reaction's completion without verification is a significant risk, potentially leading to the synthesis of deletion sequences that are difficult to separate and can compromise biological assays. This guide moves beyond simple protocols to explain the causality behind method selection, empowering you to build a self-validating synthesis workflow.

The Analytical Triad: A Multi-Faceted Approach to Confirmation

No single method provides a complete picture of a coupling reaction's success. A robust validation strategy relies on a combination of techniques that offer orthogonal—or complementary—information. We will compare three primary analytical pillars: qualitative colorimetric assays, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Analytical Method Principle Primary Use Speed Information Provided
Kaiser Test Colorimetric reaction of ninhydrin with primary amines.In-process, qualitative check for free amines.~5-10 minutesPresence/absence of unreacted N-terminal amines.
RP-HPLC Separation based on hydrophobicity.In-process and final purity analysis.~20-40 minutesQuantitative assessment of starting material, product, and impurities (e.g., deletion sequences).
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.In-process and final identity confirmation.~5-15 minutesMolecular weight verification of the growing peptide chain and identification of side products.

The First Line of Defense: Qualitative Colorimetric Testing

The Kaiser test is an indispensable, rapid, and sensitive qualitative tool used at the resin level to check for the presence of free primary amines.[1] Its application is a critical decision point in the SPPS cycle.

  • Post-Deprotection: A positive Kaiser test (intense blue beads/solution) is expected, confirming the successful removal of the Fmoc group and the availability of the N-terminal amine for the next coupling step.

  • Post-Coupling: A negative Kaiser test (yellow or colorless beads/solution) is the desired outcome.[1][2] This indicates that the N-terminal amine has been successfully acylated by the incoming this compound, and no significant amount of free amine remains.

Causality Behind the Choice: The logic is simple and direct. The test detects the primary amine of the growing peptide chain. If this amine is still present after the coupling reaction, the reaction has failed. While highly valuable, the Kaiser test is not infallible. For sterically hindered couplings, trace amounts of unreacted amines might be difficult to detect, and the test can occasionally give false negatives, especially if aggregation occurs. Therefore, it should be used as a rapid screen, not as the sole confirmation method.

Kaiser_Test_Workflow Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection FreeAmine Peptide-Resin (Free N-terminal Amine) Deprotection->FreeAmine Kaiser1 Kaiser Test FreeAmine->Kaiser1 Coupling Coupling: This compound Kaiser1->Coupling Positive (Blue) CoupledProduct Peptide-Resin-Glu(OtBu)-Fmoc Coupling->CoupledProduct Kaiser2 Kaiser Test CoupledProduct->Kaiser2 Proceed Proceed to Next Cycle Kaiser2->Proceed Negative (Yellow) Recouple Troubleshoot: Recouple or Cap Kaiser2->Recouple Positive (Blue)

Caption: Decision workflow for SPPS using the Kaiser test.

Experimental Protocol: The Kaiser Test
  • Sample Collection: Carefully remove a small sample of the peptide-resin (~10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash thoroughly with DMF (2-3 times) and then Dichloromethane (DCM) (2-3 times) to remove residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Solution A: Potassium Cyanide in Pyridine; Solution B: Ninhydrin in Butanol; Solution C: Phenol in Butanol).

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Remove the tube and observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling. Free primary amines are present. Recoupling is necessary.

    • Yellow/Colorless: Complete coupling. No free primary amines detected.

The Quantitative Insight: Reversed-Phase HPLC

While the Kaiser test provides a "yes/no" answer, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers quantitative data on the reaction's progress and purity. To analyze the resin-bound peptide, a "microcleavage" is performed on a small aliquot of the resin. This allows for the analysis of the peptide at any stage of the synthesis without consuming the bulk of the material.[3]

Interpreting the Chromatogram: A Tale of Two Peaks

By comparing the HPLC trace of the peptide before the coupling (Peptide-N) with the trace after coupling with this compound (Peptide-N+1), we can definitively confirm incorporation.

  • Successful Coupling: The chromatogram will show a near-complete disappearance of the starting material peak (Peptide-N) and the appearance of a new, major peak corresponding to the desired product (Peptide-N+1). Due to the addition of the hydrophobic Fmoc-Glu(OtBu) residue, this new peak will have a significantly longer retention time.

  • Failed Coupling: The chromatogram will show a large peak corresponding to the unreacted starting material (Peptide-N) and little to no product peak. The presence of a significant starting material peak after the coupling reaction is a clear indication of failure. The resulting impurity is known as a deletion sequence .[1][4]

HPLC_Comparison cluster_0 Scenario A: Successful Coupling cluster_1 Scenario B: Failed Coupling a_axis UV Absorbance a_baseline a_axis->a_baseline a_peak1 Peptide-N (Starting Material) < 1% a_baseline->a_peak1 a_peak2 Peptide-N+1 (Product) > 95% a_peak1->a_peak2 a_time Retention Time a_peak2->a_time b_axis UV Absorbance b_baseline b_axis->b_baseline b_peak1 Peptide-N (Deletion Sequence) > 95% b_baseline->b_peak1 b_peak2 Peptide-N+1 (Product) < 5% b_peak1->b_peak2 b_time Retention Time b_peak2->b_time

Caption: Idealized HPLC chromatograms for successful vs. failed coupling.

Experimental Protocol: In-Process HPLC Monitoring via Microcleavage
  • Sample Collection: Transfer a small sample of dry peptide-resin (~2-5 mg) to a microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cleavage Reaction: Add ~100-200 µL of the cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed at room temperature for 1.5-2 hours.

  • Peptide Precipitation & Isolation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.

  • Sample Preparation for HPLC: Air-dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50:50 Acetonitrile/Water with 0.1% TFA) for HPLC analysis.

  • HPLC Analysis: Analyze the sample using a standard reversed-phase peptide analysis method.

Parameter Condition
Column C18, 3-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5% to 65% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm (for peptide backbone)
Column Temperature 25-40 °C

The Definitive Answer: Mass Spectrometry

Mass Spectrometry (MS) provides unambiguous confirmation of molecular weight, making it the ultimate arbiter of a coupling reaction's success. It can be used on the cleaved peptide sample (LC-MS) or, in some cases, directly on the resin-bound peptide (MALDI-TOF MS).

Interpreting the Mass Spectrum:

  • Successful Coupling: The mass spectrum will show a major ion corresponding to the calculated molecular weight of the target peptide (Peptide-N+1). The expected mass increase from the incorporation of Fmoc-Glu(OtBu) is 421.47 Da (MW of Fmoc-Glu(OtBu)-OH minus H₂O).

  • Failed Coupling: The spectrum will be dominated by an ion corresponding to the molecular weight of the starting material (Peptide-N), the "deletion sequence."[4][5] The absence of the target mass is definitive proof of coupling failure.

Advanced Insight from Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can further confirm the sequence. Fragmentation of a peptide containing a glutamic acid residue will produce characteristic b- and y-ion series. The mass difference between adjacent y-ions or b-ions will correspond to the mass of the incorporated residue, providing definitive proof of its position in the sequence.

Experimental Protocol: MALDI-TOF MS On-Bead Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allows for the direct analysis of single resin beads, offering a rapid, cleavage-free confirmation method.[6]

  • Bead Isolation: Isolate a single, washed peptide-resin bead and place it directly onto a MALDI target plate.

  • Matrix Application: Add a small droplet (~0.5 µL) of a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 70:30 Acetonitrile/Water with 0.1% TFA) onto the bead.

  • Crystallization: Allow the droplet to air dry completely. The peptide on the bead's surface will co-crystallize with the matrix.

  • MS Analysis: Acquire the mass spectrum. The laser is fired directly at the bead/matrix spot. The resulting spectrum should show the molecular ion ([M+H]⁺) of the resin-bound peptide.

Analytical_Pyramid cluster_0 MS Mass Spectrometry (Definitive Identity) HPLC HPLC (Quantitative Purity) HPLC->MS & Specificity Kaiser Kaiser Test (Qualitative Screen) Kaiser->HPLC Increased Confidence

Caption: The hierarchy of analytical methods for SPPS confirmation.

Conclusion: A Self-Validating Synthesis Strategy

Relying solely on the reactivity of this compound without analytical confirmation introduces unacceptable risks into the synthesis of complex peptides. By integrating a multi-tiered analytical approach, scientists can create a robust, self-validating workflow. The rapid Kaiser test serves as an essential in-process gatekeeper. In-process HPLC analysis provides quantitative confirmation of conversion and reveals the purity profile before committing to the entire synthesis. Finally, mass spectrometry delivers the definitive molecular identity of the product. This disciplined, evidence-based approach ensures the integrity of the synthetic process, leading to higher purity peptides and more reliable downstream research and development outcomes.

References

A Cost-Benefit Analysis of Fmoc-Glu(OtBu)-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of reagents is a critical decision point influencing efficiency, purity, and overall cost. This guide provides an in-depth comparative analysis of Fmoc-Glu(OtBu)-OPfp, a pre-activated amino acid derivative, against conventional in-situ activation methods for incorporating glutamic acid in solid-phase peptide synthesis (SPPS).

This compound, or N-α-Fmoc-L-glutamic acid γ-t-butyl ester pentafluorophenyl ester, is a specialized building block designed for use in Fmoc-based SPPS.[1][2] The pentafluorophenyl (PFP) ester acts as a highly reactive group, facilitating the formation of a peptide bond without the need for additional coupling reagents.[3] This contrasts with the more traditional approach of using a standard protected amino acid, like Fmoc-Glu(OtBu)-OH, which requires activation in the reaction vessel using reagents such as HBTU, HATU, or carbodiimides like DCC and DIC.[4][5]

The Mechanism of Action: A Tale of Two Strategies

The core difference between using this compound and in-situ activation lies in the timing and nature of the carboxyl group activation.

This compound: The Pre-activated Approach

With this compound, the glutamic acid is already "activated" by the strongly electron-withdrawing pentafluorophenyl group.[6][7] This makes the carbonyl carbon highly electrophilic and ready for nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This direct coupling method simplifies the synthesis cycle.[8]

Caption: Direct coupling with this compound.

In-Situ Activation: The Conventional Method

The conventional method involves a two-step process within the synthesis vessel. First, the carboxyl group of Fmoc-Glu(OtBu)-OH is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) to form a highly reactive intermediate, such as an active ester or an acylphosphonium/acyluronium species. This intermediate then reacts with the N-terminal amine of the peptide chain.

Caption: In-situ activation of Fmoc-Glu(OtBu)-OH.

Performance Comparison: A Data-Driven Analysis

The choice between these two strategies has significant implications for several key performance indicators in peptide synthesis.

FeatureThis compound (Pre-activated)Fmoc-Glu(OtBu)-OH (In-situ Activation)
Coupling Efficiency & Speed High. PFP esters are highly reactive, with kinetic studies showing significantly faster coupling rates compared to other active esters.[6][7] This can be advantageous for sterically hindered couplings.Generally high, but dependent on the chosen coupling reagent. Potent reagents like HATU and HBTU offer excellent efficiency.[9]
Risk of Racemization Lower. Pre-formed active esters can minimize the risk of racemization, especially for sensitive amino acids, by avoiding in-situ activation conditions that can promote epimerization.[3][10]Higher, particularly with carbodiimide-based reagents without additives. The use of additives like HOBt or Oxyma is crucial to suppress racemization.[11][12]
Side Reactions Reduced. Avoids exposing the growing peptide chain to excess coupling reagents and their byproducts, potentially minimizing unwanted modifications.[7][8]Potential for side reactions related to the coupling reagent, such as guanidinylation when using uronium/aminium reagents.[13]
Cost Higher initial cost per gram for the specialized amino acid derivative.[14]Lower initial cost for the standard protected amino acid, but requires the additional cost of coupling reagents and additives.
Convenience & Simplicity Simpler workflow as it eliminates the pre-activation step.[3] May be beneficial for automated synthesis protocols.Requires an additional activation step in each coupling cycle, adding complexity to the protocol.[15]

Cost-Benefit Analysis: When Does this compound Make Sense?

While the upfront cost of this compound is higher than its non-activated counterpart, a comprehensive cost-benefit analysis must consider the total cost of the synthesis, including reagents, potential for failed syntheses, and purification expenses.

Scenarios Favoring this compound:

  • Sterically Hindered or "Difficult" Sequences: For peptide sequences known to be challenging due to steric hindrance or aggregation, the high reactivity of PFP esters can lead to higher coupling yields where standard methods might fail.[7] This can prevent the costly failure of a synthesis run.

  • Minimizing Racemization: When synthesizing peptides where the stereochemical integrity of the glutamic acid residue is critical, the lower racemization potential of pre-formed active esters can be a significant advantage, reducing the need for extensive purification to remove diastereomeric impurities.[3]

  • High-Purity Peptides for Pharmaceutical Applications: In drug development, achieving high purity is paramount. By reducing side reactions, this compound can lead to a cleaner crude product, simplifying purification and potentially increasing the overall yield of the desired peptide.[8]

  • Flow Chemistry Applications: The rapid reaction kinetics of PFP esters are well-suited for continuous flow peptide synthesis, where they can enable peptide bond formation without the need for coupling additives.[16]

Scenarios Favoring Conventional In-Situ Activation:

  • Routine, Non-Complex Peptides: For the synthesis of straightforward peptides where high coupling efficiency is readily achieved with standard reagents, the additional cost of the PFP ester may not be justified.

  • Large-Scale Synthesis on a Tight Budget: In large-scale manufacturing, the cost of raw materials is a major factor. The cost-effectiveness of using Fmoc-Glu(OtBu)-OH with optimized, less expensive coupling reagents like DIC/Oxyma can be more advantageous.[14]

  • Established and Optimized Protocols: Laboratories with well-established and highly optimized protocols using specific coupling reagents for their particular peptide sequences may not see a significant benefit in switching to a pre-activated monomer.

Experimental Protocols

Protocol 1: Coupling with this compound

This protocol outlines the manual solid-phase synthesis coupling step for this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Optional: N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) (1 equivalent)[3]

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling:

    • Dissolve this compound (3 eq.) and, if used, an additive like HOBt or HOOBt (1 eq.) in DMF.[3]

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[7]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: In-Situ Activation and Coupling with Fmoc-Glu(OtBu)-OH and HBTU

This protocol describes a standard in-situ activation coupling using HBTU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Conclusion

The choice between this compound and the conventional in-situ activation of Fmoc-Glu(OtBu)-OH is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the peptide being synthesized.

This compound offers a streamlined, efficient, and potentially cleaner route for incorporating glutamic acid, particularly for challenging sequences or when minimizing racemization is a top priority. Its higher initial cost can be offset by improved yields, higher purity of the crude product, and reduced risk of synthesis failure.

Conversely, for routine, large-scale, or cost-sensitive projects, the well-established in-situ activation methods, when properly optimized, provide a reliable and economical solution. A thorough understanding of the underlying chemistry and a careful analysis of the project's goals and budget will enable researchers to make the most informed and effective choice for their peptide synthesis endeavors.

References

Comparative Performance Analysis of Fmoc-Glu(OtBu)-OPfp in Microwave-Assisted Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the efficient incorporation of amino acids is paramount to achieving high purity and yield of the final peptide product. The advent of microwave-assisted SPPS has revolutionized the field by dramatically reducing reaction times for both deprotection and coupling steps.[1][2][3] This guide provides an in-depth comparative analysis of Fmoc-Glu(OtBu)-OPfp, a pre-activated pentafluorophenyl (Pfp) ester of glutamic acid, against conventional in-situ activation methods in microwave-assisted SPPS. We will explore the mechanistic advantages, experimental performance, and implications for minimizing common side reactions.

The Challenge of Glutamic Acid Incorporation and the Promise of Microwave SPPS

Glutamic acid, with its reactive side-chain carboxyl group, requires protection to prevent unwanted side reactions during peptide synthesis. The tert-butyl (OtBu) group is a standard choice for this purpose, offering stability during the base-labile Fmoc deprotection and lability under final acidic cleavage conditions.[4][5] However, the coupling of any amino acid, including Fmoc-Glu(OtBu)-OH, can be challenging, especially in "difficult" sequences prone to aggregation.[6]

Microwave energy accelerates SPPS by efficiently and uniformly heating the reaction mixture, which can enhance reaction kinetics and disrupt peptide chain aggregation that might otherwise hinder reagent accessibility.[7][8] This rapid heating significantly shortens the time required for both the removal of the Fmoc protecting group and the subsequent amino acid coupling.[3] While highly beneficial, the elevated temperatures in microwave SPPS can also exacerbate side reactions like racemization and aspartimide formation (a related side reaction for aspartic acid).[9][10][11] Therefore, the choice of activation strategy is critical to harness the speed of microwave synthesis without compromising peptide purity.

Activation Strategies: A Head-to-Head Comparison

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid. In conventional SPPS, this is typically achieved in situ by mixing the Fmoc-amino acid with a coupling reagent directly in the reaction vessel. Common coupling reagents include carbodiimides like diisopropylcarbodiimide (DIC) often used with an additive like Oxyma, or onium salts such as HBTU and HATU.[12][13]

This compound represents an alternative approach. It is a pre-activated ester, meaning the carboxylic acid is already converted to a highly reactive pentafluorophenyl ester.[14] This allows for the coupling reaction to proceed without the need for additional activating agents in the coupling step.

Mechanistic Advantages of Pre-activated Pfp Esters

The use of pre-formed Fmoc-amino acid pentafluorophenyl esters offers several theoretical advantages. The highly electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating nucleophilic attack by the free amine of the growing peptide chain.[14] This method avoids exposing the resin-bound peptide to the coupling reagents themselves and their byproducts, potentially reducing side reactions.[14] Research has shown that Pfp esters are highly reactive and can lead to rapid and clean coupling reactions.[15][16]

Experimental Performance: A Comparative Overview

To objectively assess the performance of this compound, we present a comparative summary of expected outcomes against standard in-situ activation methods in a microwave-assisted SPPS workflow.

Data Presentation
ParameterThis compoundFmoc-Glu(OtBu)-OH + DIC/OxymaFmoc-Glu(OtBu)-OH + HBTU/DIEAKey Considerations
Coupling Time (Microwave) ~5 minutes~5-10 minutes~5-10 minutesPfp esters can offer very rapid coupling kinetics.[15]
Coupling Efficiency >99%>99%>99%All methods can achieve high efficiency with optimization.
Crude Peptide Purity HighHighHighPurity is sequence-dependent, but Pfp esters can reduce side products by avoiding in-situ activating agents.[14]
Racemization Risk LowLow-ModerateModeratePre-activated esters can minimize the time the amino acid spends in a highly activated, racemization-prone state.[15] Elevated temperatures in microwave SPPS can increase racemization risk with onium salts.[9][17]
Cost Higher initial costLower initial costModerate initial costThe cost of the pre-activated amino acid derivative is higher, but this may be offset by savings in coupling reagents and potentially higher purity.
Experimental Protocols
General Microwave-Assisted SPPS Cycle

A standard cycle for microwave-assisted SPPS involves the following steps, which can be adapted for each activation method.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. In a microwave synthesizer, this step can be completed in as little as 3 minutes with heating.[1][3]

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Introduce the activated Fmoc-amino acid.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the cycle for each amino acid in the sequence.

Protocol 1: Coupling with this compound
  • Following the deprotection and washing steps, add a solution of this compound (3-5 equivalents) in DMF to the resin.

  • Perform the coupling reaction in a microwave peptide synthesizer for approximately 5 minutes at a controlled temperature (e.g., 50-75°C).[1]

  • Proceed with the washing step.

Protocol 2: Coupling with Fmoc-Glu(OtBu)-OH and DIC/Oxyma
  • In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Perform the coupling reaction in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature.[7]

Protocol 3: Coupling with Fmoc-Glu(OtBu)-OH and HBTU/DIEA
  • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents), HBTU (3-5 equivalents), and N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Perform the coupling reaction in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature.

Mandatory Visualization

SPPS_Coupling_Mechanisms cluster_Pfp This compound Pathway cluster_InSitu In-Situ Activation Pathway (e.g., HBTU) Pfp_reagent This compound Coupled_Pfp Resin-Peptide-NH-CO-Glu(OtBu)-Fmoc Pfp_reagent->Coupled_Pfp Direct Coupling Resin_NH2_Pfp Resin-Peptide-NH2 Resin_NH2_Pfp->Coupled_Pfp AA_OH Fmoc-Glu(OtBu)-OH Activated_Ester Activated Intermediate AA_OH->Activated_Ester Activation HBTU HBTU/DIEA HBTU->Activated_Ester Coupled_InSitu Resin-Peptide-NH-CO-Glu(OtBu)-Fmoc Activated_Ester->Coupled_InSitu Coupling Resin_NH2_InSitu Resin-Peptide-NH2 Resin_NH2_InSitu->Coupled_InSitu

Caption: Comparative workflows for Pfp ester and in-situ activation in SPPS.

Mitigating Side Reactions in Microwave-Assisted SPPS

The elevated temperatures used in microwave SPPS can increase the risk of certain side reactions. Here, we discuss how the choice of activation strategy can influence these outcomes.

Racemization

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a significant concern in peptide synthesis. It is particularly problematic for certain amino acids like histidine and cysteine, but can occur with others under harsh conditions.[9][17] The risk of racemization is highest when the amino acid is in its activated state. By using a pre-activated Pfp ester, the lifetime of the activated species in the reaction mixture is effectively the duration of the coupling step itself. In contrast, in-situ activation involves the formation of the activated intermediate within the reaction vessel, and any delay in coupling could increase the opportunity for racemization. Lowering the microwave coupling temperature can also help to limit racemization.[9][17]

Aspartimide Formation and Related Side Reactions

While this guide focuses on glutamic acid, it is worth noting the analogous and well-documented side reaction of aspartimide formation with aspartic acid residues.[10] This occurs when the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to chain termination or the formation of aspartyl and isoaspartyl peptides. While less common for glutamic acid, similar cyclization to form a glutarimide is possible. The use of sterically hindered side-chain protecting groups can minimize this side reaction.[18] While the OtBu group offers some protection, the clean and rapid coupling afforded by Pfp esters may also contribute to minimizing the time the peptide is exposed to conditions that could promote such side reactions.

Glutarimide_Formation Peptide_Chain ...-NH-CH(R)-CO-NH-Peptide-Resin Glu_Residue ...-NH-CH(CH2-CH2-CO-OtBu)-CO-... Cyclic_Intermediate Glutarimide Intermediate Glu_Residue->Cyclic_Intermediate Intramolecular Attack Side_Product Side Product (e.g., chain termination) Cyclic_Intermediate->Side_Product Hydrolysis or Piperidinolysis

Caption: Simplified pathway of glutarimide side product formation.

Conclusion and Recommendations

The use of microwave energy has undoubtedly accelerated the field of solid-phase peptide synthesis. However, to fully leverage its benefits, a careful selection of reagents is crucial. This compound presents a compelling option for the incorporation of glutamic acid in microwave-assisted SPPS.

Key advantages include:

  • Rapid and Clean Coupling: The pre-activated nature of the Pfp ester allows for fast and efficient coupling reactions without the need for additional activating agents and their byproducts.[14][15]

  • Reduced Risk of Racemization: By minimizing the time the amino acid spends in a highly activated state, the potential for racemization can be reduced compared to some in-situ methods, especially at elevated microwave temperatures.[15]

  • Simplified Workflow: The elimination of the in-situ activation step streamlines the coupling process.

While the initial cost of this compound is higher than its unactivated counterpart, the potential for higher purity, reduced side reactions, and a simplified workflow can offer significant value, particularly in the synthesis of complex or sensitive peptides. For researchers and drug development professionals aiming to optimize their microwave-assisted SPPS protocols, this compound is a high-performance alternative that warrants strong consideration.

References

A Senior Application Scientist's Guide to Fmoc-Glu(OtBu)-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The incorporation of glutamic acid, a key acidic amino acid, requires a robust strategy to ensure high yields and purity. This guide provides an in-depth technical comparison of using the pre-activated pentafluorophenyl (PFP) ester of Fmoc-protected glutamic acid, Fmoc-Glu(OtBu)-OPfp , versus traditional in-situ activation methods in solid-phase peptide synthesis (SPPS).

The Rationale for Activated Esters in SPPS

In Fmoc-based solid-phase peptide synthesis, the formation of a peptide bond involves the acylation of a free N-terminal amine on the growing peptide chain by the carboxyl group of the incoming Fmoc-amino acid. This reaction does not proceed spontaneously and requires the "activation" of the carboxyl group to convert it into a better leaving group, thus facilitating nucleophilic attack by the amine.

Two primary strategies exist for this activation: in-situ activation, where a coupling reagent is added to the reaction vessel to activate the Fmoc-amino acid just before or during the coupling step, and the use of pre-formed activated esters, such as this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Comparison of activation workflows.

This compound: A Closer Look

This compound is the N-α-Fmoc-protected, γ-tert-butyl ester of glutamic acid, where the α-carboxyl group has been pre-activated as a pentafluorophenyl ester. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly susceptible to nucleophilic attack, rendering it a highly efficient acylating agent.[1]

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=448834&t=l", label=""]; A [label="this compound Structure", pos="0,1.5!"]; B [pos="0,0!"]; A -- B [style=invis]; }

Caption: Chemical structure of this compound.

Performance Comparison: this compound vs. In-Situ Activation

The choice between a pre-activated ester and in-situ activation depends on several factors, including the complexity of the peptide, the potential for side reactions, and cost considerations.

FeatureThis compoundIn-Situ Activation (e.g., HATU/HBTU + DIPEA)
Coupling Efficiency Very high, especially for sterically hindered couplings.[1]Generally high, but can be sequence-dependent.[2]
Reaction Time Rapid coupling, often complete within 1 hour.[3][4]Fast, but pre-activation step adds to the overall time.[2]
Side Reactions Reduced risk of side reactions like guanidinylation from excess uronium salts.[1]Potential for side reactions if not optimized.[5]
Racemization Lower risk of racemization as the amino acid is not exposed to a separate activating reagent and base for extended periods.[3]Higher risk, especially for sensitive amino acids, can be mitigated with additives like HOAt.[6]
Convenience "Ready-to-use" format simplifies the coupling step.Requires careful stoichiometry of multiple reagents.
Cost Generally higher initial cost per gram.Lower cost of individual reagents, but requires more components.

Experimental Protocols

General Protocol for Coupling with this compound

This protocol is a general guideline for manual solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a reaction vessel, add the deprotected resin.

    • Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • For particularly difficult couplings or to accelerate the reaction, an additive such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be added (1 equivalent).[3]

    • Add the this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Longer reaction times (up to overnight) may be employed if necessary.[3][4]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or bromophenol blue test. A negative result (yellow beads for Kaiser test) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for this compound coupling.

Comparative Protocol: In-Situ Activation with HATU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the protocol above.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents), HATU (2.9-3.9 equivalents) in DMF.[5]

    • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from the protocol above.

Causality Behind Experimental Choices and Mitigation of Side Reactions

Minimizing Racemization

Racemization of the chiral α-carbon is a significant risk during peptide synthesis, particularly for certain amino acids or under harsh activation conditions.[6] The use of pre-formed this compound can mitigate this risk as it avoids the in-situ generation of highly reactive intermediates in the presence of a base for extended periods. While in-situ methods are highly effective, the combination of a carbodiimide or onium salt with a base can increase the propensity for epimerization.[5] The use of additives like HOAt with in-situ methods is often recommended to suppress racemization.[7]

Preventing Aspartimide Formation

While this guide focuses on glutamic acid, a related and common side reaction in Fmoc SPPS is the formation of aspartimide from aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[8] The tert-butyl (OtBu) protecting group on the side chain of glutamic acid provides substantial steric hindrance that generally offers sufficient protection against the analogous glutarimide formation under standard SPPS conditions.[5]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Potential glutarimide side reaction pathway.

Conclusion and Recommendations

This compound presents a highly efficient and reliable option for the incorporation of glutamic acid in SPPS. Its main advantages lie in the simplification of the coupling protocol, high reactivity, and a reduced risk of side reactions, particularly racemization.[3] This makes it an excellent choice for the synthesis of complex, difficult, or long peptide sequences where maximizing yield and purity at each step is critical.

In-situ activation methods, particularly with modern uronium/aminium reagents like HATU, are also highly effective and can be more cost-effective for routine synthesis.[2] However, they require more careful optimization of reagent stoichiometry and reaction conditions to minimize potential side reactions.

For researchers prioritizing purity, ease of use, and reliability, especially in the synthesis of peptides for therapeutic development, the investment in this compound is often justified by the superior quality of the crude product and the simplification of the synthetic workflow.

References

A Comparative Guide to the NMR Analysis of Peptides Containing the Glu(OtBu) Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance and NMR Challenge of Glu(OtBu)

The tert-butyl (tBu) protecting group is a mainstay in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1] It effectively masks the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions during peptide elongation.[1] While essential for synthesis, the bulky and aliphatic nature of the OtBu group introduces specific complexities to NMR analysis that researchers must navigate.

The primary challenges include:

  • Signal Overlap: The nine protons of the tert-butyl group generate a strong singlet peak in the 1H NMR spectrum, typically around 1.4 ppm.[2] This can obscure signals from other aliphatic protons in the peptide, complicating spectral assignment.

  • Protecting Group Stability: While generally stable, the tBu group is sensitive to acidic conditions.[1] Careful consideration of NMR solvent and sample pH is crucial to prevent premature deprotection during analysis.

  • Conformational Effects: The steric bulk of the OtBu group can influence the local conformation of the peptide backbone, leading to changes in chemical shifts and nuclear Overhauser effect (NOE) patterns compared to its unprotected counterpart.

This guide will provide a comparative framework for analyzing Glu(OtBu)-containing peptides versus unprotected Glu peptides, offering solutions to these challenges.

Experimental Design: A Comparative Workflow

To objectively assess the impact of the Glu(OtBu) residue, a parallel analysis of both the protected and deprotected peptide is recommended.

References

A Senior Application Scientist's Guide to Assessing and Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Comparative Analysis of Fmoc-Glu(OtBu)-OPfp Esters Versus In-Situ Activation Methods for Maintaining Stereochemical Integrity

Audience: Researchers, Scientists, and Drug Development Professionals

The Unseen Threat: Why Stereochemical Integrity is Non-Negotiable in Peptide Synthesis

In the intricate world of peptide synthesis, the preservation of chirality is paramount. Each amino acid, with the exception of glycine, possesses a chiral center at its α-carbon. The specific three-dimensional arrangement of atoms, or stereochemistry, dictates the peptide's structure, and consequently, its biological function. Racemization—the loss of stereochemical purity at this α-carbon—can lead to the formation of diastereomeric impurities. These impurities are not benign; they can exhibit drastically reduced biological activity, altered receptor binding profiles, and even potential immunogenicity.[1][2] Therefore, the choice of coupling methodology is not merely a question of yield, but a critical decision that directly impacts the therapeutic potential and safety of the final peptide product.

This guide provides an in-depth comparison of two major strategies for minimizing racemization: the use of pre-activated pentafluorophenyl (PFP) esters, specifically This compound , and the more traditional in-situ activation methods employing various coupling reagents. We will explore the mechanistic underpinnings of racemization, present comparative experimental data, and provide detailed protocols for accurately quantifying its occurrence.

The Culprit: Understanding the 5(4H)-Oxazolone Racemization Pathway

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[2][3][4] This process is most likely to occur during the activation step of the Nα-protected amino acid.

  • Activation: The carboxylic acid of the incoming amino acid is activated by a coupling reagent, forming a highly reactive intermediate.

  • Cyclization: The backbone carbonyl oxygen can perform an intramolecular nucleophilic attack on the activated carboxyl group, forming a planar, five-membered oxazolone ring.

  • Enolization & Tautomerization: The proton at the chiral α-carbon of this oxazolone is now highly acidic and can be readily abstracted by a base present in the reaction mixture.[2] This creates an achiral enolate intermediate.

  • Reprotonation: Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both L- and D-isomers, thus scrambling the original stereochemistry.

The key to preventing racemization is to ensure that the rate of aminolysis (the desired peptide bond formation) is significantly faster than the rate of oxazolone formation and subsequent enolization.[3]

Racemization_Mechanism A Nα-Protected L-Amino Acid B Activated Intermediate (e.g., Acyl-O-Uronium) A->B Activation (Coupling Reagent) C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization (Slow) D Desired L-Peptide (via direct aminolysis) B->D Aminolysis (Fast) (Desired Pathway) E L- and D-Peptide Mixture (via Oxazolone pathway) C->E Aminolysis F Achiral Enolate C->F Base-catalyzed Proton Abstraction F->C Reprotonation

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.

The Proactive Strategy: this compound Active Esters

Fmoc-amino acid pentafluorophenyl (PFP) esters represent a proactive approach to minimizing racemization.[5][6] Instead of generating a highly reactive intermediate in the presence of the resin-bound amine, the amino acid is pre-activated as a stable, isolatable PFP ester.[7]

Why are PFP Esters Effective?

The efficacy of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the ester's carbonyl carbon highly electrophilic and extremely susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[7][8]

Key Advantages:

  • High Reactivity & Rapid Coupling: The high reactivity leads to very fast coupling times, often completing in seconds to minutes.[9] This rapid aminolysis kinetically outcompetes the slower, competing pathway of oxazolone formation.[3]

  • Reduced Racemization: By avoiding the in-situ activation step with a separate coupling reagent and base, the conditions that favor oxazolone formation are largely bypassed. Studies have shown that couplings with PFP esters are often free from racemization.[9] They are particularly recommended for incorporating amino acids prone to this side reaction, such as Cysteine and Histidine.[7][10]

  • Stability: Fmoc-amino acid-OPfp esters are crystalline solids that are stable for storage, offering convenience and batch-to-batch consistency.[7]

  • No Byproducts: Unlike carbodiimide or uronium-based activations, the only byproduct is the innocuous and water-soluble pentafluorophenol, which is easily washed away.

The Reactive Strategy: In-Situ Activation Methods

The more conventional approach involves activating the free carboxylic acid of the Fmoc-amino acid directly in the reaction vessel using a coupling reagent, immediately prior to or concurrently with its addition to the resin.

Common Classes of Coupling Reagents:

  • Uronium/Aminium Salts (HATU, HBTU): These are among the most popular reagents. They react with the amino acid to form a reactive OBt- or OAt-ester in situ. HATU is generally superior to HBTU in suppressing racemization because it incorporates 7-aza-1-hydroxybenzotriazole (HOAt), which forms a more reactive and racemization-resistant active ester.[1][2]

  • Phosphonium Salts (PyBOP): These reagents function similarly to uronium salts, forming an active ester intermediate. While effective, some studies show slightly higher racemization levels compared to HATU under identical conditions.[1]

  • Carbodiimides (DIC, DCC): These are classic reagents that function by forming a highly reactive O-acylisourea intermediate. This intermediate is notoriously prone to racemization and should almost always be used with a racemization-suppressing additive like HOBt or OxymaPure.[2]

The Critical Role of Additives and Bases:

When using in-situ methods, the choice of additives and the base is as crucial as the coupling reagent itself.

  • Additives (HOBt, HOAt, OxymaPure): These additives act as "traps" for the highly reactive activated intermediate, converting it into a more stable active ester. This new intermediate is still reactive enough to couple efficiently but is significantly less prone to cyclizing into an oxazolone.[10][11]

  • Bases (DIEA, NMM, TMP): The base is required to neutralize the protonated N-terminal amine and to facilitate the reaction. However, excess or strong bases can directly abstract the α-proton, promoting racemization.[1][4] Using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), often results in significantly lower racemization levels compared to the more commonly used diisopropylethylamine (DIEA).[1][11]

Quantitative Comparison: Racemization Levels of Different Coupling Methods

The extent of racemization is highly dependent on the specific amino acids being coupled, the solvent, and the temperature. However, comparative studies on model peptides provide a clear hierarchy of performance.

Coupling MethodBaseAdditive% Racemization (Epimer)Causality & Rationale
Fmoc-AA-OPfp N/A(HOBt optional)<0.1 - 0.5% Pre-activated ester allows for rapid aminolysis that outcompetes the oxazolone pathway. No strong base is required during the coupling step itself.[9]
HATU NMM(HOAt built-in)0.4 - 1.0% The HOAt-based active ester is highly reactive and sterically hindered, disfavoring oxazolone formation. The weaker base (NMM) minimizes direct α-proton abstraction.[1]
HATU DIEA(HOAt built-in)1.3 - 2.0% Still highly effective due to the HOAt moiety, but the stronger, less hindered base (DIEA) increases the propensity for racemization compared to NMM.[1][2]
HBTU NMM(HOBt built-in)0.6 - 1.5% The HOBt active ester is less effective at suppressing racemization than the HOAt ester formed by HATU, but the weak base helps.[1]
PyBOP DIEA(HOBt built-in)3.8 - 5.0% Phosphonium-based activation can be more susceptible to racemization than modern uronium reagents like HATU, especially with a strong base.[1]
DIC DIEAHOBt~5.0% The O-acylisourea intermediate is highly prone to racemization. HOBt is essential to trap this intermediate and form a less racemization-prone active ester.[2]
DIC DIEANone>20-30% Without an additive, the O-acylisourea intermediate has a sufficient lifetime to undergo extensive oxazolone formation, leading to catastrophic loss of stereochemical purity.

Note: Data is compiled and representative of challenging couplings found in the literature, such as with sterically hindered or racemization-prone amino acids.[1][2][12] Actual values will vary.

Analytical Verification: How to Measure What You've Made

Trusting a synthetic method is insufficient; verification is essential. Several analytical techniques can be employed to accurately quantify the level of diastereomeric impurities resulting from racemization.

Analytical_Workflow cluster_peptide Intact Peptide Analysis cluster_hydrolysate Hydrolysate Analysis A Crude or Purified Peptide Sample B Capillary Electrophoresis (CE) with Chiral Selector A->B C NMR Spectroscopy (with Chiral Shift Agent) A->C D Peptide Sample E Acid Hydrolysis (6 M HCl, 110°C, 24h) D->E F Derivatization (e.g., Marfey's Reagent) E->F G Chiral HPLC or GC Analysis F->G H Quantification of Diastereomeric Derivatives G->H

Caption: Common analytical workflows for the quantification of racemization.

Comparison of Key Analytical Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[13]Differential migration of charged enantiomers in an electric field, often using a chiral selector in the buffer.[14][15]Distinguishing diastereomers via chemical shift differences, sometimes enhanced with chiral solvating or derivatizing agents.[16][17]
Sensitivity Good to excellent. Detection limits can be in the low ng/mL range.Excellent. Can often detect impurities down to 0.05% of the main peak.[15][18]Generally lower sensitivity, requiring higher sample concentrations (mg scale).[15]
Sample Prep Can be high. Often requires peptide hydrolysis and subsequent derivatization of the free amino acids.[15]Minimal. Often allows for the analysis of the intact peptide, avoiding hydrolysis-induced artifacts.[18]Minimal for direct analysis, but may require specialized (and expensive) chiral auxiliaries.
Resolution High. Capable of baseline separating many diastereomeric pairs.Very high. Often exceeds the resolution of HPLC for complex mixtures.[15]Lower. Peaks for diastereomers may overlap, making accurate quantification difficult without specialized techniques.
Trustworthiness Gold standard, but hydrolysis can introduce a small amount of racemization itself, requiring careful controls.High, as it analyzes the final product directly, reflecting the true outcome of the synthesis.Good for qualitative confirmation but can be less accurate for precise quantification of low-level impurities.

Experimental Protocols

Protocol 1: Comparative Synthesis of a Model Tripeptide (H-Gly-X-Phe-NH₂) to Assess Racemization

This protocol describes a method to compare the racemization of a test amino acid (X) using Fmoc-X-OPfp versus an in-situ activation method (HATU/NMM).

Experimental_Workflow cluster_comparison Comparative Coupling Step Resin Start: Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_A Method A: Couple Fmoc-X-OPfp (2 eq.), HOBt (2 eq.) in DMF, 1h Deprotect2->Couple_A Couple_B Method B: Couple Fmoc-X-OH (2 eq.), HATU (1.95 eq.), NMM (4 eq.) in DMF, 1h Deprotect2->Couple_B Deprotect3_A Fmoc Deprotection Couple_A->Deprotect3_A Deprotect3_B Fmoc Deprotection Couple_B->Deprotect3_B Couple_Gly_A Couple Fmoc-Gly-OH Deprotect3_A->Couple_Gly_A Couple_Gly_B Couple Fmoc-Gly-OH Deprotect3_B->Couple_Gly_B Deprotect4_A Final Deprotection Couple_Gly_A->Deprotect4_A Deprotect4_B Final Deprotection Couple_Gly_B->Deprotect4_B Cleave_A Cleave & Precipitate (TFA Cocktail) Deprotect4_A->Cleave_A Cleave_B Cleave & Precipitate (TFA Cocktail) Deprotect4_B->Cleave_B Analyze_A Analyze Crude Peptide A (Chiral HPLC) Cleave_A->Analyze_A Analyze_B Analyze Crude Peptide B (Chiral HPLC) Cleave_B->Analyze_B

Caption: Experimental workflow for comparing racemization between coupling methods.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF).

  • First Coupling (Phenylalanine):

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple Fmoc-Phe-OH (3 eq.) using HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 1 hour. Wash thoroughly.

  • Second Coupling (Test Amino Acid X - Comparative Step):

    • Perform Fmoc deprotection.

    • Split the resin into two equal reaction vessels (A and B).

    • Vessel A (PFP Ester): Add a solution of Fmoc-X-OPfp (2 eq.) and HOBt (2 eq.) in DMF. Allow to react for 1 hour.

    • Vessel B (HATU/NMM): Pre-activate Fmoc-X-OH (2 eq.) with HATU (1.95 eq.) and NMM (4 eq.) in DMF for 2 minutes, then add to the resin. Allow to react for 1 hour.

    • Wash both resins thoroughly.

  • Third Coupling (Glycine):

    • Perform Fmoc deprotection on both resins.

    • Couple Fmoc-Gly-OH (3 eq.) using a standard HATU/DIEA protocol on both resins.

  • Cleavage:

    • Perform a final Fmoc deprotection.

    • Wash and dry the resins.

    • Cleave the peptides from the resin using a cocktail of 95% TFA, 2.5% Triisopropylsilane, and 2.5% water for 2 hours.

    • Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze both crude peptide samples (A and B) using the Chiral HPLC method described in Protocol 2.

Protocol 2: Quantification of Racemization by HPLC after Derivatization

This protocol is for analyzing the constituent amino acids of the cleaved peptide from Protocol 1.

  • Peptide Hydrolysis:

    • Place ~1 mg of the lyophilized crude peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Lyophilize the hydrolysate to dryness to remove the acid.[15]

  • Derivatization (Marfey's Reagent):

    • Reconstitute the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 100 µL of 1 M HCl.

    • Evaporate to dryness and reconstitute in 500 µL of 50% acetonitrile/water for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 30 minutes.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: The L-DNP-L-Ala-AA derivatives will elute before the D-DNP-L-Ala-AA derivatives. Integrate the peak areas for the L-X and D-X diastereomers to calculate the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.

Conclusion and Authoritative Recommendations

Maintaining stereochemical integrity is a critical quality attribute in peptide synthesis. While modern in-situ coupling reagents have vastly improved upon older methods, the data indicates that for maximum safety against racemization, the use of pre-activated Fmoc-amino acid pentafluorophenyl esters is a superior strategy. The high, intrinsic reactivity of the PFP ester drives the desired aminolysis to completion rapidly, effectively shutting down the competing oxazolone formation pathway.[3][9]

For the Senior Application Scientist, the recommendations are clear:

  • For Critical Applications: When synthesizing therapeutic peptides, incorporating known racemization-prone residues (e.g., Cys, His, Phenylglycine), or performing difficult fragment condensations, the use of Fmoc-AA-OPfp esters is strongly recommended to ensure the highest possible stereochemical purity.

  • For Routine Synthesis: Modern uronium reagents, particularly HATU , coupled with a sterically hindered or weak base like NMM , provide an excellent balance of high coupling efficiency and low racemization for most standard applications.[1]

  • Avoidance: The use of carbodiimides without an appropriate additive (HOBt, Oxyma) should be strictly avoided due to unacceptably high risks of racemization.

  • Verification is Mandatory: Regardless of the synthetic method chosen, analytical verification is non-negotiable. Chiral HPLC or Capillary Electrophoresis should be employed as a standard quality control step to quantify the level of diastereomeric impurities and validate the chosen synthesis protocol.[15][18]

By understanding the mechanisms of racemization and making informed choices about activation strategies, bases, and analytical methods, researchers can ensure the stereochemical integrity of their synthetic peptides, leading to more reliable, effective, and safer products.

References

A Comparative Guide to On-Resin Lactam Bridge Formation: The Efficacy of Fmoc-Glu(O-2-PhiPr)-OH for Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

Cyclic peptides represent a frontier in drug discovery, offering a compelling combination of the high target specificity of biologics with the stability and cell-penetration potential of small molecules.[1] By constraining the peptide backbone into a cyclic structure, we can significantly enhance metabolic stability, increase receptor binding affinity, and improve bioavailability compared to their linear counterparts.[2][3] The formation of an intramolecular lactam bridge, typically between the side chains of an acidic amino acid (like Glutamic acid) and a basic amino acid (like Lysine), is a cornerstone of this strategy.[4]

However, the synthetic path to these valuable molecules is fraught with challenges. Traditional methods often involve a cumbersome solution-phase cyclization step, which is performed after the linear peptide has been synthesized and cleaved from the solid support. This approach is frequently plagued by low yields due to intermolecular oligomerization and the entropic challenge of bringing the peptide's termini together in a dilute environment.[5][6]

This guide provides an in-depth technical comparison of a superior alternative: on-resin cyclization enabled by the quasi-orthogonal protecting group strategy of Fmoc-Glu(O-2-PhiPr)-OH . We will explore the mechanistic advantages, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals seeking to streamline the synthesis of side-chain cyclized peptides.

The Lynchpin of On-Resin Cyclization: Understanding Fmoc-Glu(O-2-PhiPr)-OH

Fmoc-Glu(O-2-PhiPr)-OH is a specially designed glutamic acid derivative where the γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester.[7] The genius of this design lies in the unique lability of the 2-PhiPr group.

Quasi-Orthogonality: The 2-PhiPr protecting group can be selectively cleaved under exceptionally mild acidic conditions—typically 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .[8][9] This condition is mild enough to leave most other standard acid-labile protecting groups, such as tert-butyl (tBu) on Serine or Tyrosine and Boc on Lysine, completely intact. This "quasi-orthogonal" property is the key that unlocks efficient on-resin cyclization, a feat not readily achievable with standard derivatives like Fmoc-Glu(OtBu)-OH, which requires harsh TFA conditions for deprotection.[10][11]

This selective deprotection is most powerfully applied in tandem with an amino acid carrying a similarly labile side-chain protecting group on its amino function. The ideal partner is Fmoc-Lys(Mtt)-OH , where the 4-methyltrityl (Mtt) group is also cleaved by 1% TFA in DCM.[8] This allows for the simultaneous unmasking of the glutamic acid's carboxyl group and the lysine's amino group while the peptide remains anchored to the solid support, perfectly positioning them for an intramolecular reaction.

Visualizing the Key Reagents

cluster_glu Fmoc-Glu(O-2-PhiPr)-OH cluster_lys Fmoc-Lys(Mtt)-OH node_glu Structure of Fmoc-Glu(O-2-PhiPr)-OH prop_glu Key Feature: 2-PhiPr group cleaved by 1% TFA in DCM node_lys Structure of Fmoc-Lys(Mtt)-OH prop_lys Key Feature: Mtt group cleaved by 1% TFA in DCM cluster_on_resin On-Resin Cyclization Workflow using Fmoc-Glu(O-2-PhiPr)-OH A1 1. Assemble Linear Peptide on Resin (inc. Glu(O-2-PhiPr) & Lys(Mtt)) A2 2. Selective Deprotection (1% TFA in DCM) A1->A2 A3 3. On-Resin Cyclization (Lactam Bridge Formation) A2->A3 A4 4. Final Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) A3->A4 A5 5. Purify Cyclic Peptide (RP-HPLC) A4->A5 cluster_solution Solution-Phase Cyclization Workflow using Fmoc-Glu(OtBu)-OH B1 1. Assemble Linear Peptide on Resin (inc. Glu(OtBu) & Lys(Boc)) B2 2. Cleave Fully Protected Linear Peptide from Resin B1->B2 B3 3. Purify Linear Peptide (RP-HPLC) B2->B3 B4 4. Global Deprotection B3->B4 B5 5. Solution-Phase Cyclization (High Dilution) B4->B5 B6 6. Purify Cyclic Peptide (RP-HPLC) B5->B6

References

Safety Operating Guide

Fmoc-Glu(OtBu)-OPfp proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to the Safe Disposal of Fmoc-Glu(OtBu)-OPfp

In the landscape of solid-phase peptide synthesis (SPPS), Fmoc-amino acid derivatives are foundational building blocks. Among these, activated esters like this compound (N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester) are prized for their high reactivity and efficiency in forming amide bonds[1]. However, the very properties that make them excellent reagents also necessitate a rigorous and chemically-informed approach to their disposal.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. Understanding the "why" behind each step is paramount to ensuring the protection of laboratory personnel and the environment.

Deconstructing the Hazard Profile

The disposal procedure for this compound is dictated by the distinct chemical properties of its three core components:

  • Fmoc Group (Fluorenylmethyloxycarbonyl): A base-labile protecting group. While relatively benign, its cleavage under basic conditions is a key reaction to consider.

  • Glu(OtBu) (Glutamic Acid with tert-Butyl ester): An acid-labile protecting group on the side chain. It is stable under the basic conditions used for disposal.

  • OPfp (Pentafluorophenyl Ester): This is the critical moiety from a safety and disposal perspective. The five highly electron-withdrawing fluorine atoms make the PFP group an excellent leaving group, rendering the ester highly susceptible to nucleophilic attack[2]. This reactivity is desirable for peptide coupling but presents a hazard in waste streams if not properly neutralized. Furthermore, upon hydrolysis, it generates pentafluorophenol, a compound classified as toxic and corrosive[3].

The primary hazard classification for this compound itself is skin irritation[4]. However, the latent hazard of the reactive PFP ester and its hydrolysis byproduct dictates our disposal strategy.

The Core Principle: Segregation and Deactivation

Our disposal strategy is twofold:

  • Segregation: Strictly separating waste into solid and liquid streams to prevent uncontrolled reactions and ensure proper disposal pathways.

  • Deactivation: Chemically neutralizing the reactive PFP ester in liquid waste streams before they are consolidated for final disposal.

Visualizing the Disposal Workflow

The following decision tree provides a clear workflow for managing waste generated from this compound.

DisposalWorkflow cluster_Start Waste Generation cluster_Assess Waste Assessment cluster_Solid Solid Waste Stream cluster_Liquid Liquid Waste Stream cluster_Final Final Disposal Start This compound Waste Assess Is the waste Solid or Liquid? Start->Assess SolidWaste Collect in Labeled Solid Hazardous Waste Container Assess->SolidWaste Solid Deactivate Deactivate PFP Ester: Slowly add waste to stirred 1M NaOH in a fume hood. Assess->Deactivate Liquid Store Store sealed container in Satellite Accumulation Area SolidWaste->Store Verify Verify Hydrolysis: Ensure final pH is > 12 Deactivate->Verify LiquidWaste Collect in Labeled Aqueous Hazardous Waste Container Verify->LiquidWaste Verified LiquidWaste->Store EHS Arrange Pickup by Environmental Health & Safety (EHS) Store->EHS

Disposal decision workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedures

Adherence to Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and chemical-resistant nitrile gloves[5].

Part 1: Solid Waste Disposal

This stream includes contaminated consumables such as weighing paper, gloves, pipette tips, and empty stock bottles.

  • Collection: Designate a specific, robust, sealable container for solid chemical waste. A polyethylene drum or a similar non-reactive container is appropriate.

  • Segregation: Place all solid materials contaminated with this compound directly into this container. Do not mix with non-hazardous or biological waste.

  • Labeling: Clearly label the container with "Hazardous Waste - Solid" and list the chemical name: "this compound". Ensure the appropriate hazard pictograms (e.g., GHS07 for irritant) are visible[4].

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials, awaiting collection by your institution's EHS department[6].

Part 2: Liquid Waste Disposal

This stream includes unused solutions in organic solvents (e.g., DMF, DMSO) or residual reaction mixtures. The primary objective is the complete hydrolysis of the PFP ester.

  • Prepare for Deactivation: In a chemical fume hood, prepare a quenching solution. A 1M solution of sodium hydroxide (NaOH) in water is effective. The volume should be sufficient to neutralize the waste and maintain a strongly basic pH.

  • Execute Deactivation: Slowly and with constant stirring, add the liquid waste containing this compound to the NaOH solution. Causality: The high pH of the NaOH solution rapidly accelerates the hydrolysis of the PFP ester, breaking the ester bond to form the corresponding carboxylate (Fmoc-Glu(OtBu)-O⁻) and pentafluorophenol[7]. This process can be exothermic; therefore, slow addition is crucial to control the reaction rate and temperature.

  • Ensure Complete Reaction: Allow the mixture to stir for a minimum of one hour at room temperature. This ensures the hydrolysis reaction goes to completion.

  • Verification Protocol: Using a calibrated pH meter or pH strips, test the final solution. The pH must be greater than 12. This confirms a sufficiently basic environment for complete and rapid hydrolysis. If the pH is not >12, add more NaOH solution and stir for another 30 minutes before re-testing. This step is a critical self-validating checkpoint in the protocol.

  • Collection and Labeling: Transfer the now-deactivated aqueous solution to a designated container for corrosive/aqueous hazardous waste. Label the container clearly with "Hazardous Waste - Aqueous" and list the contents, making sure to include "Pentafluorophenol" and "Sodium Hydroxide"[3].

  • Storage: Seal the container and store it in the satellite accumulation area for EHS collection.

Hazard and Safety Data Summary

PropertyValue / InformationSource(s)
CAS Number 86061-04-3[4][8]
Molecular Weight 591.52 g/mol [4]
Appearance White to off-white powder[4]
GHS Hazard Class Skin Irritant (Category 2)[4]
Hazard Statement H315: Causes skin irritation[4]
Storage Class 11: Combustible Solids[4]
Primary Disposal Concern Reactivity of PFP ester; toxicity of pentafluorophenol byproduct[3][7]
Deactivation Method Base-catalyzed hydrolysis (e.g., 1M NaOH)[7]

References

A Senior Application Scientist's Guide to Handling Fmoc-Glu(OtBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and operational directives for the handling of N-α-Fmoc-L-glutamic acid γ-t.-butyl ester pentafluorophenyl ester (Fmoc-Glu(OtBu)-OPfp). As a pre-activated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS), its proper management is critical not only for the integrity of your research but also for ensuring a safe laboratory environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic data sheets.

Hazard Identification and Risk Assessment

This compound is a powdered solid that, while integral to peptide synthesis, presents specific hazards that must be managed through engineering controls and appropriate personal protective equipment. The primary risks are associated with its irritant properties and the potential for inhalation of fine dust particles.

The pentafluorophenyl (PFP) ester is a highly reactive functional group designed for efficient amide bond formation.[1] This reactivity, however, necessitates careful handling to prevent unwanted contact with skin and mucous membranes. The compound is classified with the GHS07 pictogram, indicating it can cause skin irritation.[2]

Property Value
Chemical Name N-α-Fmoc-L-glutamic acid γ-t.-butyl ester pentafluorophenyl ester
Synonyms This compound
CAS Number 86061-04-3[3]
Molecular Formula C30H26F5NO6[3]
Molecular Weight 591.52 g/mol
Appearance White to off-white powder
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation[2][4]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. Each component serves a specific purpose, collectively creating a barrier between the researcher and the chemical. Adherence to these protocols is the foundation of a self-validating system of laboratory safety.

Protection Area Required PPE Rationale and Expert Insight
Hand Protection Chemical-resistant nitrile or latex gloves.[5][6]Causality : The H315 hazard statement explicitly warns of skin irritation.[2] Nitrile gloves provide an effective barrier against fine powders and potential splashes during dissolution. Always inspect gloves for tears or punctures before use and practice proper doffing techniques to avoid contaminating your skin. Dispose of gloves immediately after handling the compound.[7]
Eye Protection Safety goggles with side-shields.[1][8][9]Causality : The powder form of this reagent poses a significant risk of accidental eye contact, which can lead to serious irritation. Standard safety glasses are insufficient; fully sealed goggles are required to protect against airborne particulates and splashes. In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[6]
Body Protection A long-sleeved laboratory coat.Causality : A lab coat protects the skin on your arms and body from accidental spills and dust settlement.[1] It should be fully fastened to provide maximum coverage. For tasks involving larger quantities, a chemical-resistant apron may be worn over the lab coat for an additional layer of protection.
Respiratory Protection Work within a certified chemical fume hood.Causality : Similar Fmoc-protected amino acids are noted to potentially cause respiratory irritation (H335).[4] Handling the solid powder, especially during weighing, can generate airborne dust that is easily inhaled. A fume hood provides critical exhaust ventilation, capturing dust at the source and preventing it from entering the laboratory airspace and your respiratory system.[1][4]

Standard Operating Procedure (SOP) for Handling

This section outlines the procedural, step-by-step workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Procedure A 1. Area Setup Verify fume hood is operational. Prepare all necessary equipment. B 2. Don Mandatory PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C 3. Weighing Dispense powder carefully inside fume hood. Use anti-static weigh paper to minimize dust. B->C D 4. Dissolution Add solvent slowly to the solid. Keep container closed when not in use. C->D E 5. Decontamination Clean spatula and work surfaces. Use appropriate solvent for residues. D->E F 6. Waste Disposal Segregate solid and liquid waste. Follow institutional EHS guidelines. E->F G 7. Doff PPE & Personal Hygiene Remove PPE in correct order. Wash hands thoroughly. F->G

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation and Area Setup :

    • Before bringing the reagent into the work area, confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Gather all necessary equipment: spatula, weigh paper or boat, vials, and required solvents (e.g., DMF, DCM).[10]

    • Prepare a designated waste container for contaminated solids (gloves, weigh paper).

  • Donning PPE :

    • Put on your lab coat and fasten it completely.

    • Don safety goggles, ensuring a snug fit.

    • Wash and dry your hands, then put on a pair of new, unblemished nitrile gloves.[11]

  • Weighing and Dispensing :

    • Perform all manipulations of the solid powder inside the fume hood.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat or anti-static weigh paper. Tapping the spatula gently is preferable to shaking.

  • Use in Synthesis (Dissolution) :

    • Transfer the weighed solid to the reaction vessel.

    • Slowly add the appropriate solvent (e.g., DMF) to dissolve the reagent.[10] This minimizes the risk of splashing.

    • Securely cap the original reagent bottle and the reaction vessel.

  • Post-Handling Decontamination and Cleanup :

    • Thoroughly wipe down the spatula and any surfaces inside the fume hood that may have come into contact with the powder. Use a cloth dampened with a suitable solvent, followed by a dry one.

    • Place all contaminated disposable items (gloves, weigh paper, wipes) into the designated solid waste container.

  • Doffing PPE and Hygiene :

    • Remove PPE in the following order to prevent re-contamination: gloves, lab coat, goggles.

    • Immediately wash your hands with soap and water after removing your gloves.[1][4][12]

Emergency Protocols

Spill Response:

  • Personal Precautions : In the event of a spill, ensure you are wearing full PPE (gloves, goggles, lab coat).[7] Evacuate non-essential personnel from the immediate area.

  • Containment and Cleaning : For a small dry spill, carefully sweep or vacuum the material into a labeled waste container, avoiding dust generation.[4][7] Do not use water, as this may create a slurry that is more difficult to manage. Prevent the spilled material from entering drains.[1][4]

First-Aid Measures:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.

  • Skin Contact : Remove any contaminated clothing.[1] Wash the affected area thoroughly with soap and water. If skin irritation occurs or persists, seek medical advice.[4]

  • Inhalation : Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and contact a physician or poison control center immediately.[1]

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][7] Recommended storage temperatures can vary by manufacturer, often between 2-8°C or 15-25°C; always follow the instructions on the product label.[2]

  • Keep the container away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All waste generated from handling this compound, including empty containers, contaminated disposables, and residual material, must be treated as chemical waste.

  • Disposal procedures must be in strict accordance with all applicable federal, state, and local environmental regulations.[4][7][12] It is the responsibility of the waste generator to correctly classify and dispose of the material. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream segregation and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.